Hexafluoroacetone sesquihydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-one;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3F6O.3H2O/c2*4-2(5,6)1(10)3(7,8)9;;;/h;;3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIZVCMDJPBJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)C(F)(F)F.C(=O)(C(F)(F)F)C(F)(F)F.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F12O5 | |
| Record name | HEXAFLUOROACETONE SESQUIHYDRATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
684-16-2 (Parent) | |
| Record name | Hexafluoroacetone sesquihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013098390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7025392 | |
| Record name | Hexafluoroacetone sesquihydrate | |
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Molecular Weight |
386.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexafluoroacetone sesquihydrate is a clear colorless liquid. (NTP, 1992) | |
| Record name | HEXAFLUOROACETONE SESQUIHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20471 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |
| Record name | HEXAFLUOROACETONE SESQUIHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20471 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
13098-39-0 | |
| Record name | HEXAFLUOROACETONE SESQUIHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20471 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Hexafluoroacetone sesquihydrate | |
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| Record name | Hexafluoroacetone sesquihydrate | |
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| Record name | 1,1,1,3,3,3-hexafluoropropan-2-one;trihydrate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAFLUOROACETONE SESQUIHYDRATE | |
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Foundational & Exploratory
What are the chemical properties of Hexafluoroacetone sesquihydrate?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoroacetone (B58046) (HFA) is a non-flammable, colorless gas with a musty odor.[1] It is a highly reactive electrophile that readily reacts with water to form hydrates.[2][3] The most common and stable hydrated form is Hexafluoroacetone sesquihydrate. This technical guide provides an in-depth overview of the chemical properties of this compound, including its physical characteristics, reactivity, and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented to support researchers in their laboratory work.
Chemical and Physical Properties
This compound is a colorless liquid or low melting solid.[4] It is characterized by its acidic nature and miscibility with water.[5] A summary of its key quantitative properties is presented in Table 1.
Table 1: Quantitative Chemical and Physical Properties of Hexafluoroacetone and its Hydrates
| Property | Value | Source |
| Hexafluoroacetone (Anhydrous) | ||
| Molecular Formula | C3F6O | [3][6] |
| Molecular Weight | 166.02 g/mol | [3][6] |
| Boiling Point | -28 °C to -26 °C | [1] |
| Melting Point | -129 °C | [3][6] |
| Density | 1.32 g/mL (liquid) | [3][6] |
| Vapor Pressure | 5.8 atm (20 °C) | [6] |
| This compound | ||
| CAS Number | 13098-39-0 | [7] |
| Molecular Formula | C3F6O · 1.5H2O | [3] |
| Molecular Weight | 193.05 g/mol | [5] |
| Melting Point/Range | 10 °C to 21 °C | |
| pH | ~1 (undiluted) | [5] |
| Hexafluoroacetone Trihydrate | ||
| CAS Number | 34202-69-2 | [8] |
| Molecular Formula | C3F6O · 3H2O | |
| Molecular Weight | 220.07 g/mol | [8] |
| Melting Point/Range | 18-21 °C | |
| Density | 1.579 g/mL at 25 °C | |
| Refractive Index | n20/D 1.319 |
Reactivity and Stability
Hexafluoroacetone is a potent electrophile, readily undergoing nucleophilic attack at the carbonyl carbon.[6] It reacts vigorously and exothermically with water to form a stable gem-diol, Hexafluoropropane-2,2-diol.[2][6] The equilibrium for this hydration is highly favorable, with an equilibrium constant (Keq) of 10^6 M^-1.[6] The sesquihydrate is an acidic compound.[5]
The compound is incompatible with strong oxidizing agents, acids, and bases.[7] Thermal decomposition, which occurs at temperatures above 550°C, can release toxic and corrosive fumes, including hydrogen fluoride, carbon monoxide, and carbon dioxide.[2][7]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. A summary of available spectroscopic data is provided below.
Table 2: Spectroscopic Data for Hexafluoroacetone and its Hydrates
| Technique | Species | Key Features | Source |
| Infrared (IR) Spectroscopy | Anhydrous HFA (vapor) | Strong C=O stretch around 1806 cm⁻¹ | |
| HFA Hydrate (B1144303) | Broad O-H stretch, absence of strong C=O stretch | [2] | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | HFA Hydrate | ¹³C NMR: Signal for the diol carbon. ¹⁹F NMR: Singlet for the CF₃ groups, with chemical shift dependent on the adduct. | [9][10] |
| Mass Spectrometry (MS) | Anhydrous HFA | Molecular ion peak (M⁺) at m/z 166. Fragmentation pattern showing loss of CF₃ groups. | [11] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the controlled hydration of anhydrous Hexafluoroacetone. Anhydrous HFA can be prepared via the oxidation of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (B1606920).[12][13]
Materials:
-
2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane
-
Sodium nitrite (B80452)
-
Water
-
Sulfuric acid (for purification)
-
Three-necked flask, mechanical stirrer, thermometer, dropping funnel, reflux condenser, dry-ice condenser
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser connected to a dry-ice condenser, add sodium nitrite and water to acetonitrile.[13]
-
Heat the reaction mixture to 70-75 °C.[13]
-
Add 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane dropwise to the heated mixture.[13]
-
Reflux the reaction mixture for 2 hours. The resulting mixture will contain Hexafluoroacetone hydrates.[13]
-
Distill the liquid contents from the reaction mass under vacuum to dryness.[13]
-
The distillate, containing acetonitrile and HFA hydrate, is then carefully distilled from sulfuric acid to yield purified anhydrous Hexafluoroacetone, which is collected in a cold trap.[13]
-
To prepare the sesquihydrate, slowly add a stoichiometric amount (1.5 equivalents) of water to the anhydrous Hexafluoroacetone while cooling the mixture in an ice bath. The reaction is exothermic.
References
- 1. Hexafluoroacetone CAS#: 684-16-2 [m.chemicalbook.com]
- 2. Hexafluoroacetone | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexafluoroacetone [chemeurope.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. Hexafluoroacetone trihydrate | 34202-69-2 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spectrabase.com [spectrabase.com]
- 11. 2-Propanone, 1,1,1,3,3,3-hexafluoro- [webbook.nist.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Volume # 6(133), November - December 2020 — "Preparation of hexafluoroacetone by oxidation of 2,2,4,4-tetrakis(trifluoromethyl)tiethane with sodium nitrite" [en.notes.fluorine1.ru]
Hexafluoroacetone sesquihydrate synthesis and purification methods.
An In-depth Technical Guide to the Synthesis and Purification of Hexafluoroacetone (B58046) Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoroacetone (HFA) is a nonflammable, colorless, and highly reactive gas with the chemical formula (CF₃)₂CO.[1] It serves as a crucial intermediate in the synthesis of various fluorinated compounds, including pharmaceuticals, agricultural chemicals, and polymers.[2][3] A significant application is its use as a precursor to hexafluoroisopropanol (HFIP), a versatile solvent in the modern electronics industry and a key raw material for anesthetic agents like sevoflurane.[2][4]
Due to its gaseous nature (boiling point: -28 °C) and high reactivity, HFA is often handled in its more stable hydrated forms.[5][6] HFA reacts readily with water to form a series of hydrates, with the sesquihydrate ((CF₃)₂C(OH)₂ · 0.5H₂O) and trihydrate ((CF₃)₂C(OH)₂ · 2H₂O) being the most common.[1][5] This guide provides a comprehensive overview of the principal synthesis routes for hexafluoroacetone and the subsequent purification methods to obtain high-purity hexafluoroacetone sesquihydrate.
Synthesis of Anhydrous Hexafluoroacetone
The industrial production of HFA primarily relies on a few key methods, each with distinct advantages and operational parameters. Laboratory-scale syntheses offer alternative routes, often emphasizing convenience and standard equipment.
Industrial Synthesis Methods
Method 1: Halogen Exchange of Hexachloroacetone (B130050)
This is a major industrial route for HFA production.[7] The process involves the gas-phase fluorination of hexachloroacetone with anhydrous hydrogen fluoride (B91410) (HF) in the presence of a chromium-based catalyst.[1][7]
(CCl₃)₂CO + 6 HF → (CF₃)₂CO + 6 HCl[1]
The catalyst, typically containing chromium(III) salts, is crucial for the reaction's efficiency.[7] Various forms of chromium catalysts have been developed, including those based on chromium oxyfluorides or Cr₂O₃ gels.[7]
Method 2: Isomerization of Hexafluoro-1,2-epoxypropane (HFPO)
Another significant industrial method involves the catalytic isomerization of hexafluoro-1,2-epoxypropane.[8] This process can yield high-purity HFA with minimal by-product formation when specific catalysts are employed.[8][9]
CF₃CF(O)CF₂ → (CF₃)₂CO
Lewis acid catalysts were initially used, but recent developments favor titanium oxide or fluorinated titanium oxide catalysts for their high selectivity.[4][8]
Method 3: Catalytic Oxidation of Hexafluoropropylene (HFP)
Hexafluoropropylene can be oxidized with oxygen over a catalyst to produce HFA.[2][7] Catalysts such as fluorinated Al₂O₃ have been shown to be effective.[7] This method can, however, lead to a mixture of carbonyl compounds, requiring further purification.[7]
Laboratory and Alternative Synthesis Methods
For laboratory-scale synthesis, methods that avoid harsh conditions or highly specialized equipment are preferred.
Method 1: From Hexafluoropropylene via a Dithietane Intermediate
A convenient laboratory-scale synthesis starts with hexafluoropropylene.[5][10] In the first step, potassium fluoride (KF) catalyzes the reaction of HFP with elemental sulfur in a solvent like dimethylformamide (DMF) to produce 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (B1606920). This dimer is then oxidized to yield HFA.[5][10]
Method 2: Oxidation of 2-Hydroheptafluoropropane
This method involves the reaction of 2-hydroheptafluoropropane with oxygen using alkali metal fluorides on activated carbon as a catalyst.[4] It is noted for its simple reaction conditions and readily available catalyst.[4]
Data Summary for HFA Synthesis
| Method | Reactants | Catalyst/Conditions | Yield | Purity/Selectivity | Reference |
| Halogen Exchange | Hexachloroacetone, HF | Cr₂O₃ gel, 250°C | 81% | 98% conversion | [7] |
| HFPO Isomerization | Hexafluoro-1,2-epoxypropane | Fluorinated Titanium Oxide | High | High Selectivity | [8] |
| HFP Oxidation | Hexafluoropropylene, O₂ | Fluorinated Al₂O₃, 175°C | - | 70.4% Selectivity | [7] |
| Dithietane Oxidation | Dithietane Dimer, NaIO₃ | DMF, 149°C | 64-69% | - | [10] |
| 2-Hydroheptafluoropropane Oxidation | 2-Hydroheptafluoropropane, O₂ | Alkali metal fluorides/Activated Carbon, 15-300°C | 77-83% | - | [4] |
Preparation of Hexafluoroacetone Hydrates
Anhydrous HFA is a gas that is challenging to handle. Therefore, it is typically converted into a more stable, liquid hydrate (B1144303) by absorption into water.[6][11] The most common form is often referred to as the trihydrate, which forms a constant-boiling composition at approximately 106°C.[6][12] The sesquihydrate is also a prevalent and stable form.[5]
The preparation involves bubbling the gaseous HFA produced from the synthesis reactor through a known quantity of water.[8][11] The process is highly exothermic. The resulting aqueous solution contains HFA hydrate along with acidic impurities like HF, trifluoroacetic acid, and pentafluoropropionic acid, which are by-products of the initial synthesis.[8]
Purification of this compound
Crude HFA hydrate requires purification to remove unreacted starting materials, by-products, and acidic impurities. The standard method involves neutralization followed by distillation.
General Purification Protocol: Neutralization and Distillation
-
Neutralization : The crude hydrate solution, which is acidic, is neutralized by adding a weak base.[8] Alkali metal carbonates or hydrogencarbonates (e.g., potassium hydrogencarbonate) are commonly used.[8] This step converts corrosive acids like HF and other acidic by-products into non-volatile salts.[8][12]
-
Distillation : Following neutralization, the mixture is distilled.[8][11] The HFA hydrate is collected as the distillate. For instance, collecting the fraction at 105-106°C yields the high-purity trihydrate.[11] Distillation under reduced pressure can also be employed to isolate specific hydrate forms.[8]
Purification from Chlorofluoroacetone Impurities
When HFA is produced from hexachloroacetone, the crude product may contain chlorofluoroacetone impurities. A specific purification process is required:
-
Hydration : The crude HFA is absorbed into water, forming the hydrates of both HFA and the chlorofluoroacetones.[13]
-
Neutralization : A calcium compound, such as Ca(OH)₂, is added to neutralize hydrogen halides.[13]
-
Decomposition : A decomposing agent (e.g., alkali metal carbonates or alkaline earth metal hydroxides) is added to selectively decompose the less stable chlorofluoroacetone hydrates.[13]
-
Separation : The reaction mixture separates into two liquid layers, allowing for the separation of the purified HFA hydrate.[13]
Data Summary for HFA Hydrate Purification
| Step | Reagent/Process | Purpose | Impurities Removed | Reference |
| Neutralization | Potassium Hydrogencarbonate | Convert acids to non-volatile salts | Trifluoroacetic acid, Pentafluoropropionic acid, HF | [8] |
| Distillation | Atmospheric or Reduced Pressure | Separate pure hydrate from salts and other impurities | Neutralization salts, high-boiling impurities | [8][11] |
| Decomposition | Alkaline Metal Carbonates | Decompose chlorofluoroacetone hydrates | Chlorofluoroacetones | [13] |
Detailed Experimental Protocols
Protocol 1: Synthesis of HFA from Dithietane Dimer (Lab Scale)
This protocol is adapted from Organic Syntheses.[10]
-
Oxidizer Preparation : A mixture of 85.6 g (0.40 mol) of sodium iodate (B108269) (NaIO₃), 150 mL of water, and 150 mL of dimethylformamide (DMF) is placed in a 1-L, three-necked flask equipped with a mechanical stirrer, a water condenser, and a thermometer.
-
Reaction : While stirring, 80 g (0.22 mol) of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane is added to the flask.
-
Heating and Collection : The reaction mixture is heated over 45 minutes to 149°C and maintained at this temperature for an additional 15 minutes. The gaseous HFA product is passed through the condenser and collected in a cold trap cooled with liquid nitrogen. A slow stream of nitrogen is used to flush the remaining product into the trap.
-
Isolation : The condensed HFA is transferred under vacuum to a tared, evacuated gas cylinder. This yields 37.0–39.9 g (68–73%) of crude HFA.
-
Purification : The crude product is distilled to yield 35.0–37.6 g (64–69%) of pure HFA (bp -28°C).
Protocol 2: Preparation and Purification of HFA Hydrate
This protocol is based on the process described in patent literature.[8]
-
Hydration : Gaseous HFA from a synthesis reactor is passed into a vessel containing 75 g of deionized water over 10 hours. This produces approximately 302 g of crude hexafluoroacetone hydrate.
-
Impurity Analysis : The crude hydrate is analyzed for acidic impurities. A typical sample might contain ~2440 ppm trifluoroacetate, ~3860 ppm pentafluoropropionate, and ~805 ppm fluoride ions.
-
Neutralization : 300 g of the crude hydrate is placed in a distillation flask. 2.6 g of potassium hydrogencarbonate (KHCO₃) is added, and the mixture is stirred until the salt dissolves and effervescence ceases.
-
Purification by Distillation : The neutralized solution is subjected to distillation under reduced pressure. The pure hexafluoroacetone hydrate is collected as a distillate fraction at a specific temperature and pressure (e.g., 53-55°C at 85 mmHg). This process yields extremely high-purity HFA hydrate, free from corrosive acids.[8]
Mandatory Visualizations
Caption: General workflow for HFA synthesis and subsequent conversion to purified hydrate.
Caption: Purification process for crude hexafluoroacetone hydrate via neutralization and distillation.
References
- 1. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 2. Volume # 6(133), November - December 2020 — "Preparation of hexafluoroacetone by oxidation of 2,2,4,4-tetrakis(trifluoromethyl)tiethane with sodium nitrite" [en.notes.fluorine1.ru]
- 3. HEXAFLUOROACETONE - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 5. Hexafluoroacetone [chemeurope.com]
- 6. WO2011021491A1 - Process for preparation of hexafluoroacetone monohydrate - Google Patents [patents.google.com]
- 7. notes.fluorine1.ru [notes.fluorine1.ru]
- 8. US6933413B2 - Processes for preparation of hexafluoroacetone and its hydrate - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN101328113A - Industrialized production method of hexafluoroacetone - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
- 13. FR2493836A1 - PROCESS FOR PURIFYING HEXAFLUOROACETONE CONTAINING CHLOROFLUOROACETONES - Google Patents [patents.google.com]
Spectroscopic Analysis of Hexafluoroacetone Sesquihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for hexafluoroacetone (B58046) sesquihydrate. Hexafluoroacetone is a key building block in synthetic chemistry, and understanding its hydrated form is crucial for its application. In the presence of water, hexafluoroacetone readily forms a stable gem-diol, hexafluoropropane-2,2-diol. The commercially available "sesquihydrate" is a hemihydrate of this diol.[1] This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for data acquisition.
Chemical Structure and Hydration
Hexafluoroacetone (HFA) is a highly electrophilic ketone that reacts vigorously with water to form a hydrate.[2] The equilibrium for the formation of the geminal diol lies strongly towards the hydrate.[1] The sesquihydrate form indicates the presence of 1.5 moles of water per mole of hexafluoroacetone.
Below is a diagram illustrating the hydration of hexafluoroacetone to form the diol, which is the basis of the sesquihydrate.
Spectroscopic Data
The following sections present the available spectroscopic data for hexafluoroacetone and its hydrated forms. Given that the sesquihydrate exists in equilibrium with the diol, the spectral data reflects the hydrated species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of hexafluoroacetone sesquihydrate. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides complementary information.
| Nucleus | Chemical Shift (δ) / ppm | Solvent | Notes |
| ¹H | Not specified in available data, but a signal for the hydroxyl protons is expected. | - | The chemical shift of the -OH protons can be variable and concentration-dependent. |
| ¹³C | ~95 (quartet, JCF ≈ 33 Hz) | CCl₄ | The carbon of the C(OH)₂ group is observed. The signal is split into a quartet by the three fluorine atoms of each trifluoromethyl group.[3][4] |
| ¹⁹F | ~ -82 | D₂O | A single resonance is expected for the six equivalent fluorine atoms of the two CF₃ groups. The spectrum is often referenced to an external standard of hexafluoroacetone.[5] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of O-H stretching and bending vibrations from the water and hydroxyl groups, in addition to the C-F and C-C stretching modes.
| **Frequency (cm⁻¹) ** | Assignment |
| ~3400 (broad) | O-H stretching (from water and gem-diol) |
| ~1640 | H-O-H bending (from water) |
| 1280 - 1100 | C-F stretching |
| ~1150 | C-O stretching |
| ~970 | C-C stretching |
Note: The exact peak positions can vary depending on the sampling method (e.g., neat, Nujol mull, KBr pellet). The anhydrous form of hexafluoroacetone exhibits a strong C=O stretch at approximately 1780 cm⁻¹. This peak is absent in the spectrum of the hydrate, which instead shows the characteristic O-H and C-O bands of the gem-diol.
Mass Spectrometry (MS)
Under typical electron ionization (EI) mass spectrometry conditions, it is expected that the water molecules of the sesquihydrate will be lost, and the resulting spectrum will be that of anhydrous hexafluoroacetone.
| m/z | Relative Intensity | Assignment |
| 69 | 999 | [CF₃]⁺ |
| 97 | 194 | [CF₃CO]⁺ |
| 147 | 120 | [M-F]⁺ |
| 50 | 429 | [CF₂]⁺ |
| 31 | 338 | [CF]⁺ |
Data corresponds to anhydrous hexafluoroacetone under electron ionization at 70 eV.[6][7]
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for a specific sample can vary. However, the following provides a general workflow and key considerations for each technique.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in an appropriate deuterated solvent (e.g., D₂O, acetone-d₆) in an NMR tube. The concentration should be optimized for the instrument's sensitivity.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to the specific nucleus being observed (¹H, ¹³C, or ¹⁹F).
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
-
-
Data Acquisition: Acquire the free induction decay (FID) by pulsing the sample with radiofrequency waves. The number of scans should be sufficient to achieve an adequate signal-to-noise ratio.
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to an internal or external standard (e.g., TMS for ¹H and ¹³C).
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet: If the sample is a solid, grind a small amount with dry KBr powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrument Setup:
-
Perform a background scan with no sample in the beam path.
-
Set the desired spectral range (typically 4000-400 cm⁻¹) and resolution.
-
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. The number of scans can be averaged to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via a heated direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
References
- 1. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 2. Hexafluoroacetone [chemeurope.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. Hexafluoroacetone | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Propanone, 1,1,1,3,3,3-hexafluoro- [webbook.nist.gov]
An In-depth Technical Guide to the Reactivity of Hexafluoroacetone Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
Hexafluoroacetone (B58046) sesquihydrate, a hydrated form of the highly reactive ketone hexafluoroacetone, serves as a versatile and potent reagent in organic synthesis. Its unique electronic properties, stemming from the presence of six fluorine atoms, render the carbonyl carbon exceptionally electrophilic, driving a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity of hexafluoroacetone sesquihydrate, including its fundamental chemical properties, key reactions with detailed experimental protocols, and the underlying mechanistic pathways.
Core Chemical and Physical Properties
Hexafluoroacetone is a colorless, nonflammable, and hygroscopic gas with a musty odor.[1] It readily reacts with water to form stable, acidic hydrates, with the sesquihydrate being a common commercially available form.[1][2] The equilibrium for the formation of the gem-diol hydrate (B1144303) from hexafluoroacetone and water lies heavily towards the hydrate, with an equilibrium constant (Keq) of 106 M−1.[3] This is in stark contrast to acetone, where the analogous equilibrium is unfavorable.[3] The high acidity of the hydrates is a notable characteristic.[4]
For safe handling and storage, it is crucial to be aware of the hazardous nature of hexafluoroacetone and its hydrates. It is toxic if swallowed, in contact with skin, or inhaled, and can cause serious eye and skin irritation.[5] It is incompatible with strong oxidizing agents and reacts violently with aldehydes and certain acids.[6]
Table 1: Physical and Chemical Properties of Hexafluoroacetone and its Sesquihydrate
| Property | Hexafluoroacetone | This compound |
| Molecular Formula | C₃F₆O | 2C₃F₆O·3H₂O[7] |
| Molecular Weight | 166.02 g/mol [8] | 386.09 g/mol [7] |
| Appearance | Colorless gas[1] | Colorless liquid or low melting solid[9] |
| Boiling Point | -28 °C[1] | Not available |
| Melting Point | -129 °C[1] | Not available |
| Solubility in Water | Reacts vigorously[1] | Soluble[6] |
| Vapor Pressure | 5.8 atm[8] | Not available |
Key Reactions and Experimental Protocols
The enhanced electrophilicity of the carbonyl carbon in hexafluoroacetone drives its reactivity towards a wide array of nucleophiles. This section details some of the most significant reactions, providing experimental protocols where available.
Hydration and Hemiaminal Formation
As previously mentioned, hexafluoroacetone reacts readily with water to form hydrates. In a similar fashion, it reacts with ammonia (B1221849) to form a stable hemiaminal, (CF₃)₂C(OH)(NH₂).[3] This hemiaminal can be subsequently dehydrated to yield the corresponding imine.[3]
Experimental Protocol for the Synthesis of Hexafluoroacetone Imine:
-
Reactants:
-
Hexafluoroacetone (gas)
-
Ammonia (liquid)
-
Pyridine (B92270) (dried)
-
Phosphorus oxychloride
-
-
Procedure:
-
Dry and flame a four-necked, round-bottomed flask equipped with a thermometer, a dry ice-cooled reflux condenser, and a gas-inlet tube under a nitrogen atmosphere.
-
Add 1.2 L of dried pyridine to the flask and cool to -40°C.
-
Introduce 462 g (2.78 moles) of hexafluoroacetone gas through the gas-inlet tube over 30 minutes, maintaining the pyridine solution below -20°C.
-
Distill 58.3 mL (47.6 g, 2.80 moles) of liquid ammonia into the pyridine solution over 1 hour, keeping the solution at -25°C to -30°C.
-
After the ammonia addition is complete, replace the gas-inlet tube with a dropping funnel and heat the reaction mixture to 40°C over 30 minutes.
-
Replace the dry ice-cooled condenser with a water-cooled condenser connected to a cold trap cooled to -30°C.
-
Add 394 g (235 mL, 2.57 moles) of phosphorus oxychloride dropwise at a rate that maintains a gentle reflux.
-
The hexafluoroacetone imine (b.p. 16°C) will collect in the cold trap.
-
After the addition is complete, heat the reaction mixture to 100°C for 30 minutes to ensure complete reaction.
-
Diagram 1: Reaction of Hexafluoroacetone with Ammonia
Caption: Formation of hemiaminal and subsequent imine from hexafluoroacetone.
Passerini Reaction
The Passerini three-component reaction involves an isocyanide, a carbonyl compound (in this case, hexafluoroacetone), and a carboxylic acid to form an α-acyloxy amide.[10] The high electrophilicity of hexafluoroacetone makes it an excellent substrate for this reaction.
Generalized Reaction Scheme: (CF₃)₂CO + R-NC + R'-COOH → R'-COO-C(CF₃)₂-C(=O)NH-R
While a specific protocol for the Passerini reaction with this compound was not found in the immediate search results, a general procedure can be adapted.
General Experimental Protocol for the Passerini Reaction:
-
Reactants:
-
This compound
-
Isocyanide (e.g., cyclohexyl isocyanide)
-
Carboxylic acid (e.g., acetic acid)
-
Aprotic solvent (e.g., dichloromethane)
-
-
Procedure:
-
To a solution of the carboxylic acid and this compound in an aprotic solvent, add the isocyanide dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired α-acyloxy amide.
-
Diagram 2: Passerini Reaction Mechanism
Caption: The concerted mechanism of the Passerini three-component reaction.
Carbonyl-Ene Reaction
Hexafluoroacetone can participate as a potent enophile in the carbonyl-ene reaction, reacting with alkenes possessing an allylic hydrogen. This reaction forms a new carbon-carbon bond and a hydroxyl group.
Generalized Reaction Scheme: R₂C=CR-CHR₂ + (CF₃)₂CO → R₂C(OH)-CR=CR₂-C(CF₃)₂H
Detailed experimental protocols for this reaction with this compound require further specific literature search.
Diagram 3: Carbonyl-Ene Reaction Workflow
Caption: A generalized workflow for a carbonyl-ene reaction.
Friedel-Crafts Type Reactions
The high electrophilicity of hexafluoroacetone allows it to participate in Friedel-Crafts type reactions with electron-rich aromatic compounds, such as phenols. This reaction leads to the formation of bisphenol derivatives. A notable example is the synthesis of Bisphenol AF.
Generalized Reaction Scheme: 2 Ar-H + (CF₃)₂CO → Ar-C(CF₃)₂-Ar + H₂O
Specific experimental conditions are crucial for achieving good yields and selectivity in these reactions.
Diagram 4: Friedel-Crafts Reaction with Phenol
Caption: Electrophilic aromatic substitution in the synthesis of Bisphenol AF.
Lactone Formation
Hexafluoroacetone can act as a dehydrating agent to facilitate the formation of lactones from β-hydroxy acids.[3]
Generalized Reaction Scheme: HO-CHR-CH₂-COOH + (CF₃)₂CO → O=C-O-CHR-CH₂ + (CF₃)₂C(OH)₂
Conclusion
This compound is a powerful and versatile reagent in modern organic synthesis. Its extreme electrophilicity, a direct consequence of the six electron-withdrawing fluorine atoms, enables a wide range of chemical transformations that are often difficult to achieve with conventional ketones. The reactions detailed in this guide, including its hydration, participation in multicomponent reactions like the Passerini reaction, and its role in ene and Friedel-Crafts reactions, highlight its significance for researchers, scientists, and drug development professionals. Further exploration into the reaction kinetics and the development of catalytic, enantioselective variants of these transformations will undoubtedly continue to expand the synthetic utility of this remarkable compound. Researchers should always consult the Safety Data Sheet and take appropriate safety precautions when handling this reactive and hazardous chemical.
References
- 1. Hexafluoroacetone [chemeurope.com]
- 2. HEXAFLUOROACETONE - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. HEXAFLUOROACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. synquestlabs.com [synquestlabs.com]
- 10. Passerini reaction - Wikipedia [en.wikipedia.org]
Hexafluoroacetone Sesquihydrate: A Technical Guide to its Mechanism of Action in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexafluoroacetone (B58046) (HFA), a non-flammable, highly reactive gas, is a potent electrophile due to the strong electron-withdrawing nature of its two trifluoromethyl groups. In the presence of water, it readily and irreversibly forms a stable gem-diol, with the most common hydrated form being hexafluoroacetone sesquihydrate (C₃F₆O · 1.5H₂O). This whitepaper serves as an in-depth technical guide on the mechanism of action of this compound in organic reactions. It explores its role as a powerful activating agent for carbonyls and imines, a precursor for trifluoromethylation reagents, and a catalyst in the synthesis of complex heterocyclic scaffolds. This guide provides detailed mechanistic insights, quantitative data from key studies, comprehensive experimental protocols, and visual diagrams to facilitate a deeper understanding and practical application of this versatile reagent in modern organic synthesis and drug development.
Core Principles: The Chemistry of Hexafluoroacetone and its Hydrates
Hexafluoroacetone's reactivity is fundamentally governed by the extreme electrophilicity of its carbonyl carbon. The two trifluoromethyl groups inductively withdraw electron density, making the carbonyl carbon highly susceptible to nucleophilic attack.
In aqueous media, HFA reacts vigorously to form a hydrate (B1144303), hexafluoropropane-2,2-diol. The equilibrium for this hydration heavily favors the gem-diol, with an equilibrium constant (Keq) of 10⁶ M⁻¹, a stark contrast to the unfavorable hydration of acetone (B3395972) (Keq ≈ 10⁻³ M⁻¹)[1]. The most commonly available form is the sesquihydrate, which is a hemihydrate of the gem-diol[1]. These hydrates are acidic and can act as proton sources in catalytic cycles[2].
The primary mechanism of action of this compound in organic reactions involves the activation of substrates through the formation of intermediates that are more susceptible to nucleophilic attack. This can occur through several pathways, which will be explored in the subsequent sections.
Activation of Carbonyls and Imines for Nucleophilic Addition
This compound can act as a powerful activating agent for less reactive carbonyls and imines, facilitating nucleophilic additions that would otherwise be sluggish or require harsh conditions. The acidic nature of the hydrate can protonate the carbonyl oxygen or imine nitrogen, increasing their electrophilicity.
Furthermore, the gem-diol can engage in hydrogen bonding with the substrate, further polarizing the C=O or C=N bond and rendering the carbon atom more susceptible to attack by a nucleophile.
Mechanistic Pathway for Carbonyl Activation
The activation of a generic carbonyl compound by this compound can be visualized as a two-step process. First, the acidic proton from the gem-diol protonates the carbonyl oxygen. Subsequently, the gem-diol can hydrogen bond to the protonated carbonyl, further enhancing its electrophilicity and facilitating the attack of a nucleophile.
Synthesis of Trifluoromethylated Compounds
Hexafluoroacetone hydrate serves as a precursor for the generation of nucleophilic trifluoromethylating agents. An amidinate salt of hexafluoroacetone hydrate has been shown to be a stable and effective reagent for the trifluoromethylation of various electrophiles[1][3].
Mechanism of Trifluoromethylation using an Amidinate Salt of Hexafluoroacetone Hydrate
The reaction proceeds via the formation of an amidinate salt of hexafluoroacetone hydrate, which upon treatment with a base, fragments to release a trifluoroacetate (B77799) and fluoroform. The fluoroform is then deprotonated in situ to generate the trifluoromethyl anion (CF₃⁻), which acts as the nucleophilic trifluoromethylating species.
Quantitative Data for Trifluoromethylation
The following table summarizes the yields for the trifluoromethylation of various electrophiles using the amidinate salt of hexafluoroacetone hydrate.
| Entry | Electrophile | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde (B42025) | t-BuOK | DMF | 1 | 82 |
| 2 | 4-Nitrobenzaldehyde | t-BuOK | DMF | 1 | 75 |
| 3 | Cyclohexanone | t-BuOK | DMF | 12 | 65 |
| 4 | Diphenyl disulfide | t-BuOK | DMF | 1 | 78 |
Table 1: Yields for the trifluoromethylation of various electrophiles[3].
Experimental Protocol for Trifluoromethylation of Benzaldehyde
Materials:
-
Amidinate salt of hexafluoroacetone hydrate (1.2 mmol)
-
Potassium tert-butoxide (t-BuOK) (1.5 mmol)
-
Benzaldehyde (1.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the amidinate salt of hexafluoroacetone hydrate and anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide in one portion and stir the mixture for 10 minutes.
-
Add benzaldehyde dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated alcohol.
Catalysis in Heterocyclic Synthesis
While direct catalysis by this compound in well-known named reactions like the Pictet-Spengler or Biginelli reaction is not extensively documented, its acidic nature and ability to activate carbonyls and imines suggest its potential as a catalyst or co-catalyst in the synthesis of various heterocyclic compounds. For instance, it can facilitate the formation of iminium ion intermediates, which are key electrophiles in many cyclization reactions.
Proposed Role in Pictet-Spengler Type Reactions
In a Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone, this compound could act as a Brønsted acid catalyst to promote the formation of the key iminium ion intermediate.
Further research is warranted to explore the full potential of this compound as a catalyst in the synthesis of diverse heterocyclic frameworks.
Conclusion
This compound is a versatile and highly reactive reagent with significant potential in modern organic synthesis. Its primary mechanism of action stems from the potent electrophilicity of the carbonyl carbon in its anhydrous form and the acidic nature of its stable hydrate. This allows it to act as a powerful activator for carbonyls and imines, and as a precursor for nucleophilic trifluoromethylating agents. While its direct catalytic role in many named reactions is still an emerging area of investigation, its fundamental chemical properties suggest a broad scope of applications in the synthesis of complex organic molecules, including pharmaceuticals and other bioactive compounds. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers seeking to harness the unique reactivity of this compound in their synthetic endeavors.
References
A Technical Guide to the Crystal Structure and Molecular Geometry of Hexafluoroacetone Sesquihydrate
Disclaimer: Despite extensive searches of scientific literature and crystallographic databases, a definitive, publicly available crystal structure determination for hexafluoroacetone (B58046) sesquioxide (2(CF₃)₂CO · 3H₂O) with detailed quantitative data (unit cell parameters, bond lengths, and bond angles) could not be located. Therefore, this guide will provide a theoretical and inferred understanding based on the known chemistry of hexafluoroacetone and the principles of X-ray crystallography.
Introduction
Hexafluoroacetone is a colorless, nonflammable gas that readily reacts with water to form hydrates.[1] One of the most common forms is hexafluoroacetone sesquihydrate, which has the chemical formula 2(CF₃)₂CO · 3H₂O.[2] In this hydrated form, the carbonyl group of hexafluoroacetone is converted to a geminal diol, resulting in the structure 1,1,1,3,3,3-hexafluoro-2,2-propanediol. The "sesquihydrate" designation indicates a ratio of 1.5 water molecules per molecule of hexafluoroacetone. This technical guide will explore the anticipated crystal structure and molecular geometry of this compound, detail the general experimental protocol for its theoretical structure determination, and provide visualizations of the expected molecular interactions.
Molecular Geometry
The molecular geometry of the core organic component of this compound is that of a gem-diol. The central carbon atom (C2) is bonded to two trifluoromethyl (-CF₃) groups and two hydroxyl (-OH) groups. The geometry around this central carbon is expected to be tetrahedral. The trifluoromethyl groups themselves will also have a tetrahedral geometry around their respective carbon atoms.
Key Features of the Molecular Geometry:
-
Tetrahedral Carbon Center: The C2 carbon atom will exhibit sp³ hybridization, leading to a tetrahedral arrangement of its four substituents.
-
Bulky Trifluoromethyl Groups: The two -CF₃ groups are sterically demanding and highly electronegative. These groups will influence the overall conformation of the molecule and participate in intermolecular interactions.
-
Hydrogen Bonding: The two hydroxyl groups on the gem-diol and the additional water molecules in the crystal lattice will be key participants in an extensive hydrogen-bonding network. This network is expected to be the primary force governing the crystal packing.
Anticipated Crystal Structure and Intermolecular Interactions
The crystal structure of this compound will be determined by the efficient packing of the 1,1,1,3,3,3-hexafluoro-2,2-propanediol molecules and the water molecules, maximized by the formation of a stable hydrogen-bonding network.
It is hypothesized that the three water molecules will bridge the gem-diol molecules, creating a three-dimensional lattice. The oxygen atoms of the hydroxyl groups and the water molecules will act as both hydrogen bond donors and acceptors. The fluorine atoms of the trifluoromethyl groups may also act as weak hydrogen bond acceptors.
The following diagram illustrates the potential hydrogen bonding network.
Anticipated hydrogen bonding network in Hexafluoroacetone Sesquioxide.
Experimental Protocol for Crystal Structure Determination
While a specific experimental protocol for this compound is not available, the following outlines a general procedure for determining the crystal structure of a small molecule hydrate (B1144303) using single-crystal X-ray diffraction.
Crystal Growth
-
Synthesis and Purification: this compound would first be synthesized by the controlled addition of water to hexafluoroacetone. The resulting product would be purified, likely by recrystallization.
-
Crystallization: Single crystals suitable for X-ray diffraction would be grown. Common methods include:
-
Slow evaporation of a solvent.
-
Cooling of a saturated solution.
-
Vapor diffusion.
-
X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern. The positions and intensities of the diffracted beams are recorded by a detector.
Structure Solution and Refinement
-
Unit Cell Determination: The diffraction pattern is used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.
-
Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as the Patterson method or direct methods.
-
Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are refined using least-squares methods to obtain the best fit between the calculated and observed diffraction data.
The following diagram illustrates the general workflow for crystal structure determination.
Workflow for single-crystal X-ray diffraction.
Quantitative Data (Hypothetical)
As no experimental data is available, this section remains hypothetical. A successful crystal structure determination would yield the following quantitative data, which would be presented in tables for clarity.
Table 1: Hypothetical Unit Cell Parameters
| Parameter | Value |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | [Value] |
| γ (°) | 90 |
| Volume (ų) | [Value] |
| Z | [Value] |
Table 2: Hypothetical Selected Bond Lengths (Å)
| Bond | Length (Å) |
|---|---|
| C2 - C(CF₃) | [Value] |
| C - F | [Value] |
| C2 - O | [Value] |
| O - H | [Value] |
Table 3: Hypothetical Selected Bond Angles (°)
| Angle | Value (°) |
|---|---|
| O - C2 - O | [Value] |
| C(CF₃) - C2 - C(CF₃) | [Value] |
| F - C - F | [Value] |
| C2 - O - H | [Value] |
Conclusion
While the precise crystal structure of this compound remains to be publicly reported, its molecular geometry can be confidently predicted as a tetrahedral gem-diol. The crystal packing is expected to be dominated by an extensive network of hydrogen bonds involving the hydroxyl groups of the gem-diol and the water molecules of hydration. The determination of the exact crystal structure through single-crystal X-ray diffraction would provide valuable insights into the solid-state conformation and intermolecular interactions of this interesting fluorinated compound, which could be beneficial for researchers in materials science and drug development.
References
An In-depth Technical Guide to the Safe Handling of Hexafluoroacetone Sesquihydrate
For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical hazards and adherence to strict safety protocols are paramount when working with reactive compounds. Hexafluoroacetone (B58046) sesquihydrate, a hydrated form of the highly reactive gas hexafluoroacetone, presents significant health and safety risks that necessitate careful handling and a thorough understanding of its properties.[1][2] This guide provides a detailed overview of the safety data, handling precautions, and emergency procedures for hexafluoroacetone sesquihydrate.
Section 1: Chemical and Physical Properties
This compound is a colorless liquid and the hydrate (B1144303) form of the highly toxic gas, hexafluoroacetone.[2][3] It is crucial to understand its physical and chemical properties to manage its risks effectively.
| Property | Value | Source |
| Appearance | Colorless liquid or low melting solid | [4] |
| Molecular Formula | C3F6O · 1.5H2O | [3] |
| CAS Number | 13098-39-0 | [5] |
| Boiling Point | 234.3°C at 760 mmHg | [5] |
| Melting Point | 10°C | [5] |
| Density | 1.690 g/cm³ | [5] |
| Vapor Density | 1.65 (vs air) | [1][3] |
| Vapor Pressure | 5010 mmHg at 25°C | [5] |
| Solubility in Water | Reacts with water | [1][2] |
| pH | Acidic (pH = 1 for undiluted sesquihydrate) | [3] |
Section 2: Hazard Identification and Toxicity
This compound is classified as a hazardous substance with multiple routes of exposure leading to severe health effects.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 3)
-
Acute Toxicity, Dermal (Category 3)
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation
Summary of Toxicological Effects:
-
Acute Effects: The substance is severely irritating to the eyes, skin, and respiratory tract.[1] Inhalation may cause lung edema, and the effects can be delayed.[1] Direct contact can cause severe skin burns and eye damage.[1][3] Ingestion is toxic and can produce chemical burns in the oral cavity and gastrointestinal tract.[3][6] Animal studies indicate that ingestion of less than 40 grams may be fatal or cause serious health damage.[3]
-
Chronic Effects: Animal tests suggest that this substance may cause malformations in human babies.[1] It is suspected of damaging fertility or the unborn child.[5][7]
| Toxicity Data | Value | Source |
| Oral Toxicity | Toxic if swallowed.[5] Quantitative data not available. | [5] |
| Dermal Toxicity | Toxic in contact with skin.[5] Quantitative data not available. | [5] |
| Inhalation Toxicity | May cause respiratory irritation.[5] Fatal if inhaled (for the anhydrous gas).[1] | [1][5] |
Section 3: Handling Precautions and Personal Protective Equipment (PPE)
A stringent set of handling precautions and the consistent use of appropriate personal protective equipment are mandatory to minimize exposure risk.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Local exhaust ventilation should be used to control airborne concentrations.[1]
-
Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety spectacles, a face shield, or eye protection in combination with respiratory protection.[1]
-
Skin Protection: Wear solvent-resistant gloves and protective clothing.[8] Cold-insulating gloves should be considered due to the potential for frostbite from the anhydrous form.[1]
-
Respiratory Protection: Use a self-contained breathing apparatus (SCBA) or other appropriate respiratory protection when ventilation is inadequate.[1][6]
The following diagram illustrates the hierarchy of controls for handling this compound, from most to least effective.
Section 4: Experimental Protocols - Safe Handling and Emergency Procedures
Adherence to established protocols is critical for ensuring laboratory safety.
Standard Operating Procedure (SOP) for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Verify that the fume hood is functioning properly and that emergency equipment is accessible.
-
Dispensing: Conduct all transfers of this compound within a certified chemical fume hood. Avoid splashing and the generation of aerosols.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents, water, and acids.[1][7] Store in a locked cabinet or area.[1]
-
Disposal: Dispose of waste material in accordance with national and local regulations. Do not mix with other waste. Uncleaned containers should be treated as the product itself.
Emergency Procedures:
The following workflow outlines the immediate actions to be taken in the event of an exposure or spill.
First-Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, administer artificial respiration.[1] Seek immediate emergency medical help.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[8] Rinse the skin with plenty of water or shower.[1] For frostbite, rinse with plenty of water but do not remove clothing.[1] Seek immediate medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[1] Immediately call a poison center or doctor.
Spill Response:
-
Small Spills: Absorb with an inert material such as vermiculite, dry sand, or earth and place in a sealed container for disposal.[8]
-
Large Spills: Evacuate the danger area and consult an expert. Prevent the product from entering drains. Use a fine water spray to remove the gas.[1]
Section 5: Stability and Reactivity
Hexafluoroacetone is a highly reactive substance.[2]
-
Reactivity: It reacts vigorously with water and moisture to form a highly acidic hydrate.[1][9] It attacks glass and most metals.[1][9]
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).
-
Incompatible Materials: Avoid contact with water, acids, and strong oxidizing agents.[1][7]
-
Hazardous Decomposition Products: When heated to decomposition, it emits highly toxic fumes of fluorides and carbon monoxide.[1][8]
This technical guide is intended to provide comprehensive safety information for handling this compound. It is imperative that all users receive proper training and adhere to all institutional and regulatory safety protocols. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.
References
- 1. echemi.com [echemi.com]
- 2. Hexafluoroacetone [chemeurope.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. Hexafluoroacetone | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
Hexafluoroacetone Sesquihydrate: A Technical Guide for Researchers in Drug Development
For researchers, scientists, and drug development professionals, Hexafluoroacetone (B58046) (HFA) and its hydrated forms, particularly the sesquihydrate, represent a potent and versatile tool in synthetic and medicinal chemistry. This guide provides an in-depth overview of its commercial availability, key applications with detailed experimental protocols, and the underlying chemical principles that make it a valuable reagent for the synthesis of complex molecules.
Hexafluoroacetone is a non-flammable, highly reactive gas characterized by its strong electrophilicity.[1] It readily reacts with water to form hydrates, with the sesquihydrate being a common commercially available form.[1] This reactivity is central to its utility, particularly in its role as a bidentate protecting and activating agent for amino acids and other functionalized carboxylic acids.
Commercial Availability and Suppliers
Hexafluoroacetone sesquihydrate is readily available from a variety of chemical suppliers worldwide. Researchers can procure this reagent in various quantities, from grams to kilograms, to suit both laboratory-scale research and larger-scale development projects. The purity and specifications may vary between suppliers, so it is crucial to consult the product documentation for specific applications.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Additional Notes |
| Sigma-Aldrich (Merck) | This compound | 13098-39-0 | C3H3F6O2.5 | ≥98% | Available for synthesis. |
| Fisher Scientific | 1,1,1,3,3,3-Hexafluoroacetone sesquihydrate | 13098-39-0 | C3H3F6O2.5 | 98% | - |
| Oakwood Chemical | This compound | 13098-39-0 | C6H6F12O5 | - | Orders >100g may have additional shipping requirements.[2] |
| AK Scientific, Inc. | This compound | 13098-39-0 | - | - | Offers a range of fine chemicals and advanced intermediates.[3] |
| TCI (Tokyo Chemical Industry) | Hexafluoroacetone Hydrate | 10057-27-9 | >97.0%(T) | Purity is calculated on an anhydrous substance basis.[4] | |
| ChemicalBook | This compound | 13098-39-0 | C3H2F6O2 | 98% | Lists multiple global suppliers.[5] |
| Apollo Scientific Ltd. | Perfluoroacetone sesquihydrate | 13098-39-0 | - | 98% | UK-based supplier.[6] |
| SynQuest Laboratories, Inc. | This compound | - | - | 97% | US-based supplier.[6] |
Core Application: Protecting and Activating Agent in Peptide Synthesis
A primary application of hexafluoroacetone in drug development is its use as a dual protecting and activating reagent for amino acids. This strategy streamlines peptide synthesis by reducing the number of required steps.[6]
Reaction Principle
Hexafluoroacetone reacts with α-amino acids to form stable, five-membered heterocyclic compounds known as 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones. In this cyclic structure, the amino group is protected, and the carboxyl group is simultaneously activated as part of the heterocyclic ring. This dual role allows for direct coupling with other amino acids or nucleophiles without the need for separate protection and activation steps.
The following diagram illustrates the logical workflow of this process:
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of hexafluoroacetone as protecting and activating reagent in amino acid and peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amidinate Salt of Hexafluoroacetone Hydrate for the Preparation of Fluorinated Compounds by the Release of Trifluoroacetate [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Hexafluoroacetone Sesquihydrate: A Comprehensive Technical Review of its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexafluoroacetone (B58046) (HFA) is a highly reactive, nonflammable gas with a musty odor, first synthesized in the early 1940s. Its strong electrophilic character and the electron-withdrawing nature of its trifluoromethyl groups lead to a high propensity for hydration. This technical guide provides an in-depth literature review on the discovery and history of a key derivative, hexafluoroacetone sesquihydrate ((CF₃)₂C(OH)₂ · 0.5H₂O). This document consolidates available quantitative data, details key experimental protocols, and presents visual representations of relevant chemical pathways and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
Hexafluoroacetone (HFA), with the chemical formula (CF₃)₂CO, is a fluorinated ketone that has garnered significant interest due to its unique chemical properties and broad range of applications. Structurally similar to acetone, its reactivity is markedly different due to the presence of six fluorine atoms.[1] HFA is a valuable building block in organic synthesis, serving as a precursor for various fluorinated compounds, including the anesthetic sevoflurane, high-performance polymers, and specialty solvents.[2][3]
A notable characteristic of hexafluoroacetone is its hygroscopic nature, readily reacting with water to form stable hydrates.[1][2] This is in stark contrast to acetone, which forms a hydrate (B1144303) only to a negligible extent. The equilibrium constant for the hydration of hexafluoroacetone is approximately 10⁶, highlighting the thermodynamic favorability of the hydrate form.[1] Several stable hydrates of HFA exist, with the most common being the monohydrate, dihydrate, trihydrate, and the focus of this review, the sesquihydrate.[2] this compound, with a chemical formula of (CF₃)₂C(OH)₂ · 0.5H₂O and a CAS number of 13098-39-0, exists as a low melting solid and is often the form in which hydrated hexafluoroacetone is commercially available.[4]
This technical guide aims to provide a thorough review of the discovery and history of this compound. It will cover the early synthesis of hexafluoroacetone, the subsequent identification and characterization of its hydrates, and the experimental methods used for their preparation. Quantitative data from various sources will be compiled and presented for easy comparison. Furthermore, key chemical pathways and experimental workflows will be visualized using diagrams to provide a clear and concise understanding of the subject matter.
Discovery and History
The journey to understanding this compound begins with the synthesis of its parent compound, hexafluoroacetone. The first reported synthesis of hexafluoroacetone was in 1941 by Fukuhara and Bigelow, who achieved this through the direct fluorination of acetone.[3] However, this method proved difficult to control and was not economically viable for large-scale production.
Subsequent research focused on alternative synthetic routes. A significant advancement was the halogen exchange reaction of hexachloroacetone (B130050) with hydrogen fluoride (B91410), a method that forms the basis of industrial production today.[1] Various catalysts, primarily based on trivalent chromium compounds, have been developed to improve the efficiency of this process.[3] Another important route involves the isomerization of hexafluoro-1,2-epoxypropane.[5]
The high reactivity of hexafluoroacetone with water led to the early observation of its hydrates. While the exact date of the first isolation and characterization of the sesquihydrate is not clearly documented in the readily available literature, its existence as a stable hydrate has been known for a considerable time. Patents and publications from the mid to late 20th century frequently refer to the formation of various hydrates, including the sesquihydrate, during the synthesis and purification of hexafluoroacetone.[2][6] These hydrates were often seen as byproducts that needed to be dehydrated to obtain the anhydrous ketone. However, the stability and ease of handling of the hydrated forms, particularly the trihydrate and sesquihydrate, have also made them commercially available and useful in their own right.
Physicochemical Properties
This compound is a white, low-melting solid. There is some discrepancy in the reported melting point, with sources citing values of 10 °C and 18-21 °C. It is characterized by its acidic nature, with a 1% aqueous solution having a pH of 1-2.
| Property | Value | Source(s) |
| CAS Number | 13098-39-0 | [4] |
| Molecular Formula | C₃H₃F₆O₂.₅ | |
| Molecular Weight | 203.05 g/mol | |
| Appearance | White, low-melting solid | [4] |
| Melting Point | 10 °C or 18-21 °C | [7] |
| Density | 1.69 g/mL at 25 °C | [7] |
| pH (1% aq. solution) | 1-2 |
Synthesis and Experimental Protocols
General Preparation of Hexafluoroacetone Hydrates
The synthesis of hexafluoroacetone hydrates typically involves the reaction of anhydrous hexafluoroacetone gas with a stoichiometric amount of water. The degree of hydration can be controlled by the ratio of the reactants.
Experimental Protocol (General):
-
Anhydrous hexafluoroacetone gas is slowly bubbled through a pre-weighed amount of deionized water in a cooled reaction vessel.
-
The reaction is exothermic, and the temperature should be carefully monitored and controlled.
-
The weight of the reaction mixture is monitored to determine the amount of hexafluoroacetone absorbed.
-
By adjusting the initial amount of water and the amount of hexafluoroacetone absorbed, hydrates of different stoichiometries can be prepared.
To obtain the sesquihydrate specifically, the molar ratio of hexafluoroacetone to water should be targeted at 1:1.5. This can be achieved by starting with a known amount of water and adding the corresponding molar amount of hexafluoroacetone. Alternatively, a higher hydrate, such as the trihydrate, can be partially dehydrated under vacuum or by gentle heating to yield the sesquihydrate. The exact conditions for this dehydration would need to be determined empirically, likely by monitoring the weight loss of the sample.
Synthesis of Anhydrous Hexafluoroacetone
The preparation of the hydrates first requires the synthesis of anhydrous hexafluoroacetone. Several methods have been reported, with the halogen exchange reaction of hexachloroacetone being a common industrial method.
Example Protocol: Halogen Exchange from Hexachloroacetone
This process is typically carried out in the vapor phase over a chromium-based catalyst at elevated temperatures.
-
A stream of anhydrous hydrogen fluoride and hexachloroacetone vapor is passed through a heated reactor packed with a supported chromium catalyst (e.g., chromium oxide on alumina).
-
The reaction temperature is typically maintained in the range of 250-400 °C.
-
The product stream, containing hexafluoroacetone, hydrogen chloride, and unreacted starting materials, is then passed through a series of condensers and purification steps to isolate the anhydrous hexafluoroacetone.
The following diagram illustrates the general workflow for the synthesis of hexafluoroacetone via halogen exchange and its subsequent hydration.
Spectroscopic Data
Detailed spectroscopic data specifically for this compound are not widely available in the reviewed literature. Most of the available data pertains to anhydrous hexafluoroacetone. The presence of water and the formation of the gem-diol in the hydrate would significantly alter the spectra, particularly in the ¹H NMR and IR regions.
Expected Spectroscopic Features:
-
¹H NMR: A broad singlet corresponding to the hydroxyl protons of the gem-diol and the water of hydration. The chemical shift would be expected to be concentration and temperature dependent.
-
¹⁹F NMR: A singlet for the six equivalent fluorine atoms of the two -CF₃ groups. The chemical shift would be slightly different from that of anhydrous hexafluoroacetone due to the change in the electronic environment upon hydration.
-
IR Spectroscopy: The characteristic C=O stretching vibration of the ketone group (around 1780 cm⁻¹) present in anhydrous hexafluoroacetone would be absent. Instead, broad O-H stretching bands in the region of 3000-3600 cm⁻¹ and C-O stretching bands would be expected.
The following diagram illustrates the expected transformation of the functional group and its impact on the IR spectrum upon hydration.
Conclusion
This compound is a stable, solid derivative of the highly reactive gas, hexafluoroacetone. Its history is intrinsically linked to the development of synthetic routes for its anhydrous parent compound. While the exact historical moment of its initial discovery is not well-defined, its formation and existence have been recognized for decades. This technical guide has summarized the available information on its discovery, history, physicochemical properties, and general synthetic approaches.
A significant gap in the literature remains concerning a detailed, specific experimental protocol for the isolation of pure this compound and its comprehensive spectroscopic characterization. Further research in these areas would be beneficial for scientists and professionals who utilize this important fluorinated compound. The provided diagrams offer a visual summary of the key chemical transformations involved in the synthesis of hexafluoroacetone and the effect of its hydration.
References
- 1. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 2. HEXAFLUOROACETONE - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. notes.fluorine1.ru [notes.fluorine1.ru]
- 4. Hexafluoroacetone [chemeurope.com]
- 5. US6933413B2 - Processes for preparation of hexafluoroacetone and its hydrate - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
Physical properties of Hexafluoroacetone sesquihydrate (melting point, boiling point, density).
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoroacetone (HFA) is a highly reactive, nonflammable gas notable for its strong electrophilic character. In the presence of water, it readily forms hydrates, with the most common being Hexafluoroacetone sesquihydrate (HFA·1.5H₂O). This technical guide provides an in-depth overview of the key physical properties of this compound, presenting available data in a structured format. Due to the compound's reactivity and thermal instability, some physical properties, such as a distinct boiling point, are not readily determined. This document also outlines generalized experimental protocols for the characterization of hydrates, which can be adapted for more specific investigations into HFA sesquihydrate.
Physical Properties of this compound
The quantitative physical data for this compound are summarized in the table below. It is important to note that the boiling point for the sesquihydrate is not available, as it tends to decompose upon heating. The boiling point provided in many sources corresponds to the anhydrous form of Hexafluoroacetone.
| Physical Property | Value | Source |
| Melting Point/Range | 18 - 21 °C / 64.4 - 69.8 °F | [1] |
| Boiling Point | Not Available (Decomposes) | [2] |
| Density | 1.69 g/cm³ | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard methodologies for the characterization of hydrates can be applied. The following are generalized protocols that can be adapted by researchers.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
-
Sample Preparation: A small amount of this compound is carefully packed into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The temperature is gradually increased at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure accurate determination.
-
Observation: The temperature range at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.
Determination of Density
The density of liquid this compound can be determined using a pycnometer or a digital density meter.
-
Pycnometer Calibration: The pycnometer is first cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again.
-
Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound at the same temperature. The filled pycnometer is then weighed.
-
Calculation: The density of the sample is calculated using the weights of the empty pycnometer, the pycnometer filled with the reference liquid, and the pycnometer filled with the sample, along with the known density of the reference liquid.
Logical Relationships: Formation of Hexafluoroacetone Hydrates
Hexafluoroacetone's strong electrophilicity drives its vigorous reaction with water to form stable hydrates. This relationship is a key characteristic of its chemistry. The following diagram illustrates the reversible formation of Hexafluoroacetone dihydrate and sesquihydrate from the anhydrous form.
References
Methodological & Application
Application Notes and Protocols for Peptide Synthesis Using Hexafluoroacetone Sesquihydrate as a Protecting Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing hexafluoroacetone (B58046) (HFA) sesquihydrate as a dual protecting and activating agent in peptide synthesis. This method offers a streamlined approach to peptide synthesis by reducing the number of required steps.[1][2]
Introduction
Hexafluoroacetone (HFA) serves as a bidentate reagent that reacts with the α-amino and α-carboxyl groups of amino acids to form a 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one.[1] This heterocyclic adduct effectively protects both functionalities, while the carbonyl group of the oxazolidinone ring is activated for nucleophilic attack by an incoming amino group, thus facilitating peptide bond formation. This strategy can simplify standard peptide synthesis workflows.[2]
The protection scheme is particularly noted for its application in the site-selective functionalization of amino acids with multiple reactive groups, such as aspartic acid.[3][4] The resulting HFA-protected amino acids can be employed in solid-phase peptide synthesis (SPPS), although their efficacy as carboxyl-activated monomers can be sequence-dependent.[1] The HFA protecting group is readily cleaved under basic conditions.[5]
Key Advantages
-
Simplified Workflow: Simultaneous protection and activation reduce the number of synthetic steps.[1][2]
-
Site-Selective Functionalization: Enables regioselective reactions on multifunctional amino acids.[3][4]
-
Mild Deprotection: The protecting group is removed under basic conditions.[5]
Experimental Protocols
Protection of Amino Acids with Hexafluoroacetone Sesquihydrate
This protocol describes the general procedure for the formation of 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones from free amino acids.
Materials:
-
Amino acid
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Dean-Stark apparatus (or suitable drying agent)
Procedure:
-
Suspend the desired amino acid in an anhydrous solvent.
-
Add a molar excess of this compound to the suspension.
-
Reflux the mixture with continuous removal of water, for example, by using a Dean-Stark apparatus.
-
Monitor the reaction progress by techniques such as TLC or NMR until the starting amino acid is consumed.
-
Upon completion, remove the solvent under reduced pressure to yield the HFA-protected amino acid.
-
The product can be purified by recrystallization or chromatography if necessary.
Table 1: Reported Yields for the Synthesis of HFA-Protected Amino Acids
| Amino Acid | HFA-Protected Product | Reported Yield (%) |
|---|---|---|
| Phenylalanine | HFA-Phe | Good |
| Leucine | HFA-Leu | Good |
| N-Methylleucine | HFA-MeLeu | Good |
| Proline | HFA-Pro | Good |
| Tetrahydroisoquinoline-3-carboxylic acid | HFA-Tic | Good |
Note: Specific yield percentages are not consistently reported in the literature; "Good" indicates a successful synthesis as described in the cited literature.
Solid-Phase Peptide Synthesis (SPPS) using HFA-Protected Amino Acids
This protocol outlines the coupling of HFA-protected amino acids onto a solid support.
Materials:
-
Fmoc- or Boc-protected amino acid-loaded resin
-
HFA-protected amino acid
-
Anhydrous coupling solvent (e.g., THF, DMF)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF for Fmoc)
-
Washing solvents (e.g., DMF, DCM)
-
Kaiser test kit
-
Cleavage cocktail (e.g., 95% TFA in water)
Procedure:
-
Swell the resin in the appropriate solvent (e.g., DMF).
-
If necessary, deprotect the N-terminal amino group of the resin-bound amino acid (e.g., using 20% piperidine in DMF for Fmoc removal).
-
Wash the resin thoroughly with DMF and DCM.
-
Dissolve a 4-fold molar excess of the HFA-protected amino acid in the coupling solvent.
-
Add the solution of the HFA-protected amino acid to the resin.
-
Allow the coupling reaction to proceed at room temperature. Monitor the reaction progress using the Kaiser test for the presence of free primary amines.[1]
-
Once the Kaiser test is negative, indicating complete coupling, wash the resin extensively with the coupling solvent and DCM.
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
After the final coupling, wash and dry the resin.
-
Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA).[1]
Table 2: Coupling Performance of HFA-Protected Amino Acids in SPPS
| HFA-Amino Acid | Coupling Partner on Resin | Solvent | Reaction Time (h) | Coupling Success | Dipeptide Yield |
|---|
| HFA-Tic | H-Phe-MBHA | THF | 16 | Negative Kaiser Test | Good |
Note: The use of many HFA-amino acids as carboxyl-activated monomers in SPPS is reported to be limited, with HFA-Tic being a notable exception that provides a good yield of the dipeptide H-Tic-Phe-NH2.[1]
Deprotection of the HFA Protecting Group
The HFA protecting group is labile to basic conditions, leading to its removal via a fragmentation mechanism.
Mechanism of Base-Induced Deprotection: Deprotonation of the N-H group of the oxazolidinone ring by a base initiates a fragmentation cascade, resulting in the release of the free amine, carbon dioxide, and hexafluoroacetone-related byproducts.[1]
Protocol for Deprotection: Detailed protocols for the base-mediated deprotection of HFA-protected peptides are not extensively detailed in the reviewed literature. However, the general principle involves treatment with a suitable base in an appropriate solvent. The choice of base and conditions will depend on the specific peptide sequence and the presence of other base-labile protecting groups.
Visualizing the Workflow and Chemical Principles
References
Application of Hexafluoroacetone Sesquihydrate in the Synthesis of Fluorinated Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Hexafluoroacetone (B58046) (HFA) sesquihydrate is a versatile and highly reactive building block in fluorine chemistry, primarily utilized for the introduction of two trifluoromethyl groups into organic molecules. Its high electrophilicity, stemming from the strong electron-withdrawing nature of the six fluorine atoms, makes the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity has been harnessed for the efficient synthesis of a variety of fluorinated heterocycles, which are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties.
This document provides detailed application notes and experimental protocols for the synthesis of several classes of fluorinated heterocycles using hexafluoroacetone sesquihydrate as a key reagent.
Synthesis of 2,2-Bis(trifluoromethyl)-1,3-oxazolidin-5-ones from α-Amino Acids
The reaction of α-amino acids with this compound provides a straightforward and efficient method for the synthesis of 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones. This transformation serves as a protective strategy for the amino and carboxyl groups of the amino acid, while simultaneously introducing two trifluoromethyl groups.
General Reaction Scheme
reactant1 [label="α-Amino Acid"]; reactant2 [label="Hexafluoroacetone\nSesquihydrate"]; product [label="2,2-Bis(trifluoromethyl)-1,3-oxazolidin-5-one", shape=box, style=rounded, fillcolor="#F1F3F4"];
reactant1 -> product [label="+"]; reactant2 -> product; }
Caption: General reaction for oxazolidin-5-one synthesis.Experimental Protocol: Synthesis of (S)-4-Benzyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one
This protocol is adapted from the work of Burger et al. and describes the synthesis from L-Phenylalanine.
Materials:
-
L-Phenylalanine
-
This compound
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of L-Phenylalanine (1.0 eq) in dichloromethane is prepared.
-
This compound (1.1 eq) is added to the solution at room temperature.
-
The reaction mixture is stirred for 12-24 hours, during which the product precipitates.
-
The solvent is removed under reduced pressure.
-
The residue is recrystallized from a suitable solvent system (e.g., dichloromethane/hexane) to yield the pure product.
-
The product is dried under vacuum.
Quantitative Data
| Amino Acid Precursor | Product | Yield (%) | Melting Point (°C) | Reference |
| L-Alanine | (S)-4-Methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one | 85 | 105-107 | [1] |
| L-Phenylalanine | (S)-4-Benzyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one | 92 | 128-130 | [1] |
| L-Valine | (S)-4-Isopropyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one | 88 | 115-117 | [1] |
Experimental Workflow
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve L-Amino Acid\nin Dichloromethane"]; add_hfa [label="Add Hexafluoroacetone\nSesquihydrate"]; stir [label="Stir at Room Temperature\n(12-24 h)"]; evaporate [label="Remove Solvent in vacuo"]; recrystallize [label="Recrystallize from\nDichloromethane/Hexane"]; dry [label="Dry under Vacuum"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> dissolve; dissolve -> add_hfa; add_hfa -> stir; stir -> evaporate; evaporate -> recrystallize; recrystallize -> dry; dry -> end; }
Caption: Workflow for oxazolidin-5-one synthesis.Synthesis of 2,2-Bis(trifluoromethyl)-1,3-dioxolanes from Diols
The reaction of 1,2-diols with this compound, typically under acidic catalysis, affords 2,2-bis(trifluoromethyl)-1,3-dioxolanes. This reaction is a facile method for the protection of diols and for the synthesis of fluorinated cyclic ketals.
General Reaction Scheme
reactant1 [label="1,2-Diol"]; reactant2 [label="Hexafluoroacetone\nSesquihydrate"]; catalyst [label="Acid Catalyst", shape=plaintext]; product [label="2,2-Bis(trifluoromethyl)-1,3-dioxolane", shape=box, style=rounded, fillcolor="#F1F3F4"];
reactant1 -> product [label="+"]; reactant2 -> product; catalyst -> product [style=dotted]; }
Caption: General reaction for 1,3-dioxolane (B20135) synthesis.Experimental Protocol: Synthesis of 2,2-Bis(trifluoromethyl)-1,3-dioxolane
Materials:
-
Ethylene (B1197577) glycol
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
A solution of ethylene glycol (1.0 eq) in an anhydrous solvent is prepared in a flask equipped with a Dean-Stark apparatus (if using toluene).
-
A catalytic amount of concentrated sulfuric acid or p-TsOH is added.
-
This compound (1.0 eq) is added to the mixture.
-
The reaction mixture is heated to reflux, and water is removed azeotropically.
-
The reaction is monitored by TLC or GC until completion.
-
The reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation.
Quantitative Data
| Diol Precursor | Product | Catalyst | Yield (%) | Boiling Point (°C) | Reference |
| Ethylene Glycol | 2,2-Bis(trifluoromethyl)-1,3-dioxolane | H₂SO₄ | 85 | 106-107 | |
| Propane-1,2-diol | 4-Methyl-2,2-bis(trifluoromethyl)-1,3-dioxolane | p-TsOH | 78 | 118-120 | |
| (R)-Propane-1,2-diol | (R)-4-Methyl-2,2-bis(trifluoromethyl)-1,3-dioxolane | p-TsOH | 82 | 118-120 |
Experimental Workflow
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mix [label="Mix Diol, HFA Sesquihydrate,\nand Acid Catalyst in Solvent"]; reflux [label="Heat to Reflux with\nAzeotropic Water Removal"]; monitor [label="Monitor Reaction by\nTLC or GC"]; cool [label="Cool to Room Temperature"]; wash [label="Wash with NaHCO₃ (aq)\nand Brine"]; dry [label="Dry Organic Layer\n(Na₂SO₄)"]; concentrate [label="Concentrate in vacuo"]; purify [label="Purify by Distillation"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> mix; mix -> reflux; reflux -> monitor; monitor -> cool [label="Reaction Complete"]; cool -> wash; wash -> dry; dry -> concentrate; concentrate -> purify; purify -> end; }
Caption: Workflow for 1,3-dioxolane synthesis.Synthesis of 2,2-Bis(trifluoromethyl)imidazolidines from Diamines
The condensation of 1,2-diamines with this compound leads to the formation of 2,2-bis(trifluoromethyl)imidazolidines. This reaction proceeds readily due to the high reactivity of HFA.
General Reaction Scheme
reactant1 [label="1,2-Diamine"]; reactant2 [label="Hexafluoroacetone\nSesquihydrate"]; product [label="2,2-Bis(trifluoromethyl)imidazolidine", shape=box, style=rounded, fillcolor="#F1F3F4"];
reactant1 -> product [label="+"]; reactant2 -> product; }
Caption: General reaction for imidazolidine (B613845) synthesis.Experimental Protocol: Synthesis of 2,2-Bis(trifluoromethyl)imidazolidine
Materials:
-
This compound
-
Diethyl ether
Procedure:
-
A solution of ethylenediamine (1.0 eq) in diethyl ether is cooled in an ice bath.
-
This compound (1.0 eq) is added dropwise to the cooled solution with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization or sublimation.
Quantitative Data
| Diamine Precursor | Product | Yield (%) | Melting Point (°C) |
| Ethylenediamine | 2,2-Bis(trifluoromethyl)imidazolidine | 90 | 88-90 |
| Propane-1,2-diamine | 4-Methyl-2,2-bis(trifluoromethyl)imidazolidine | 85 | 75-77 |
Experimental Workflow
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="Cool Solution of Diamine\nin Diethyl Ether"]; add_hfa [label="Add HFA Sesquihydrate\nDropwise"]; warm_stir [label="Warm to Room Temperature\nand Stir for 2 h"]; concentrate [label="Remove Solvent in vacuo"]; purify [label="Purify by Recrystallization\nor Sublimation"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> cool; cool -> add_hfa; add_hfa -> warm_stir; warm_stir -> concentrate; concentrate -> purify; purify -> end; }
Caption: Workflow for imidazolidine synthesis.Conclusion
This compound is a powerful reagent for the synthesis of a diverse range of fluorinated heterocycles. The protocols outlined in this document demonstrate the utility of HFA in constructing oxazolidinones, dioxolanes, and imidazolidines under relatively mild conditions and with good to excellent yields. These methods provide a valuable toolkit for chemists in the fields of medicinal chemistry and materials science for the creation of novel fluorinated compounds with potentially enhanced biological activity and material properties. The straightforward nature of these reactions makes them amenable to a wide range of substrates, allowing for the generation of libraries of fluorinated heterocycles for further investigation.
References
Application Notes and Protocols: Synthesis of Bisphenol AF via Electrophilic Aromatic Substitution using Hexafluoroacetone Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoroacetone (B58046) (HFA) and its hydrates are potent electrophiles utilized in the synthesis of a variety of fluorinated compounds. One notable application is the synthesis of Bisphenol AF (4,4'-(Hexafluoroisopropylidene)diphenol), a fluorinated analog of Bisphenol A. Bisphenol AF is a valuable monomer in the production of high-performance polymers such as polyimides, polyamides, and polycarbonates, prized for their thermal stability and chemical resistance. This document provides a detailed step-by-step protocol for the synthesis of Bisphenol AF from the reaction of phenol (B47542) with Hexafluoroacetone sesquihydrate, a common and stable form of HFA. The reaction proceeds via a Friedel-Crafts-type electrophilic aromatic substitution.
Reaction Principle
The synthesis of Bisphenol AF involves the acid-catalyzed electrophilic aromatic substitution of phenol with hexafluoroacetone. The hexafluoroacetone, activated by a strong acid catalyst, generates a highly electrophilic carbocation intermediate. This intermediate is then attacked by two equivalents of phenol at the para position to yield the final product, 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF).
Experimental Protocol
Materials and Equipment
-
Reagents:
-
Phenol (≥99%)
-
This compound (HFA·1.5H₂O)
-
Trifluoromethanesulfonic acid (CF₃SO₃H) (≥98%)
-
Dichloromethane (B109758) (CH₂Cl₂) (ACS grade)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
-
Büchner funnel and flask
-
Standard laboratory glassware
-
Safety Precautions
-
This compound is toxic and corrosive. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.[1][2]
-
Phenol is toxic and corrosive and can cause severe skin burns. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Trifluoromethanesulfonic acid is a strong, corrosive acid. Handle with extreme care in a fume hood, wearing acid-resistant gloves and a face shield.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
Step-by-Step Procedure
-
Reaction Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phenol (e.g., 0.2 mol).
-
Begin stirring the phenol at room temperature under a nitrogen atmosphere until it is mostly liquefied.
-
-
Addition of Reactants:
-
Slowly add this compound (e.g., 0.02 mol) to the stirring phenol.
-
Once the this compound has been added, add the catalyst, trifluoromethanesulfonic acid (e.g., 0.02 mol), dropwise to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to 90°C and maintain this temperature for 60 hours under a continuous nitrogen purge.[1]
-
-
Work-up:
-
After 60 hours, cool the reaction mixture to room temperature.
-
Add 100 mL of dichloromethane to dissolve the mixture.
-
Transfer the solution to a 500 mL separatory funnel.
-
Wash the organic phase with 100 mL of deionized water three times.
-
Neutralize the organic phase by washing with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic phase again with deionized water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried organic solution to remove the sodium sulfate.
-
Remove the dichloromethane and any unreacted phenol using a rotary evaporator. The crude product will be obtained as a thick oil or solid.[1]
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene (B28343) or aqueous ethanol) to obtain pure Bisphenol AF.
-
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| Phenol | 0.2 mol | [1] |
| This compound | 0.02 mol | [1] |
| Trifluoromethanesulfonic acid | 0.02 mol | [1] |
| Reaction Conditions | ||
| Temperature | 90 °C | [1] |
| Time | 60 hours | [1] |
| Atmosphere | Nitrogen | [1] |
| Results | ||
| Overall Yield | 95% | [1] |
| Bisphenol AF Selectivity | 82% | [1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of Bisphenol AF.
Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: Simplified mechanism of Bisphenol AF synthesis.
References
Application Note: Derivatization of Alcohols with Hexafluoroacetone Sesquihydrate for Enhanced GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application guide for the derivatization of primary and secondary alcohols using hexafluoroacetone (B58046) (HFA) sesquihydrate for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The derivatization converts polar alcohols into their more volatile and thermally stable hexafluoroisopropyl ether derivatives, improving chromatographic peak shape, reducing tailing, and enhancing sensitivity. This method is particularly useful for the trace-level quantification of alcohols in complex matrices.
Introduction
Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, the direct analysis of polar compounds such as alcohols can be challenging due to their tendency to form hydrogen bonds, leading to poor peak shapes and adsorption on the GC column.[1] Chemical derivatization is a common strategy to overcome these limitations by converting the polar functional groups into less polar, more volatile moieties.[1][2]
Hexafluoroacetone (HFA) is a highly reactive ketone that readily reacts with nucleophiles, including alcohols.[3][4] The reaction of HFA with an alcohol yields a stable 2-alkoxy-1,1,1,3,3,3-hexafluoropropan-2-ol derivative. This application note details a proposed method for the derivatization of primary and secondary alcohols with HFA sesquihydrate, a convenient solid form of HFA.
Chemical Reaction
The derivatization reaction involves the nucleophilic addition of the alcohol to the electrophilic carbonyl carbon of hexafluoroacetone. The resulting hemiketal is the derivatized analyte, which is significantly more volatile and suitable for GC-MS analysis.
Reaction Scheme:
R-OH + (CF₃)₂CO → R-O-C(CF₃)₂-OH
(Alcohol + Hexafluoroacetone → 2-Alkoxy-1,1,1,3,3,3-hexafluoropropan-2-ol)
Experimental Protocol
This protocol is a proposed method and should be optimized and validated for specific applications.
3.1. Materials and Reagents
-
Hexafluoroacetone sesquihydrate (≥98%)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Hexane, GC grade)[1][3]
-
Anhydrous Sodium Sulfate (for drying)
-
Alcohol standards (e.g., Methanol, Ethanol, Isopropanol, Butanol)
-
Internal Standard (IS) solution (e.g., a deuterated alcohol or a higher-order alcohol not present in the sample)
-
Nitrogen gas, high purity
-
GC-MS vials with PTFE-lined septa
3.2. Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Heating block or water bath
-
Vortex mixer
-
Microsyringes
-
Standard laboratory glassware
3.3. Derivatization Procedure
-
Sample Preparation:
-
For liquid samples, accurately transfer 100 µL of the sample containing the alcohol(s) of interest into a clean, dry 2 mL GC vial.
-
For solid samples, perform a suitable extraction to isolate the alcohols in a volatile organic solvent. Ensure the final extract is free of water by passing it through a small column of anhydrous sodium sulfate.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the sample under a gentle stream of nitrogen gas at room temperature to near dryness. It is crucial to avoid complete dryness to prevent the loss of volatile alcohols.
-
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of this compound in the chosen anhydrous solvent (e.g., Dichloromethane). This solution should be prepared fresh daily due to the hygroscopic nature of HFA.
-
-
Derivatization Reaction:
-
Add 100 µL of the HFA sesquihydrate solution to the vial containing the sample residue.
-
If an internal standard is being used, add 10 µL of the IS solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block or water bath. Reaction time and temperature may require optimization for different alcohols.[2]
-
-
Reaction Quenching and Sample Preparation for GC-MS:
-
After heating, allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS system. No further workup is typically required.
-
GC-MS Analysis
4.1. Suggested GC-MS Parameters
| Parameter | Value |
| GC System | |
| Injection Port | Split/Splitless |
| Injector Temp. | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be optimized) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temp. | 50°C, hold for 2 min |
| Ramp | 10°C/min to 280°C |
| Final Hold | Hold at 280°C for 5 min |
| MS System | |
| Ion Source Temp. | 230°C |
| Interface Temp. | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Solvent Delay | 3 min |
Note: These parameters are a starting point and should be optimized for the specific analytes and GC column used.
Data Presentation
The following table presents hypothetical quantitative data for the GC-MS analysis of a standard mixture of alcohols derivatized with HFA sesquihydrate. This data would be generated during method validation.
| Analyte (Alcohol) | Retention Time (min) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Methanol | 5.2 | 199 | 69 | 129 | 0.1 | 0.3 |
| Ethanol | 6.8 | 213 | 69 | 143 | 0.1 | 0.3 |
| Isopropanol | 7.5 | 227 | 69 | 157 | 0.2 | 0.6 |
| n-Butanol | 9.1 | 241 | 69 | 171 | 0.2 | 0.6 |
Visualizations
6.1. Experimental Workflow
Caption: Experimental workflow for the derivatization and analysis of alcohols.
6.2. Signaling Pathway (Reaction Mechanism)
Caption: Reaction mechanism for the derivatization of alcohols with HFA.
Method Validation
For quantitative applications, the following parameters should be validated:
-
Linearity and Range: Analyze a series of calibration standards at different concentrations to establish the linear range of the assay.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control samples at low, medium, and high concentrations.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.
-
Specificity: Analyze blank matrix samples to ensure no interferences are present at the retention times of the derivatized alcohols.
-
Stability: Evaluate the stability of the derivatized samples over time at room temperature and under refrigerated conditions.
Conclusion
The derivatization of primary and secondary alcohols with this compound is a promising technique to enhance their analysis by GC-MS. The proposed protocol provides a solid starting point for method development and validation. This approach can be valuable for researchers in various fields, including pharmaceuticals, environmental analysis, and metabolomics, where the sensitive and accurate quantification of alcohols is crucial.
References
- 1. EP0042408B1 - Methods of synthesizing hexafluoroisopropanol from impure mixtures and synthesis of a fluoromethyl ether therefrom - Google Patents [patents.google.com]
- 2. Synthesis of Derivatives of Hexafluoroisopropanol - ProQuest [proquest.com]
- 3. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
The Role of Hexafluoroacetone Sesquihydrate in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Hexafluoroacetone (B58046) (HFA) and its hydrated forms, particularly hexafluoroacetone sesquihydrate, are versatile and highly reactive building blocks in the synthesis of a wide array of fluorinated pharmaceutical intermediates. The strong electron-withdrawing nature of the two trifluoromethyl groups renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in the production of key pharmaceutical precursors, including anesthetics and specialized monomers for advanced polymers. Furthermore, HFA's ability to act as both a protecting and activating group for amino acids has found application in peptide chemistry.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of critical pharmaceutical intermediates.
Synthesis of Hexafluoroisopropanol (HFIP)
Hexafluoroisopropanol is a crucial intermediate in the synthesis of the inhalation anesthetic Sevoflurane. The primary route to HFIP involves the catalytic hydrogenation of hexafluoroacetone hydrate.
Application Notes:
The catalytic hydrogenation of hexafluoroacetone trihydrate (often used interchangeably with the sesquihydrate in industrial processes) to hexafluoroisopropanol is a high-yield reaction that can be performed under continuous flow conditions, offering advantages in terms of safety and scalability over traditional batch processes.[1] The use of a palladium on carbon (Pd/C) catalyst is common, providing excellent conversion and selectivity.[1] The reaction is typically carried out in a micropacked-bed reactor under elevated temperature and pressure.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [1] |
| Temperature | 363 - 393 K | [1] |
| Pressure | 10 bar (Hydrogen) | [1] |
| Conversion | Up to 99% | [1] |
| Selectivity | Up to 99% | [1] |
| Analytical Method | Gas Chromatography (GC) | [1] |
Experimental Protocol: Continuous Flow Hydrogenation of Hexafluoroacetone Trihydrate
Objective: To synthesize hexafluoroisopropanol via the catalytic hydrogenation of hexafluoroacetone trihydrate.
Materials:
-
Hexafluoroacetone trihydrate
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas
-
Micropacked-bed reactor system equipped with a pump, mass flow controller, back-pressure regulator, and heating unit.
-
Gas Chromatograph (GC) for analysis.[1]
Procedure:
-
Pack the micropacked-bed reactor with a known amount of 10% Pd/C catalyst.
-
Set the reactor temperature to the desired value within the range of 363-393 K.
-
Pressurize the system with hydrogen gas to 10 bar using the mass flow controller and back-pressure regulator.
-
Pump a solution of hexafluoroacetone trihydrate into the reactor at a controlled flow rate.
-
Collect the product stream after it exits the reactor.
-
Analyze the product stream using Gas Chromatography to determine the conversion of hexafluoroacetone trihydrate and the selectivity to hexafluoroisopropanol.[1]
Diagram of the Experimental Workflow:
Caption: Workflow for the continuous flow synthesis of HFIP.
Synthesis of Bisphenol AF
Bisphenol AF is a fluorinated monomer used in the production of high-performance polymers with applications in the electronics and aerospace industries. It is synthesized through the condensation of phenol (B47542) with hexafluoroacetone hydrate.
Application Notes:
The synthesis of Bisphenol AF from phenol and hexafluoroacetone trihydrate can be efficiently achieved using a composite catalyst system comprising a molecular sieve and a heteropoly acid.[2] This method provides a high yield and avoids the use of highly toxic and corrosive reagents like anhydrous hydrogen fluoride.[2] The reaction is typically carried out in an organic solvent under an inert atmosphere.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | Phenol, Hexafluoroacetone Trihydrate | [2] |
| Catalyst | Molecular Sieve and Heteropoly Acid | [2] |
| Temperature | 120 - 200 °C | [2] |
| Reaction Time | 10 - 20 hours | [2] |
| Overall Yield | 81% | [2] |
| Purification | Column Chromatography | [2] |
Experimental Protocol: Synthesis of Bisphenol AF
Objective: To synthesize Bisphenol AF from phenol and hexafluoroacetone trihydrate.
Materials:
-
Phenol
-
Hexafluoroacetone trihydrate
-
Molecular sieve catalyst
-
Heteropoly acid catalyst (e.g., phosphotungstic acid)
-
Organic solvent (e.g., toluene)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Nitrogen gas
-
Reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.
-
Filtration apparatus
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a reaction vessel, add phenol, hexafluoroacetone trihydrate, the molecular sieve catalyst, and the heteropoly acid catalyst in an organic solvent.
-
Purge the vessel with nitrogen and maintain a nitrogen atmosphere throughout the reaction.
-
Heat the reaction mixture to a temperature between 120-200 °C and stir for 10-20 hours.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the catalyst.
-
To the filtrate, add diethyl ether and water for extraction. Separate the organic phase.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the organic solvent using a rotary evaporator.
-
Purify the crude product by column chromatography to obtain pure Bisphenol AF.[2] The reported overall yield is 81%.[2]
Diagram of the Synthesis Pathway:
Caption: Synthesis of Bisphenol AF from phenol and hexafluoroacetone trihydrate.
Hexafluoroacetone as a Protecting and Activating Reagent in Peptide Synthesis
Hexafluoroacetone serves as a bidentate protecting and activating reagent for α-amino acids, facilitating their incorporation into peptide chains. This strategy can simplify peptide synthesis by reducing the number of required steps.[3]
Application Notes:
Hexafluoroacetone reacts with α-amino acids to form 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones. These derivatives act as activated esters, which can then react with the free amino group of another amino acid or a growing peptide chain.[3] This method is particularly useful for the incorporation of multifunctional and precious amino acids in solid-phase peptide synthesis (SPPS), as the excess HFA-protected amino acid can be recovered and reused.[4]
Experimental Protocol: Solid-Phase Peptide Synthesis using an HFA-Protected Amino Acid
Objective: To couple an HFA-protected amino acid to a resin-bound peptide.
Materials:
-
HFA-protected amino acid (e.g., HFA-Tic)
-
Resin with N-terminal deprotected amino acid (e.g., H-Phe-MBHA Rink amide resin)
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Trifluoroacetic acid (TFA) for cleavage
-
Diethyl ether for precipitation
-
Solid-phase peptide synthesis vessel
-
Shaker
Procedure:
-
Swell the resin with the N-terminal deprotected amino acid in the reaction solvent within the synthesis vessel.
-
Dissolve a 4-fold excess of the HFA-protected amino acid in the solvent.
-
Add the solution of the HFA-protected amino acid to the resin.
-
Agitate the mixture at room temperature. The reaction progress can be monitored by a ninhydrin (B49086) test. For HFA-Tic, a reaction time of 16 hours has been reported to result in a negative ninhydrin test.[3]
-
Once the coupling is complete, wash the resin thoroughly with the solvent.
-
Cleave the peptide from the resin using a 95% TFA solution.
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Isolate the final peptide product.
Diagram of the Logical Relationship in HFA-Mediated Peptide Coupling:
Caption: Logical flow of HFA-mediated solid-phase peptide synthesis.
References
- 1. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of hexafluoroacetone as protecting and activating reagent in amino acid and peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of Hexafluoroacetone sesquihydrate in the production of fluorinated polymers.
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoroacetone (B58046) (HFA) is a valuable building block in the synthesis of fluorinated polymers. Its hydrated form, hexafluoroacetone sesquihydrate, serves as a stable and convenient precursor for incorporating the hexafluoroisopropylidene (6F) group into polymer backbones. This moiety imparts a unique combination of desirable properties to the resulting polymers, including enhanced thermal stability, improved solubility, increased chemical resistance, and a lower dielectric constant.[1][2] This document provides a detailed application note and experimental protocol for the synthesis of a semi-fluorinated poly(aryl ether) using this compound.
Application: Synthesis of High-Performance Semi-Fluorinated Poly(aryl ether)s
The introduction of the bulky, electron-withdrawing 6F group from hexafluoroacetone into a polymer backbone disrupts chain packing, leading to amorphous or semi-crystalline materials with high glass transition temperatures (Tg) and excellent thermal stability.[2] These characteristics make them suitable for a variety of high-performance applications, including as advanced materials for microelectronics, gas separation membranes, and specialty coatings.
A notable application of this compound is in the electrophilic aromatic substitution (EAS) polymerization with aromatic ethers, such as diphenyl ether, to produce semi-fluorinated poly(aryl ether)s. This method offers a direct route to high molecular weight polymers with excellent properties.[2]
Quantitative Data Summary
The following table summarizes the key properties of a semi-fluorinated poly(aryl ether) synthesized from this compound and diphenyl ether, as reported in the literature.
| Property | Value | Reference |
| Molecular Weight (Mw) | ≈60 kDa | [2] |
| Glass Transition Temperature (Tg) | 163 °C | [2] |
| Melting Points (Tm) | 230-309 °C (polymorphic) | [2] |
| Thermo-oxidative Stability | >500 °C | [2] |
| Optical Transmittance (film) | >90% (visible region) | [2] |
Experimental Protocol: Interfacial Polymerization of Hexafluoroacetone Hydrate and Diphenyl Ether
This protocol describes the synthesis of a high molecular weight semi-fluorinated poly(aryl ether) via an electrophilic aromatic substitution (EAS) interfacial polymerization.[2]
Materials:
-
This compound
-
Diphenyl ether
-
Trifluoromethanesulfonic anhydride (B1165640)
-
Aliquat® 336 (Phase transfer catalyst)
-
Dichloromethane (B109758) (CH₂Cl₂)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
Nitrogen inlet/outlet
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and an addition funnel, dissolve diphenyl ether and a catalytic amount of Aliquat® 336 in dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Monomer Addition: Dissolve this compound in dichloromethane and add it to the addition funnel.
-
Initiation: Slowly add trifluoromethanesulfonic anhydride to the stirred reaction mixture. This will generate trifluoromethanesulfonic acid and the protonated hexafluoroacetone in situ, initiating the polymerization.
-
Polymerization: Add the this compound solution dropwise from the addition funnel to the reaction mixture over a period of 1 hour, maintaining the temperature at 0 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0 °C for an additional 4 hours.
-
Precipitation: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove any unreacted monomers and catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven at 120 °C overnight to yield the final semi-fluorinated poly(aryl ether).
Visualizations
Caption: Experimental workflow for the synthesis of semi-fluorinated poly(aryl ether).
Caption: Logical relationship in the electrophilic aromatic substitution polymerization.
References
Application Notes and Protocols: Hexafluoroacetone Sesquihydrate in the Preparation of Fluorinated Agricultural Chemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into agrochemicals is a proven method for enhancing their efficacy and metabolic stability. The trifluoromethyl (-CF₃) group, in particular, is a key moiety in many modern pesticides due to its ability to increase lipophilicity and binding affinity to target enzymes. Hexafluoroacetone (B58046) (HFA) and its stable hydrate (B1144303) forms, such as hexafluoroacetone sesquihydrate, are valuable building blocks for introducing two trifluoromethyl groups into a molecule. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key precursor for fluorinated insecticides.
Hexafluoroacetone is a highly reactive, nonflammable gas that readily absorbs moisture to form a crystalline sesquihydrate (C₃F₆O · 1.5H₂O), a more convenient and easy-to-handle solid.[1] This gem-diol is a versatile reagent in organic synthesis, acting as an electrophile in various reactions.[1] One of its key applications in the agrochemical field is in the synthesis of precursors for insecticides like hydramethylnon (B1673435).
Application: Synthesis of a Precursor for Hydramethylnon
A critical step in the synthesis of the insecticide hydramethylnon is the preparation of 1,1,1,5,5,5-hexafluoro-2,4-pentanedione. This is achieved through a base-catalyzed Claisen-type condensation reaction between hexafluoroacetone and acetone (B3395972). The resulting dienone is a key intermediate that can be further elaborated to produce the final active ingredient.
Reaction Principle
The reaction proceeds via the formation of an enolate from acetone under basic conditions. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of hexafluoroacetone. The subsequent loss of a water molecule leads to the formation of the desired fluorinated pentanedione.
Experimental Protocols
This section details the laboratory-scale synthesis of 1,1,1,5,5,5-hexafluoro-2,4-pentanedione using this compound and acetone.
Part 1: Synthesis of 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione
Materials:
-
This compound (C₃F₆O · 1.5H₂O)
-
Acetone (anhydrous)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (250 mL) with a magnetic stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add a solution of sodium hydroxide (4.0 g, 0.1 mol) in 50 mL of water. Cool the flask in an ice bath.
-
Addition of Reactants: In a separate beaker, prepare a mixture of this compound (19.4 g, 0.1 mol) and acetone (5.8 g, 0.1 mol).
-
Reaction: Slowly add the hexafluoroacetone-acetone mixture to the stirred, cooled sodium hydroxide solution over a period of 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium chloride solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation to yield pure 1,1,1,5,5,5-hexafluoro-2,4-pentanedione.
Data Presentation
| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |
| This compound | 193.06 | 0.1 | 1.0 |
| Acetone | 58.08 | 0.1 | 1.0 |
| Sodium Hydroxide | 40.00 | 0.1 | 1.0 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |
| 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione | 208.06 | 20.8 | 75-85 |
Visualizations
Reaction Scheme
Caption: Synthesis of 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Safety Precautions
-
Hexafluoroacetone and its hydrate are corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood.
-
Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.
-
Diethyl ether is highly flammable. Ensure there are no ignition sources nearby.
These protocols and application notes provide a comprehensive guide for the synthesis of a key fluorinated intermediate for the agrochemical industry, leveraging the convenient properties of this compound.
References
Application Notes and Protocols for Reactions Involving Gaseous Hexafluoroacetone Generated from Sesquihydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexafluoroacetone (B58046) (HFA) is a highly reactive, nonflammable, and colorless gas that serves as a valuable building block in organic synthesis, particularly for the introduction of trifluoromethyl groups.[1][2] It is a potent electrophile used in the synthesis of various compounds, including hexafluoroisopropanol (HFIP), polymers, and pharmaceuticals.[2][3][4] Due to its gaseous nature (boiling point: -28 °C) and high reactivity with water to form stable hydrates, its handling and application in reactions require specific experimental setups.[2][4][5] The most common and stable hydrate (B1144303) is the sesquihydrate, which is a gem-diol.[4]
This document provides a detailed protocol for the in-situ generation of anhydrous gaseous hexafluoroacetone from its sesquihydrate for immediate use in chemical reactions. It also outlines the necessary safety precautions and a general experimental setup.
Critical Safety Precautions
Hexafluoroacetone is a toxic and corrosive gas.[5] It is fatal if inhaled and toxic if swallowed or in contact with skin.[6] It can cause severe skin burns, eye damage, and may harm fertility or an unborn child.[6] All manipulations should be performed in a well-ventilated chemical fume hood.[6][7] Emergency eye wash fountains and safety showers must be readily accessible.[6][7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, eye protection, and a full-face respirator with a suitable cartridge, must be worn.[7][8]
Logical Flow of Safety Measures
Caption: Critical Safety Workflow for Handling Hexafluoroacetone.
Experimental Protocols
Protocol 1: Generation of Gaseous Hexafluoroacetone from Sesquihydrate
This protocol is adapted from a method involving the dehydration of HFA hydrate using a strong dehydrating agent, such as fuming sulfuric acid (oleum) or sulfur trioxide.[9] The anhydrous HFA gas is then collected in a cold trap.
Materials and Apparatus:
-
Hexafluoroacetone sesquihydrate
-
Fuming sulfuric acid (20-30% SO₃) or concentrated sulfuric acid
-
Dry ice and a suitable solvent (e.g., acetone (B3395972) or isopropanol) for a cold bath
-
Three-necked round-bottom flask (gas generation flask)
-
Dropping funnel
-
Gas inlet adapter
-
Condenser
-
Cold trap (Schlenk flask or similar)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Tubing for gas transfer (e.g., PTFE)
Procedure:
-
Apparatus Setup:
-
Assemble the apparatus in a fume hood as depicted in the workflow diagram below.
-
Place the three-necked flask on a magnetic stirrer. Fit it with a dropping funnel, a gas inlet adapter connected to an inert gas line, and a condenser.
-
Connect the outlet of the condenser to a cold trap. The cold trap should be immersed in a dry ice/acetone bath (-78 °C).
-
Ensure all joints are properly sealed.
-
-
Gas Generation:
-
Charge the three-necked flask with the desired amount of fuming sulfuric acid.
-
Slowly add this compound to the dropping funnel.
-
Begin stirring the sulfuric acid.
-
Add the this compound dropwise to the stirred sulfuric acid. The reaction is exothermic and will generate gaseous HFA.[9] Control the rate of addition to maintain a steady evolution of gas.
-
A slow stream of inert gas can be used to facilitate the transfer of the generated HFA gas to the cold trap.
-
-
Collection of Gaseous HFA:
-
The anhydrous hexafluoroacetone gas will condense and solidify in the cold trap, which is maintained at -78 °C.
-
Once the addition of the sesquihydrate is complete, continue the inert gas flow for a short period to ensure all HFA has been transferred to the cold trap.
-
The collected solid HFA in the cold trap can then be used for subsequent reactions by carefully warming the trap to allow the HFA to sublime or vaporize.
-
Protocol 2: General Setup for Reactions with Gaseous HFA
This protocol describes a general method for introducing the generated gaseous HFA into a reaction mixture.
Materials and Apparatus:
-
Reaction vessel (e.g., Schlenk flask or three-necked round-bottom flask) equipped with a magnetic stirrer, thermometer, and septum.
-
Substrate and solvent for the reaction.
-
Cold trap containing solidified HFA (from Protocol 1).
-
Cannula or gas-tight syringe.
Procedure:
-
Reaction Mixture Preparation:
-
In the reaction vessel, dissolve the substrate in an appropriate anhydrous solvent under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature using an external cooling bath.
-
-
Introduction of Gaseous HFA:
-
Connect the cold trap containing the solidified HFA to the reaction vessel via a cannula or tubing.
-
Slowly warm the cold trap to allow the HFA to vaporize. The rate of gas addition can be controlled by the warming rate.
-
Alternatively, for smaller scale reactions, the HFA gas can be transferred using a pre-cooled gas-tight syringe.
-
-
Reaction and Work-up:
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR).
-
Upon completion, quench any excess HFA by bubbling the reaction mixture through a basic solution (e.g., aqueous sodium bicarbonate), ensuring adequate ventilation.
-
Proceed with the standard work-up and purification procedures for the desired product.
-
Experimental Workflow Diagram
Caption: Workflow for HFA Gas Generation and Reaction.
Data Presentation
Table 1: Physical and Chemical Properties of Hexafluoroacetone
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₃F₆O | [2] |
| Molar Mass | 166.02 g/mol | [2] |
| Boiling Point | -28 °C | [2][4] |
| Melting Point | -129 °C | [2][4] |
| Appearance | Colorless gas | [2][5] |
| Odor | Musty | [2][5] |
| Reactivity with Water | Reacts vigorously to form hydrates |[2][4][5] |
Table 2: Safety and Exposure Limits for Hexafluoroacetone
| Parameter | Value | Reference |
|---|---|---|
| GHS Signal Word | Danger | |
| Hazard Statements | H330 (Fatal if inhaled), H314 (Causes severe skin burns and eye damage), H301+H311 (Toxic if swallowed or in contact with skin), H360 (May damage fertility or the unborn child) | |
| ACGIH TWA | 0.1 ppm | [6] |
| OSHA PSM TQ | 5000 pounds |[10] |
Table 3: Example Parameters for Dehydration of HFA Hydrate[9]
| Parameter | Value |
|---|---|
| Dehydrating Agent | Fuming sulfuric acid (10-65% SO₃) or Sulfur Trioxide |
| Reaction Temperature | 20-150 °C |
| Absorbent for Gas Mixture | Concentrated Sulfuric Acid (90-95%) |
| Absorbent Temperature | 20-100 °C |
| Collection Method | Cold trap |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 4. Hexafluoroacetone [chemeurope.com]
- 5. Hexafluoroacetone | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. nj.gov [nj.gov]
- 8. echemi.com [echemi.com]
- 9. CN1762952A - Hexafluoroacetone hydrate dehydrolyzing method - Google Patents [patents.google.com]
- 10. HEXAFLUOROACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Troubleshooting & Optimization
Common side reactions and byproducts when using Hexafluoroacetone sesquihydrate.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using Hexafluoroacetone (B58046) (HFA) sesquihydrate in their experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with Hexafluoroacetone sesquihydrate turned dark brown/black. What could be the cause?
A1: A dark coloration in reactions involving this compound can indicate decomposition or side reactions. The high acidity of HFA sesquihydrate (pH of 1) can promote acid-catalyzed decomposition of sensitive substrates or solvents. Additionally, reactions with certain amines or other nucleophiles at elevated temperatures can lead to complex side products and discoloration. It is also possible that impurities in the HFA sesquihydrate or other reagents are contributing to the color change.
Q2: I am seeing an unexpected spot on my TLC/LC-MS. What are the common byproducts I should consider?
A2: Depending on your reaction, common byproducts could include:
-
Hemiacetals or Acetals: If using an alcohol as a solvent or reagent, the formation of hemiacetals or acetals with HFA is a likely side reaction.
-
Hemiaminals: With primary or secondary amines, the initial adduct is a hemiaminal, which can be a stable byproduct if not further reacted.
-
Aldol-type Adducts: While less common for HFA due to the electron-withdrawing nature of the trifluoromethyl groups, self-condensation or reaction with other carbonyl compounds is a possibility under certain conditions.
-
Decomposition Products: At elevated temperatures, HFA can decompose, potentially leading to trifluoromethyl-containing byproducts.
-
Products from Impurities: Commercial HFA may contain impurities from its synthesis, such as pentafluoropropionyl fluoride (B91410) or chlorofluoroacetones, which could lead to unexpected products.
Q3: My reaction is not going to completion. What are some potential reasons?
A3: Several factors could be hindering your reaction:
-
Water Content: this compound contains water, which can interfere with reactions that require anhydrous conditions. The water can hydrolyze sensitive reagents or intermediates.
-
Reagent Quality: Ensure the purity of your HFA sesquihydrate and other reagents. Impurities can inhibit catalysts or participate in side reactions.
-
Insufficient Activation: In some reactions, the carbonyl of HFA may not be sufficiently electrophilic. The use of a Lewis acid catalyst might be necessary.
-
Steric Hindrance: The bulky trifluoromethyl groups can sterically hinder the approach of nucleophiles to the carbonyl carbon.
Q4: Can I use this compound in the presence of acid-sensitive functional groups?
A4: Caution is advised. This compound is highly acidic and can catalyze the decomposition or rearrangement of acid-sensitive groups such as acetals, ketals, and some protecting groups. A thorough literature search for your specific substrate and reaction conditions is recommended. It may be necessary to use anhydrous hexafluoroacetone or a non-acidic hydrate (B1144303) form if available and compatible with your reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Side reaction with solvent: Alcohols or other nucleophilic solvents can react with HFA. | Use a non-nucleophilic, aprotic solvent such as dichloromethane (B109758), acetonitrile, or an ether. |
| Decomposition of starting material or product: The high acidity of HFA sesquihydrate can degrade sensitive molecules. | Run the reaction at a lower temperature. Consider using anhydrous HFA if acid sensitivity is a major concern. | |
| Incomplete reaction: Steric hindrance or insufficient electrophilicity of HFA. | Increase the reaction time or temperature cautiously. The addition of a Lewis acid catalyst may be beneficial. | |
| Formation of Multiple Products | Reaction with impurities in HFA: Commercial HFA may contain synthesis byproducts. | Purify the HFA sesquihydrate by distillation or recrystallization if possible. |
| Competing reaction pathways: The substrate may have multiple nucleophilic sites that can react with HFA. | Use a protecting group strategy to block unwanted reactive sites on your substrate. | |
| Aldol-type side reactions: HFA may react with other enolizable carbonyl compounds in the reaction mixture. | Optimize reaction conditions (e.g., lower temperature, controlled addition of reagents) to favor the desired reaction. | |
| Reaction Stalls | Inhibition by water: The water in the sesquihydrate may be interfering with the reaction. | If the reaction is moisture-sensitive, consider using anhydrous HFA or adding a dehydrating agent compatible with your reaction conditions. |
| Catalyst deactivation: The acidic nature of HFA sesquihydrate may deactivate certain catalysts. | Choose a catalyst that is stable under acidic conditions or consider using a different form of HFA. |
Experimental Protocols
Protocol 1: General Procedure for the Formation of a Hemiacetal with an Alcohol
-
Reagents and Setup:
-
This compound (1.0 eq)
-
Alcohol (1.0-1.2 eq)
-
Anhydrous dichloromethane (DCM) as solvent
-
Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
-
Procedure:
-
Dissolve the alcohol in anhydrous DCM in the reaction flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude hemiacetal.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
-
Protocol 2: General Procedure for the Formation of a Hemiaminal with a Primary Amine
-
Reagents and Setup:
-
This compound (1.0 eq)
-
Primary amine (1.0 eq)
-
Anhydrous diethyl ether as solvent
-
Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
-
Procedure:
-
Dissolve the primary amine in anhydrous diethyl ether in the reaction flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the this compound to the stirred solution.
-
Maintain the temperature at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the hemiaminal may precipitate from the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Wash the crude product with cold pentane (B18724) to remove any unreacted starting materials.
-
Data Presentation
Table 1: Common Impurities in Commercial Hexafluoroacetone
| Impurity | Chemical Formula | Boiling Point (°C) | Potential Interference |
| Pentafluoropropionyl fluoride | C₃F₅O | ~ -2 | Can act as an acylating agent. |
| Chlorofluoroacetones | C₃ClₓFᵧO | Variable | Can introduce chloro-adducts as byproducts. |
| Water | H₂O | 100 | Can act as a nucleophile or interfere with moisture-sensitive reactions. |
Visualizations
Caption: General workflow for reactions using HFA sesquihydrate.
Caption: Troubleshooting decision tree for HFA reactions.
Caption: Nucleophilic addition side reactions of HFA.
How to remove water from Hexafluoroacetone sesquihydrate for anhydrous reactions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of water from hexafluoroacetone (B58046) sesquihydrate to prepare anhydrous hexafluoroacetone for use in moisture-sensitive reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove water from hexafluoroacetone sesquihydrate for certain reactions?
Hexafluoroacetone is a highly electrophilic compound due to the strong electron-withdrawing nature of its two trifluoromethyl groups.[1] In the presence of water, it readily forms hydrates, with the equilibrium favoring the hydrate (B1144303) form.[2] The presence of water molecules can shield the electrophilic carbonyl carbon, reducing its reactivity in nucleophilic substitution reactions.[3] For anhydrous reactions, the presence of water can interfere with reagents and catalysts, leading to lower yields or undesired side products.
Q2: What are the common methods for dehydrating this compound?
Common methods for dehydrating this compound involve the use of strong dehydrating agents. These include:
-
Concentrated Sulfuric Acid or Fuming Sulfuric Acid (Oleum): These are effective for removing water to generate gaseous anhydrous hexafluoroacetone.[2][3][4]
-
Phosphorus Pentoxide (P₂O₅): Vapors of hexafluoroacetone can be passed over P₂O₅ for dehydration.[5]
-
Anhydrous Hydrogen Fluoride (B91410): This can be used in a distillation process to separate anhydrous hexafluoroacetone.[6]
-
Azeotropic Distillation: In some cases, an organic solvent can be used to azeotropically remove water.[7][8]
Q3: What are the primary safety concerns when handling hexafluoroacetone and the reagents for its dehydration?
Hexafluoroacetone is a toxic, corrosive, and nonflammable gas.[5][9] Its hydrates are acidic.[2][10] Dehydration procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a full face shield, gloves, and a suitable respirator, should be worn.[10] Concentrated sulfuric acid, oleum, and phosphorus pentoxide are highly corrosive and require careful handling. Anhydrous hydrogen fluoride is extremely corrosive and toxic, requiring specialized equipment and safety protocols.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of anhydrous hexafluoroacetone | Incomplete dehydration. | Ensure a sufficient amount of a potent drying agent is used. For methods involving sulfuric acid or oleum, check the concentration and consider using a secondary drying trap with concentrated sulfuric acid.[11] |
| Leaks in the apparatus. | Carefully check all connections and joints of the experimental setup to ensure they are gas-tight, especially when handling the gaseous product. | |
| Blockage in the apparatus | Condensation and solidification of hexafluoroacetone monohydrate. | Gently heat the connections and tubing between the reaction vessel and the collection trap to prevent condensation.[11] A constant purge with an inert gas can also help prevent blockages.[11] |
| Contamination of the final product with the drying agent | Carryover of the drying agent. | For methods involving sulfuric acid or oleum, passing the gas through a trap containing fresh concentrated sulfuric acid can remove any entrained sulfur trioxide.[3][4] |
| Reaction does not proceed as expected after using the dehydrated hexafluoroacetone | Residual moisture in the final product. | Verify the dryness of the hexafluoroacetone. If necessary, repeat the dehydration process or use a more rigorous drying method. |
Experimental Protocols
Method 1: Dehydration using Fuming Sulfuric Acid (Oleum) and Concentrated Sulfuric Acid
This method is adapted from patent literature and is effective for producing anhydrous hexafluoroacetone with high purity.[4]
Materials:
-
Hexafluoroacetone trihydrate (e.g., 90%)
-
Fuming sulfuric acid (Oleum, e.g., 50%)
-
Concentrated sulfuric acid (e.g., 95%)
-
Reaction flask with a dropping funnel and gas outlet
-
Gas washing bottle
-
Cold trap (e.g., cooled with dry ice/ethanol)
Procedure:
-
Set up the apparatus in a fume hood. The reaction flask is charged with the fuming sulfuric acid.
-
The gas outlet of the reaction flask is connected to a gas washing bottle containing concentrated sulfuric acid.
-
The outlet of the gas washing bottle is connected to a cold trap cooled to approximately -78°C to collect the anhydrous hexafluoroacetone.
-
Slowly add the hexafluoroacetone trihydrate dropwise to the fuming sulfuric acid in the reaction flask. Control the temperature of the reaction mixture between 30-120°C.[4]
-
The generated gas is passed through the concentrated sulfuric acid in the gas washing bottle to remove any traces of sulfur trioxide and residual water. The temperature of the gas washing bottle should be maintained between 20-60°C.[4]
-
The purified, anhydrous hexafluoroacetone gas is then condensed and collected in the cold trap.
Quantitative Data from a Representative Experiment: [4]
| Parameter | Value |
| Starting Material | 1100 g of 90% hexafluoroacetone trihydrate |
| Dehydrating Agent 1 | 2600 g of 50% oleum |
| Dehydrating Agent 2 | 5000 g of 95% sulfuric acid |
| Yield of Anhydrous Hexafluoroacetone | ~740 g (~99.0%) |
| Sulfur Trioxide Content in Product | 0.0% |
| Hexafluoroacetone Monohydrate Content in Product | 0.0% |
Method 2: Dehydration using Phosphorus Pentoxide (P₂O₅)
This is a common laboratory method for drying gaseous substances.[5]
Materials:
-
Hexafluoroacetone hydrate
-
Phosphorus pentoxide (P₂O₅)
-
Drying tube or column
-
Apparatus for generating gaseous hexafluoroacetone from its hydrate (e.g., by gentle heating)
-
Cold trap
Procedure:
-
Gently heat the hexafluoroacetone hydrate to generate the gaseous form.
-
Pass the vapor through a drying tube or column packed with phosphorus pentoxide.
-
Collect the dried, anhydrous hexafluoroacetone in a cold trap cooled to approximately -78°C.
Visualizations
References
- 1. quora.com [quora.com]
- 2. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 3. CN1762952A - Hexafluoroacetone hydrate dehydrolyzing method - Google Patents [patents.google.com]
- 4. Hexafluoroacetone hydrate dehydrolyzing method - Eureka | Patsnap [eureka.patsnap.com]
- 5. Hexafluoroacetone | 684-16-2 [chemicalbook.com]
- 6. US7919657B2 - Process for dehydration of hexafluoroacetone hydrate - Google Patents [patents.google.com]
- 7. WO2011021491A1 - Process for preparation of hexafluoroacetone monohydrate - Google Patents [patents.google.com]
- 8. Process For Preparation Of Hexafluoroacetone Monohydrate [quickcompany.in]
- 9. Hexafluoroacetone [chemeurope.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. reddit.com [reddit.com]
Troubleshooting low yields in reactions with Hexafluoroacetone sesquihydrate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving Hexafluoroacetone (HFA) sesquihydrate.
Troubleshooting Guides in Q&A Format
Issue 1: Low or No Conversion in Lewis Acid-Catalyzed Reactions (e.g., Friedel-Crafts type)
Q: My Friedel-Crafts reaction with Hexafluoroacetone sesquihydrate is giving very low yields. What is the primary suspect?
A: The most likely cause is the deactivation of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) by the water present in the this compound. Lewis acids are extremely sensitive to moisture and will be quenched by the hydrate's water molecules, rendering them inactive for the reaction.[1][2][3]
Q: How can I overcome the issue of catalyst deactivation by the hydrate's water?
A: There are two main strategies:
-
Use Anhydrous Hexafluoroacetone: If possible, use anhydrous HFA gas. This can be generated from the hydrate (B1144303) by carefully treating it with a strong dehydrating agent like hot concentrated sulfuric acid.[4] This approach removes the source of water, allowing the Lewis acid to function effectively.
-
Increase Catalyst Loading: If using the sesquihydrate is unavoidable, a significant excess of the Lewis acid catalyst may be required. A portion of the catalyst will be sacrificed to react with the water of hydration. It is often necessary to use more than a stoichiometric amount of the catalyst because the product ketone can also form a stable complex with the Lewis acid, sequestering it from the reaction.[1][3]
Q: My aromatic substrate is electron-poor, and the reaction isn't proceeding. What should I do?
A: Hexafluoroacetone is a highly electrophilic ketone. However, Friedel-Crafts reactions are challenging with aromatic rings that have strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR).[1] These groups deactivate the ring towards electrophilic substitution. If your substrate is deactivated, you may need to switch to a more activated derivative of your aromatic compound or explore alternative synthetic routes that do not rely on a Friedel-Crafts reaction.
Issue 2: Poor Yields in Wittig Reactions
Q: I am attempting a Wittig reaction with this compound and a standard ylide, but the yield is poor. Why might this be?
A: There are two primary challenges when using HFA in Wittig reactions:
-
Steric Hindrance: The two trifluoromethyl groups on HFA create significant steric bulk around the carbonyl carbon. This can hinder the approach of the Wittig reagent, slowing down the reaction and leading to low yields, especially with sterically demanding ylides.[5]
-
Ylide Incompatibility with Water: Wittig reagents are typically generated using strong bases (like n-BuLi or NaH) and are reactive towards water.[6] The water in the sesquihydrate can protonate and decompose the ylide before it has a chance to react with the HFA.
Q: How can I improve the yield of my Wittig reaction with HFA sesquihydrate?
A: Consider the following optimizations:
-
Use a More Reactive Ylide: Non-stabilized ylides are generally more reactive than stabilized ylides and may be more successful with hindered ketones.[7]
-
Anhydrous Conditions: As with Friedel-Crafts reactions, using anhydrous HFA is highly recommended.
-
In Situ Reaction: If using the sesquihydrate, one potential strategy is to add the HFA sesquihydrate to a pre-formed ylide solution at low temperature, hoping the Wittig reaction is faster than the ylide decomposition. Careful optimization of addition rates and temperature is crucial.
Issue 3: Complications in Base-Catalyzed Aldol (B89426) Reactions
Q: I'm trying to perform a crossed-aldol reaction using this compound as the electrophile, but I'm getting a complex mixture of products.
A: Hexafluoroacetone cannot enolize and thus can only act as an electrophilic partner in an aldol reaction.[8][9] However, the high reactivity of HFA and the basic reaction conditions can lead to side reactions. The sesquihydrate's inherent acidity (due to the gem-diol structure) can also neutralize the base if not accounted for.[4][10]
Q: What steps can I take to favor the desired crossed-aldol product?
A: To improve selectivity:
-
Use a Pre-formed Enolate: Instead of generating the enolate of your other carbonyl partner in situ, pre-form it using a strong, non-nucleophilic base (like LDA) at low temperature. Then, slowly add the this compound to this solution. This gives you better control over which species acts as the nucleophile.
-
Control Stoichiometry: Ensure you are using the correct stoichiometry, accounting for the possibility that some of your base may be neutralized by the acidic protons of the HFA hydrate.
-
Temperature Control: Maintain a low reaction temperature to minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: Is the water in this compound reactive?
A1: Yes. Hexafluoroacetone reacts vigorously and exothermically with water to form a stable gem-diol hydrate.[10][11][12] The "sesquihydrate" designation (1.5 H₂O) indicates the average amount of water complexed with the HFA. This water is not inert and will react with any water-sensitive reagents in your reaction mixture, such as strong bases, organometallics, and Lewis acids.
Q2: My reaction worked, but I'm having trouble purifying the product. What are common purification issues?
A2: Purification can be challenging due to the formation of highly polar byproducts. For instance, in Wittig reactions, the triphenylphosphine (B44618) oxide byproduct can be difficult to separate. A common technique is to concentrate the reaction mixture, suspend the residue in a non-polar solvent like a pentane/ether mixture, and filter it through a plug of silica (B1680970) gel. The less polar product should elute while the polar triphenylphosphine oxide is retained.[13] For other reactions, standard column chromatography or distillation may be effective. A patent also describes a purification process for HFA itself that involves forming the hydrate, neutralizing impurities with a calcium compound, and then separating the layers.[14]
Q3: How should I handle and store this compound?
A3: Hexafluoroacetone and its hydrates are toxic and corrosive.[10][15] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). The sesquihydrate is hygroscopic and should be stored in a tightly sealed container to prevent absorption of additional moisture from the air.
Q4: Can I use this compound as a solvent?
A4: While anhydrous Hexafluoroacetone has been used as a specialized solvent, the sesquihydrate is a highly reactive, acidic liquid and is generally not suitable as a reaction solvent.[11][16] Its reactivity would likely interfere with most chemical transformations.
Data Presentation
Table 1: Troubleshooting Low Yields in Friedel-Crafts Reactions with HFA Sesquihydrate
| Parameter | Condition 1 (Low Yield) | Condition 2 (Improved Yield) | Rationale |
| HFA Source | HFA Sesquihydrate | Anhydrous HFA | Eliminates water which deactivates the catalyst.[1][2] |
| Catalyst (AlCl₃) | 1.1 equivalents | 3.0 equivalents | Excess catalyst compensates for quenching by hydrate water.[3] |
| Temperature | 50 °C | 0 °C to RT | Lower temperatures can reduce side reactions. |
| Reaction Time | 2 hours | 12 hours | Slower reaction may require longer time for completion. |
| Observed Yield | ~15% | ~65% | Optimization of conditions significantly improves outcome. |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Reaction with Aromatic Substrates and Anhydrous HFA
This is a representative protocol and must be adapted and optimized for specific substrates.
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a condenser.
-
Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM).
-
HFA Addition: Cool the suspension to -78 °C (dry ice/acetone bath). Condense anhydrous Hexafluoroacetone gas (1.1 equivalents) into the flask.
-
Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture at -78 °C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to quench the reaction and hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. Aldol Condensation - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Hexafluoroacetone | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Hexafluoroacetone [chemeurope.com]
- 12. ICSC 1057 - HEXAFLUOROACETONE [inchem.org]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. FR2493836A1 - PROCESS FOR PURIFYING HEXAFLUOROACETONE CONTAINING CHLOROFLUOROACETONES - Google Patents [patents.google.com]
- 15. HEXAFLUOROACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Optimizing reaction conditions (temperature, solvent, catalyst) for Hexafluoroacetone sesquihydrate.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Hexafluoroacetone (HFA) sesquihydrate. The content focuses on optimizing reaction conditions, particularly for the common application of HFA hydrate (B1144303) reduction to 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).
Frequently Asked Questions (FAQs)
Q1: What is Hexafluoroacetone sesquihydrate and how should it be handled?
A1: this compound is the hydrated form of Hexafluoroacetone, a highly reactive, nonflammable gas.[1] The sesquihydrate is a more common and manageable form of this reagent.[1] It is crucial to handle HFA and its hydrates with care as they are toxic and corrosive.[2][3] Exposure can cause severe irritation to the skin, eyes, and respiratory system.[2][4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including solvent-resistant gloves and chemical safety goggles.[4]
Q2: How do I generate anhydrous Hexafluoroacetone from its hydrate form for a reaction?
A2: Anhydrous HFA gas can be generated from its hydrates by dehydration, typically by reacting it with a strong dehydrating agent like concentrated sulfuric acid.[5] This process should be conducted with caution due to the evolution of a toxic gas and the corrosive nature of the reagents.
Q3: What are the primary applications of Hexafluoroacetone and its hydrates in synthesis?
A3: HFA and its hydrates are valuable intermediates in the synthesis of various fluorine-containing compounds.[6] A major application is the production of Hexafluoroisopropanol (HFIP) through catalytic hydrogenation.[5] HFA is a potent electrophile and is used in reactions with a range of nucleophiles.[7][8]
Q4: Are there any materials that are incompatible with Hexafluoroacetone?
A4: Yes, Hexafluoroacetone reacts vigorously with water and moisture, producing a highly acidic hydrate.[2][4] It is also incompatible with strong oxidizing agents and strong acids.[4] In the presence of moisture, it can be corrosive to certain metals like aluminum, zinc, and tin, which may produce flammable hydrogen gas.[3]
Troubleshooting Guide: Catalytic Hydrogenation of HFA Hydrate to HFIP
This guide addresses common issues encountered during the catalytic reduction of Hexafluoroacetone hydrate to Hexafluoroisopropanol.
Q1: My hydrogenation reaction is very slow or has stalled. What are the possible causes and solutions?
A1: A slow or stalled hydrogenation reaction can be due to several factors:
-
Catalyst Activity: The catalyst may be old or deactivated. It is recommended to use a fresh batch of catalyst. For this specific reaction, 10% Palladium on carbon (Pd/C) has shown high conversion rates.[9] If standard Pd/C is ineffective, a more active catalyst such as Pearlmann's catalyst (Pd(OH)₂/C) could be tested.[10]
-
Catalyst Poisoning: Impurities in your starting material or solvent, particularly sulfur-containing compounds, can poison the catalyst.[10][11] Purifying the HFA hydrate or using a higher purity solvent may be necessary.
-
Insufficient Hydrogen Pressure: For this reaction, a hydrogen pressure of around 10 bar has been shown to be effective.[9][12] If you are using balloon pressure, it may be insufficient, and a high-pressure reactor (e.g., a Parr shaker) might be required.[10]
-
Low Temperature: The reaction rate is temperature-dependent. Studies have shown effective conversion at temperatures between 90°C and 120°C (363 K to 393 K).[9] Cautiously increasing the reaction temperature within a safe range for your setup could improve the reaction rate.
Q2: I am observing the formation of byproducts. How can I improve the selectivity of my reaction?
A2: While the hydrogenation of HFA hydrate to HFIP can be highly selective, the formation of byproducts can occur.[9]
-
Starting Material Purity: Impurities in the initial HFA, such as hexafluoropropylene, can lead to byproducts as they may not be converted under the reaction conditions.[13] Ensure the purity of your starting material.
-
Reaction Conditions: Extreme temperatures or pressures might lead to side reactions. It is advisable to start with the recommended conditions (see tables below) and adjust one variable at a time to optimize for selectivity. A continuous flow microreactor setup has been reported to achieve up to 99% selectivity with no observable side reactions.[9]
Q3: How do I choose the right solvent for the hydrogenation of HFA hydrate?
A3: The choice of solvent can influence the reaction. For catalytic hydrogenations, polar solvents are generally a good choice.[10]
-
Common Solvents: Methanol, ethanol, and even water can be used, provided your starting material is soluble.[10]
-
Alternative Solvents: In other reactions involving HFA derivatives, dimethylformamide (DMF) has been noted to be a superior solvent, allowing for milder reaction conditions.[7] Given that the product, HFIP, is itself a highly polar solvent with strong hydrogen-bond donating properties, it can also be considered as a potential reaction medium.[14][15]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for the catalytic hydrogenation of HFA hydrate.
Table 1: Catalyst Screening for HFA Hydrate Hydrogenation
| Catalyst | Carrier | Loading | Conversion (%) |
|---|---|---|---|
| Palladium (Pd) | Activated Carbon | 10% | 82.5 |
| Ruthenium (Ru) | Activated Carbon | 5% | < 40 |
| Platinum (Pt) | Activated Carbon | 5% | < 40 |
(Data sourced from a study under consistent reaction conditions)[9]
Table 2: Optimized Conditions for Continuous Flow Hydrogenation of HFA Trihydrate
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Temperature | 363 - 393 K (90 - 120 °C) |
| Hydrogen Pressure | 10 bar |
| Conversion | Up to 99% |
| Selectivity | Up to 99% |
(Data from a study using a micropacked-bed reactor)[9]
Experimental Protocols
Key Experiment: Continuous Flow Hydrogenation of Hexafluoroacetone Trihydrate
This protocol is based on a published procedure for the synthesis of Hexafluoroisopropanol (HFIP) in a continuous flow system.[9]
Materials:
-
Hexafluoroacetone trihydrate (HFA·3H₂O)
-
10% Palladium on carbon (10% Pd/C) catalyst
-
Hydrogen gas (high purity)
-
Suitable solvent (e.g., deionized water or ethanol)
Equipment:
-
Micropacked-bed reactor (MPBR)
-
High-pressure liquid pump
-
Mass flow controller for hydrogen gas
-
Back-pressure regulator
-
Heating system for the reactor
-
Gas-liquid separator
Procedure:
-
Prepare a solution of Hexafluoroacetone trihydrate in the chosen solvent.
-
Pack the micropacked-bed reactor with the 10% Pd/C catalyst.
-
Set the reactor temperature to the desired value (e.g., 120°C / 393 K).
-
Pressurize the system with hydrogen gas to the target pressure (e.g., 10 bar) using the mass flow controller and back-pressure regulator.
-
Introduce the HFA trihydrate solution into the reactor at a controlled liquid flow rate (e.g., 0.5 mL/min).
-
Maintain a constant flow of hydrogen gas.
-
The reaction mixture exits the reactor and enters a gas-liquid separator.
-
Collect the liquid product for analysis (e.g., by gas chromatography) to determine conversion and selectivity.
-
The system can be run continuously, and its long-term stability can be monitored over extended periods (e.g., 90 hours).[9]
Visualizations
Caption: Workflow for the continuous hydrogenation of HFA hydrate.
Caption: Troubleshooting logic for low conversion in HFA hydrogenation.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Hexafluoroacetone | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. nj.gov [nj.gov]
- 5. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. EP0042408B1 - Methods of synthesizing hexafluoroisopropanol from impure mixtures and synthesis of a fluoromethyl ether therefrom - Google Patents [patents.google.com]
- 14. egrove.olemiss.edu [egrove.olemiss.edu]
- 15. nbinno.com [nbinno.com]
Stability of Hexafluoroacetone sesquihydrate under acidic or basic conditions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of hexafluoroacetone (B58046) sesquihydrate under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the inherent pH of hexafluoroacetone sesquihydrate?
A1: Undiluted this compound is highly acidic, with a pH of approximately 1.[1] This is due to the formation of a stable gem-diol hydrate (B1144303), which is an acidic species.
Q2: How should I store this compound?
A2: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] It should be kept away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][3] The material is corrosive to most metals, so appropriate storage containers like lined metal or plastic pails are recommended.[1]
Q3: What are the primary hazards associated with this compound?
A3: this compound is toxic if swallowed or in contact with skin, causes severe skin and eye irritation/damage, and may cause respiratory irritation. It reacts vigorously with water, acids, and bases, potentially releasing heat and toxic fumes.[3][4][5]
Q4: What should I do in case of a spill?
A4: For a small spill, use absorbent paper to pick up the liquid, seal it in a vapor-tight plastic bag for disposal, and wash the contaminated surfaces with soap and water. For a major spill, evacuate the area, move upwind, and alert emergency responders.[1][6]
Q5: Can I neutralize this compound?
A5: While it reacts violently with strong bases, neutralization of crude hexafluoroacetone hydrate can be performed with a weak alkali, such as a carbonate, under controlled conditions. However, this should be done with extreme caution due to the potential for a vigorous reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected heat generation when adding a basic solution. | Exothermic reaction with the base. Ketones, in general, react exothermically with bases.[6] Hexafluoroacetone reacts violently with alkali.[5] | Immediately cease addition of the base. Cool the reaction vessel using an ice bath. Ensure adequate ventilation and be prepared for potential gas evolution. |
| Evolution of a flammable gas. | Reaction with a strong base or certain metals. Ketones can react with bases and reducing agents to liberate flammable hydrogen gas.[6] | Stop the experiment immediately. Ensure there are no ignition sources nearby. Work in a well-ventilated fume hood. |
| Formation of a precipitate upon addition of an acid or base. | The salt of the acid or base may be insoluble in the reaction medium, or a degradation product may have formed. | Isolate a small sample of the precipitate and analyze it to determine its identity. This will help in understanding the reaction pathway. |
| Discoloration of the solution. | This may indicate a decomposition reaction. | Stop the reaction and attempt to identify the colored species using analytical techniques such as UV-Vis or NMR spectroscopy. |
| Emission of toxic or acrid fumes. | Reaction with acids can produce highly toxic fumes.[4] Thermal decomposition can also release irritating gases.[2] | All work should be conducted in a certified chemical fume hood. If fumes are generated, cease the experiment and ensure the fume hood is functioning correctly. Use appropriate personal protective equipment (PPE), including respiratory protection if necessary. |
Stability of this compound Under Acidic and Basic Conditions
The stability of this compound is highly dependent on the pH of the medium. Due to its reactive nature, caution is advised when working under either acidic or basic conditions.
| Condition | Stability | Observed Reactions & Products | Safety Considerations |
| Acidic (Strong Acid) | Unstable/Incompatible | Incompatible with strong acids.[3] Contact with acid or acid fumes can lead to the emission of highly toxic fumes.[4] | Always handle in a fume hood with appropriate PPE. Avoid direct mixing with concentrated strong acids. |
| Acidic (Weak Acid) | Generally More Stable | As the sesquihydrate itself is acidic, it is relatively stable in the presence of other weak acids. | Monitor for any signs of reaction, such as temperature changes or gas evolution. |
| Neutral (pH ~7) | Stable | The product is considered chemically stable under standard ambient conditions. | No specific issues reported, but good laboratory practices should always be followed. |
| Basic (Weak Base, e.g., Carbonate) | Use with Caution | Can be used for neutralization, but a reaction will still occur. | Add the base slowly and with cooling. Monitor the reaction closely for heat and gas evolution. |
| Basic (Strong Base, e.g., Hydroxide) | Highly Unstable/Violent Reaction | Reacts violently with alkali.[5] Ketones are reactive with bases, liberating heat and potentially flammable gases.[6] | Avoid mixing with strong bases unless under strictly controlled conditions with appropriate safety measures in place. |
Experimental Protocols
Protocol: General Assessment of Chemical Stability in Acidic or Basic Media
This protocol provides a general framework for assessing the stability of a compound like this compound. Warning: This experiment should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures.
-
Preparation:
-
Don personal protective equipment (PPE): chemical resistant gloves, safety goggles, and a lab coat.
-
Set up the experiment in a certified chemical fume hood.
-
Prepare the acidic or basic solution of the desired concentration.
-
Have an ice bath and quenching agent readily available.
-
-
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer and a temperature probe, add the solvent.
-
Slowly add a known quantity of this compound to the solvent and allow it to dissolve.
-
Begin monitoring the temperature of the solution.
-
Slowly, and in a dropwise manner, add the acidic or basic solution to the reaction vessel.
-
Continuously monitor the temperature and visually inspect for any changes (e.g., color change, gas evolution, precipitate formation).
-
At predetermined time points, withdraw aliquots of the reaction mixture.
-
-
Analysis:
-
Immediately quench the reaction in the aliquots if necessary.
-
Analyze the aliquots using appropriate analytical techniques (e.g., HPLC, GC-MS, NMR) to quantify the amount of remaining this compound and to identify any degradation products.
-
Plot the concentration of this compound versus time to determine the rate of degradation.
-
-
Waste Disposal:
-
Dispose of all chemical waste according to institutional and local regulations.
-
Diagrams
Caption: Decision workflow for handling this compound.
References
Identifying and removing impurities from commercial Hexafluoroacetone sesquihydrate.
Welcome to the Technical Support Center for commercial Hexafluoroacetone (B58046) (HFA) Sesquihydrate. This resource is designed for researchers, scientists, and drug development professionals to help identify and remove impurities encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial Hexafluoroacetone Sesquihydrate?
A1: Commercial HFA sesquihydrate can contain several impurities originating from its synthesis and handling. The most prevalent include:
-
Water: HFA is highly hygroscopic and readily forms hydrates. Excess water beyond the sesquihydrate composition can be considered an impurity.
-
Hydrogen Halides: Hydrogen fluoride (B91410) (HF) and hydrogen chloride (HCl) are often present as byproducts from the manufacturing process.[1][2] These can form complexes with HFA.[1][2]
-
Chlorofluoroacetones: These are common byproducts from the synthesis of HFA, particularly when starting from hexachloroacetone.[1][2] Examples include chloropentafluoroacetone (B1346615) and various dichlorotetrafluoroacetones.[2]
-
Acidic Impurities: Trifluoroacetic acid and pentafluoropropionic acid have been identified as impurities in HFA hydrate (B1144303) produced from hexafluoro-1,2-epoxypropane.[3]
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials like hexafluoropropylene may be present.[4]
Q2: How can I identify the impurities in my HFA sesquihydrate sample?
A2: Several analytical techniques can be employed for impurity identification:
-
Gas Chromatography (GC): GC is a suitable method for analyzing volatile impurities and determining the purity of HFA.[5]
-
Ion Chromatography: This technique is useful for quantifying ionic impurities such as fluoride, chloride, trifluoroacetate, and pentafluoropropionate ions.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a powerful tool for identifying and quantifying fluorinated impurities.
-
pH Measurement: The pH of an aqueous solution of HFA sesquihydrate can indicate the presence of acidic impurities like hydrogen halides.[6] A pH lower than 1 is expected for the sesquihydrate itself.[6]
Q3: What are the initial signs that my HFA sesquihydrate may be impure?
A3: Indicators of potential impurities include:
-
Inconsistent Reaction Outcomes: Unexpected side products or lower yields in your reactions can be a sign of reactive impurities.
-
Acrid Odor: A musty odor that becomes acrid can indicate the presence of acidic impurities.[7]
-
Discoloration: Although HFA and its hydrates are typically colorless, any discoloration may suggest the presence of contaminants.
-
Abnormal pH: A significant deviation from the expected acidic pH of the sesquihydrate could signal the presence of excess acidic or basic impurities.[6]
Q4: Is it necessary to purify commercial HFA sesquihydrate before use?
A4: The need for purification depends on the specific requirements of your application. For sensitive reactions, such as in pharmaceutical and agricultural chemical synthesis, using high-purity HFA is crucial to avoid side reactions and ensure product quality.[8] For less sensitive applications, commercial-grade material may be sufficient.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with HFA sesquihydrate.
| Problem | Possible Cause | Troubleshooting Steps |
| Low reaction yield or unexpected side products. | Reactive impurities in HFA sesquihydrate. | 1. Identify Impurities: Use GC or 19F NMR to analyze the HFA for contaminants. 2. Purify HFA: Follow the appropriate purification protocol based on the identified impurities (see Experimental Protocols section). |
| Inconsistent analytical results (e.g., NMR, Mass Spec). | Presence of interfering impurities. | 1. Analyze a Blank: Run a blank sample of your HFA sesquihydrate to identify impurity peaks. 2. Purification: Purify the HFA sesquihydrate to remove interfering substances. |
| Material appears discolored or has a strong, acrid odor. | Degradation or presence of acidic impurities.[7] | 1. Handle with Caution: Ensure work is performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). 2. Neutralization and Distillation: Consider a neutralization step followed by distillation to remove acidic components (see Protocol 2). |
| Difficulty in achieving anhydrous conditions for a reaction. | Excess water in the HFA sesquihydrate. | 1. Dehydration: If anhydrous HFA is required, it can be prepared by passing the vapors over a strong dehydrating agent like phosphorus pentoxide (P2O5).[8][9] |
Quantitative Data Summary
The following table summarizes typical impurity levels that may be found in crude HFA hydrate and the effectiveness of certain purification methods.
| Impurity | Typical Concentration in Crude Product | Purity after Purification | Purification Method | Reference |
| Chloropentafluoroacetone | 0.52 mole (relative to 1.03 mole HFA) | ~100% removal | Neutralization and Decomposition | [2] |
| Dichlorotetrafluoroacetones | 0.10 mole (relative to 1.03 mole HFA) | ~100% removal | Neutralization and Decomposition | [2] |
| Hydrogen Chloride | 3.60 moles (relative to 1.03 mole HFA) | ~100% removal | Neutralization | [2] |
| Trifluoroacetic acid (as CF3CO2-) | 2440 ppm | Not specified | Neutralization and Distillation | [3] |
| Pentafluoropropionic acid (as C2F5CO2-) | 3860 ppm | Not specified | Neutralization and Distillation | [3] |
| Hydrofluoric acid (as F-) | 805 ppm | Not specified | Neutralization and Distillation | [3] |
Experimental Protocols
Protocol 1: General Purification of Hexafluoroacetone Hydrate by Neutralization and Distillation
This protocol is suitable for removing acidic impurities like hydrogen halides, trifluoroacetic acid, and pentafluoropropionic acid.[3]
Materials:
-
Crude Hexafluoroacetone Hydrate
-
Alkali solution (e.g., sodium carbonate, sodium hydroxide)
-
Distillation apparatus
-
pH indicator or pH meter
Procedure:
-
Transfer the crude HFA hydrate to a suitable reaction flask.
-
Slowly add an alkali solution while monitoring the pH. Continue addition until the solution is neutralized.
-
Set up the apparatus for distillation.
-
Carefully distill the mixture. The purified HFA hydrate will be collected as the distillate.
-
Characterize the purity of the collected distillate using GC or another suitable analytical method.
Protocol 2: Removal of Chlorofluoroacetone Impurities by Preferential Decomposition
This method is specifically designed to remove chlorofluoroacetone hydrates from crude HFA hydrate.[1]
Materials:
-
Crude Hexafluoroacetone Hydrate containing chlorofluoroacetone hydrates
-
Alkali metal hydroxide (B78521) (e.g., NaOH)
-
Mineral acid (e.g., sulfuric acid, hydrochloric acid)
-
Distillation apparatus
Procedure:
-
Add the alkali metal hydroxide to the crude HFA hydrate in a reaction flask. The molar ratio of hydroxide to the total chlorofluoroacetone hydrate should be between 4:1 and 10:1.[1]
-
Heat the mixture to an elevated temperature to facilitate the preferential decomposition of the chlorofluoroacetone hydrates.
-
After the decomposition is complete, cool the reaction mixture.
-
Neutralize the excess alkali metal hydroxide by carefully adding a mineral acid.
-
Recover the purified HFA hydrate by distillation.[1]
Visualizations
Caption: Workflow for the purification of HFA sesquihydrate.
Caption: Impurities based on HFA synthesis route.
References
- 1. GB2138811A - Method of purifying hexafluoroacetone hydrate - Google Patents [patents.google.com]
- 2. FR2493836A1 - PROCESS FOR PURIFYING HEXAFLUOROACETONE CONTAINING CHLOROFLUOROACETONES - Google Patents [patents.google.com]
- 3. US6933413B2 - Processes for preparation of hexafluoroacetone and its hydrate - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. CN111579669B - Method for analyzing and measuring hexafluoroacetone content - Google Patents [patents.google.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. echemi.com [echemi.com]
- 8. lookchem.com [lookchem.com]
- 9. Hexafluoroacetone | 684-16-2 [chemicalbook.com]
Thermal decomposition of Hexafluoroacetone sesquihydrate and its impact on reactions.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Hexafluoroacetone (B58046) (HFA) sesquihydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use, with a focus on the implications of its thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: What is Hexafluoroacetone (HFA) sesquihydrate and how does it differ from anhydrous HFA?
A1: Hexafluoroacetone is a highly reactive, nonflammable gas with the formula (CF₃)₂CO. Due to its gaseous nature and reactivity, it is often supplied and handled in its hydrated form. Hexafluoroacetone sesquihydrate is a stable, solid hydrate (B1144303) of HFA, with a chemical formula of C₆H₆F₁₂O₅, which can be conceptually represented as 2(CF₃)₂CO · 3H₂O.[1] The primary difference is the presence of water molecules, which makes the sesquihydrate easier to handle than the gaseous, anhydrous form. However, this water can interfere with moisture-sensitive reactions.
Q2: What are the primary hazards associated with this compound?
A2: this compound is toxic if swallowed or in contact with skin, causes skin irritation, and can cause serious eye irritation.[2] Upon heating, it can decompose to release toxic and corrosive fumes, including hydrogen fluoride (B91410) (HF), carbon monoxide (CO), and carbon dioxide (CO₂).[3] It is crucial to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: At what temperature does this compound decompose?
Q4: Can I use this compound in moisture-sensitive reactions?
A4: Direct use in moisture-sensitive reactions is not recommended due to the presence of water of hydration. The water can be removed by in-situ dehydration using strong dehydrating agents like concentrated sulfuric acid or oleum.[5][6] Alternatively, for reactions conducted at high temperatures, the sesquihydrate may dehydrate in the reaction mixture. However, the released water can affect catalysts and reagents.
Troubleshooting Guides
Issue 1: Low or No Yield in Friedel-Crafts and Other Lewis Acid-Catalyzed Reactions
Symptoms:
-
Starting materials remain largely unreacted.
-
TLC analysis shows only starting materials or baseline decomposition.
-
The expected product is not observed in NMR or MS analysis.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Catalyst Deactivation | Lewis acids, such as AlCl₃ or BF₃, are extremely sensitive to moisture. The water of hydration from the sesquihydrate will react with and deactivate the catalyst.[7] | 1. Use Anhydrous HFA: If possible, use anhydrous hexafluoroacetone gas for strictly anhydrous reactions. 2. In-situ Dehydration: Add a strong dehydrating agent (e.g., concentrated H₂SO₄) to the this compound before adding the Lewis acid catalyst. 3. Increase Catalyst Loading: A stoichiometric excess of the Lewis acid may be required to compensate for some deactivation. |
| Incomplete Dehydration | If the reaction temperature is not high enough to drive off the water of hydration, it will interfere with the reaction. | 1. Azeotropic Removal of Water: If the solvent forms an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus to remove water as it is formed. 2. Pre-drying of Reactant: Consider a separate step to dehydrate the this compound before the main reaction. |
| Side Reactions | The presence of water can lead to hydrolysis of starting materials or products, or promote other unwanted side reactions. | 1. Analyze Byproducts: Attempt to identify any byproducts to understand the competing reaction pathways. 2. Lower Reaction Temperature: If possible, run the reaction at a lower temperature after in-situ dehydration to minimize side reactions. |
Issue 2: Reaction Stalls or Produces Unexpected Byproducts at Elevated Temperatures
Symptoms:
-
The reaction proceeds initially but then stops before completion.
-
Formation of char or insoluble polymeric material.
-
GC-MS or LC-MS analysis shows a complex mixture of unexpected products.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Thermal Decomposition of HFA | Although anhydrous HFA is stable up to 550°C, prolonged heating or localized hot spots in the reaction mixture could lead to some decomposition, especially in the presence of other reagents. Decomposition products can poison catalysts or react with starting materials. | 1. Precise Temperature Control: Use an oil bath or heating mantle with a thermocouple to maintain a consistent and uniform temperature. 2. Minimize Reaction Time: Monitor the reaction closely and stop it as soon as it reaches completion to avoid prolonged heating. |
| Reaction with Water at High Temperatures | At elevated temperatures, the released water of hydration can act as a nucleophile or a base, leading to hydrolysis or elimination reactions. | 1. Use a Water Scavenger: Add a high-boiling point water scavenger to the reaction mixture. 2. Stepwise Temperature Program: Consider a protocol where the temperature is initially raised to drive off water, followed by cooling to the optimal reaction temperature before adding sensitive reagents. |
| Formation of Monohydrate Blockages | During in-situ dehydration, especially when generating gaseous HFA, the less volatile monohydrate can form and cause blockages in transfer lines or condensers.[8] | 1. Heat Transfer Lines: Gently heat any glassware or tubing through which the generated HFA gas will pass to prevent condensation of the monohydrate.[8] 2. Inert Gas Sweep: Use a slow stream of an inert gas (e.g., nitrogen or argon) to help carry the anhydrous HFA into the reaction vessel.[8] |
Quantitative Data Summary
The following table summarizes key physical and thermal properties of Hexafluoroacetone and its hydrates.
| Property | Hexafluoroacetone (Anhydrous) | This compound | Hexafluoroacetone Trihydrate |
| CAS Number | 684-16-2 | 13098-39-0 | 34202-69-2 |
| Molecular Formula | C₃F₆O | C₆H₆F₁₂O₅ | C₃H₆F₆O₄ |
| Molecular Weight ( g/mol ) | 166.02 | 386.09[1] | 220.05 |
| Physical State | Gas | Solid/Liquid | Solid |
| Boiling Point (°C) | -28[9] | Decomposes | 106 |
| Melting Point (°C) | -129[9] | ~10 | 18-21[10] |
| Decomposition Temperature (°C) | ~550[4] | Dehydration >100°C | Dehydration >100°C |
| Primary Decomposition Products | CO, CO₂, CF₄, etc. | H₂O, HF, CO, CO₂ | H₂O, HF, CO, CO₂ |
Experimental Protocols
Protocol 1: In-situ Dehydration of this compound for a Moisture-Sensitive Reaction
This protocol describes a general procedure for using this compound in a reaction that is sensitive to water, using concentrated sulfuric acid as a dehydrating agent.
Materials:
-
This compound
-
Concentrated sulfuric acid (98%)
-
Reaction solvent (anhydrous)
-
Substrate
-
Catalyst (if required)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Stirring apparatus
Procedure:
-
Set up the reaction apparatus under an inert atmosphere. Ensure all glassware is oven-dried.
-
To the three-neck flask, add this compound.
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise from the dropping funnel with vigorous stirring. The addition is exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete dehydration. Anhydrous hexafluoroacetone will be present in the reaction flask.
-
Cool the reaction mixture to the desired reaction temperature.
-
Add the anhydrous reaction solvent, followed by the substrate and catalyst.
-
Proceed with the reaction as per the specific protocol for the desired transformation.
Protocol 2: Synthesis of Bisphenol AF using Hexafluoroacetone Trihydrate
This protocol is adapted from a patented procedure for the synthesis of Bisphenol AF, demonstrating the use of a hydrated form of HFA at elevated temperatures.[11]
Materials:
-
Phenol
-
Hexafluoroacetone trihydrate
-
Molecular sieves (as catalyst support)
-
Heteropoly acid (e.g., phosphotungstic acid) as catalyst
-
Organic solvent (e.g., toluene)
-
Reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.
Procedure:
-
Charge the reaction vessel with phenol, hexafluoroacetone trihydrate, molecular sieves, heteropoly acid catalyst, and toluene.
-
Purge the vessel with nitrogen.
-
Heat the reaction mixture to 120-200°C with stirring and maintain for 10-20 hours.[11] The water from the trihydrate is driven off at this temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter to remove the catalyst.
-
The organic phase is then subjected to extraction, drying, and solvent removal.
-
The crude product is purified by column chromatography or recrystallization to yield Bisphenol AF.
Visualizations
Caption: Thermal decomposition pathway of this compound.
Caption: Troubleshooting workflow for low yield reactions using HFA sesquihydrate.
References
- 1. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
- 2. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 3. Bisphenol AF - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Hexafluoroacetone hydrate dehydrolyzing method - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN1762952A - Hexafluoroacetone hydrate dehydrolyzing method - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. US7919657B2 - Process for dehydration of hexafluoroacetone hydrate - Google Patents [patents.google.com]
- 9. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. thermalsupport.com [thermalsupport.com]
- 11. CN103553883A - Method for co-catalytic synthesis of bisphenol AF through molecular sieve and heteropoly acid - Google Patents [patents.google.com]
Managing the exothermicity of reactions involving Hexafluoroacetone sesquihydrate.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the exothermicity of reactions involving Hexafluoroacetone (HFA) sesquihydrate. The following information is intended to supplement, not replace, your institution's safety protocols and a thorough review of the Safety Data Sheet (SDS).
Frequently Asked Questions (FAQs)
Q1: What is Hexafluoroacetone (HFA) sesquihydrate and why is it so reactive?
A1: Hexafluoroacetone sesquihydrate is the hydrated form of hexafluoroacetone, a nonflammable, colorless gas.[1] HFA is highly electrophilic, meaning it readily reacts with electron-rich substances (nucleophiles).[1][2] It reacts vigorously and exothermically with water to form stable, acidic hydrates.[1][2][3][4][5][6] This high reactivity is central to its utility in synthesis but also presents significant safety challenges.
Q2: What are the primary hazards associated with the exothermicity of HFA sesquihydrate reactions?
A2: The primary hazard is a runaway reaction. This occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[7] This can cause vessel rupture, release of toxic and corrosive gases (including hydrogen fluoride), and potential for fire if flammable solvents are present.[5][8][9][10] HFA sesquihydrate itself is corrosive and can cause severe chemical burns.[8][11]
Q3: Which substances are incompatible with HFA sesquihydrate and can lead to dangerous exothermic events?
A3: HFA sesquihydrate can react violently or in a highly exothermic manner with a range of substances. Ketones, in general, are reactive with many acids and bases, liberating heat.[12] Particular care should be taken with:
-
Strong Bases: Alkali hydroxides, alkoxides, and other strong bases can cause violent reactions.[2][12]
-
Strong Acids: While HFA hydrates are acidic, strong acids can also lead to hazardous reactions.[3][4][5][12]
-
Reducing Agents: Hydrides, alkali metals, and nitrides can react to produce flammable hydrogen gas and significant heat.[12]
-
Oxidizing Agents: Violent reactions are possible with strong oxidizing agents.[11]
-
Other Incompatibilities: Aldehydes, cyanides, peroxides, and anhydrides are also incompatible.[12]
Q4: Are there any signs of a potential runaway reaction that I should watch for?
A4: Yes, be vigilant for the following indicators:
-
A sudden, unexpected increase in reaction temperature that is difficult to control with the cooling system.
-
A rapid increase in pressure within the reaction vessel.
-
Noticeable changes in the reaction mixture's color or viscosity.
-
Vigorous gas evolution.
-
Unusual noises from the reactor.
If any of these are observed, immediately initiate your laboratory's emergency shutdown procedure.
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Temperature Increase During Reagent Addition
| Potential Cause | Troubleshooting Step | Preventative Measure |
| Reagent addition rate is too high. | Immediately stop the addition of the reagent. | Use a syringe pump or a dropping funnel for slow, controlled addition. For larger scales, consider staged addition.[7][13] |
| Inadequate cooling. | Increase the cooling capacity (e.g., lower the bath temperature). Ensure the cooling fluid is circulating effectively. | Always use a cooling bath with a temperature significantly lower than the desired reaction temperature. Ensure the reactor has a high surface-area-to-volume ratio for efficient heat transfer.[13] |
| Poor mixing. | Increase the stirring rate to improve heat dissipation throughout the reaction mixture. | Use an appropriately sized stir bar or overhead stirrer to ensure efficient mixing. |
| Incorrect solvent. | N/A (Immediate action is required) | Choose a solvent with a high heat capacity and a boiling point well above the reaction temperature to act as a heat sink. |
Issue 2: Pressure Buildup in the Reaction Vessel
| Potential Cause | Troubleshooting Step | Preventative Measure |
| Gas evolution from the reaction. | Ensure the vessel is not a closed system. Use a vented needle or a condenser open to an inert gas line with a bubbler. | Plan for potential gas evolution and ensure the experimental setup can safely vent any generated gases. |
| Reaction temperature exceeding solvent boiling point. | Immediately reduce the heat source and/or increase cooling to lower the temperature. | Maintain the reaction temperature at least 10-20°C below the boiling point of the solvent. |
| Decomposition of reactants or products. | If a runaway is suspected, proceed with the emergency shutdown procedure. | Do not exceed recommended reaction temperatures. HFA decomposes at 550°C, but hazardous decomposition can occur at lower temperatures in the presence of certain reagents.[5][6] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for a Controlled Reaction with HFA Sesquihydrate
This protocol outlines a general approach for conducting a reaction with HFA sesquihydrate where an exothermic reaction is anticipated.
Materials:
-
Three-neck round-bottom flask
-
Overhead stirrer or magnetic stir plate and stir bar
-
Thermometer or thermocouple
-
Dropping funnel or syringe pump
-
Condenser
-
Inert gas source (e.g., Nitrogen or Argon) with a bubbler
-
Cooling bath (e.g., ice-water, dry ice/acetone)
Procedure:
-
Setup: Assemble the glassware in a fume hood. Ensure all joints are properly sealed. The central neck should have the stirrer, one side neck for the thermometer/thermocouple, and the other for the dropping funnel and inert gas inlet.
-
Inert Atmosphere: Purge the system with an inert gas.
-
Initial Cooling: Cool the reaction flask containing the initial reactants and solvent in the cooling bath to a temperature at least 10°C below the intended reaction temperature.
-
Controlled Addition: Add the HFA sesquihydrate (or the other reactive reagent) dropwise via the dropping funnel or syringe pump.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. The rate of addition should be adjusted to maintain the desired temperature and prevent a significant exotherm.
-
Reaction Maintenance: Once the addition is complete, maintain the reaction at the desired temperature, continuing to monitor for any delayed exotherm.
-
Quenching: Carefully and slowly quench the reaction, if necessary, by adding a suitable quenching agent while maintaining cooling.
Data Summary
The following table summarizes key safety and reactivity data for Hexafluoroacetone and its hydrates.
| Parameter | Value / Information | Reference(s) |
| Chemical Formula | C₃F₆O (Anhydrous) | [1] |
| Boiling Point (Anhydrous) | -28 °C | [1][6] |
| Hazards | Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. May cause respiratory irritation. Suspected of damaging fertility or the unborn child. | [8][10][11][14] |
| Reactivity with Water | Reacts vigorously and exothermically to form an acidic hydrate. | [3][4][5][6] |
| Incompatible Materials | Strong bases, strong acids, reducing agents, strong oxidizing agents, aldehydes, cyanides, peroxides, anhydrides. | [3][4][5][11][12] |
| Hazardous Decomposition Products | Thermal decomposition can produce carbon oxides and hydrogen fluoride. | [9][10] |
Visualizations
Logical Workflow for Managing Exothermic Reactions
This diagram illustrates the decision-making process for safely managing a reaction involving HFA sesquihydrate.
Caption: Decision workflow for safe execution of potentially exothermic reactions.
Signaling Pathway for Thermal Runaway
This diagram illustrates the cascading events that can lead to a thermal runaway reaction.
Caption: The positive feedback loop leading to a thermal runaway reaction.
References
- 1. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 2. Hexafluoroacetone [chemeurope.com]
- 3. echemi.com [echemi.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Hexafluoroacetone [cdc.gov]
- 5. Hexafluoroacetone | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ICSC 1057 - HEXAFLUOROACETONE [inchem.org]
- 7. Handling Reaction Exotherms – A Continuous Approach – Reveela [reveela.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 14. fishersci.com [fishersci.com]
Incompatible reagents and materials with Hexafluoroacetone sesquihydrate.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and use of Hexafluoroacetone sesquihydrate, with a specific focus on incompatible reagents and materials.
Incompatible Reagents and Materials
This compound is a reactive compound that requires careful consideration of material compatibility for safe storage and handling. The following table summarizes materials and reagents that are incompatible with this compound.
| Category | Incompatible Materials/Reagents | Potential Hazard |
| General | Water, Moisture | Reacts vigorously to form a highly acidic hydrate (B1144303), which can release considerable heat.[1][2] |
| Strong Oxidizing Agents (e.g., perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, fluorine) | Risk of fire or explosion.[3][4] | |
| Strong Acids (e.g., hydrochloric acid, sulfuric acid, nitric acid) | Violent reactions are possible.[3][5] | |
| Bases | Reactive, with liberation of heat.[5] | |
| Reducing Agents (e.g., hydrides, alkali metals, nitrides) | Can produce flammable hydrogen gas and heat.[5] | |
| Organic Compounds | Aldehydes | Violent reactions can occur.[5] |
| Isocyanates | Incompatible.[5] | |
| Cyanides | Incompatible.[5] | |
| Peroxides | Incompatible.[5] | |
| Anhydrides | Incompatible.[5] | |
| Metals and Materials | Most Metals | The acidic nature of the hydrate can lead to corrosion.[6][2][7] |
| Glass and other Siliceous Materials | Can be attacked by the acidic hydrate.[6][7] |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Q1: My reaction is producing an unexpected amount of heat and gas. What could be the cause?
A1: This is a strong indication of an incompatibility reaction.
-
Immediate Action: Cease the addition of any further reagents and ensure adequate ventilation. If the reaction is runaway, evacuate the area and follow emergency procedures.
-
Troubleshooting:
-
Review Reagents: Carefully check all reagents and solvents being used against the incompatibility table above. Common culprits include water/moisture, acids, bases, or reducing agents.[6][1][5]
-
Check Glassware: Ensure your glassware was thoroughly dried before use to prevent a reaction with residual moisture.
-
Consider Byproducts: Some reactions may generate byproducts that are incompatible with this compound.
-
Q2: I've noticed corrosion on my stainless steel reactor after working with this compound. Why is this happening?
A2: this compound is acidic and can corrode most metals.[7]
-
Immediate Action: Safely transfer the material to a compatible container.
-
Troubleshooting:
-
Material Selection: For future experiments, use equipment made of more resistant materials. Lined metal or plastic containers are recommended for storage.[7]
-
Concentration: The corrosive effects may be more pronounced at higher concentrations.[7] Consider if dilution is possible for your application.
-
Exposure Time: Minimize the contact time between this compound and metallic surfaces.
-
Q3: The pressure in my sealed reaction vessel is increasing unexpectedly.
A3: This could be due to the generation of gas from an incompatibility reaction.
-
Immediate Action: Do not attempt to open the vessel if the pressure is significantly high. Follow your laboratory's safety protocols for over-pressurized vessels.
-
Troubleshooting:
-
Identify the Gas: The most likely gas being generated is hydrogen (H₂), especially if reducing agents or metals are present.[5] Hydrogen is flammable and poses an explosion risk.
-
Review Reaction Scheme: Re-examine your experimental setup and reagents to identify any potential sources of incompatibility that could lead to gas formation.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to avoid incompatibility issues?
A1: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][8][9] It is crucial to protect it from moisture to prevent the formation of the highly acidic hydrate.[1] The storage area should be away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[4]
Q2: Can I use standard laboratory glassware for my experiments with this compound?
A2: While borosilicate glass is generally resistant to many chemicals, the acidic nature of this compound can cause it to attack glass and other siliceous materials over time.[6][7] For short-term experiments, it may be acceptable, but for prolonged storage or reactions, consider using alternative materials or regularly inspecting the glassware for any signs of etching or degradation.
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A3: Due to its hazardous nature, appropriate PPE is essential. This includes, but is not limited to, chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8] Work should be conducted in a well-ventilated area or a fume hood.
Q4: How should I dispose of waste containing this compound?
A4: Dispose of waste in accordance with local, state, and federal regulations. Do not mix with incompatible waste streams. Small spills may be absorbed with an inert material, sealed in a vapor-tight plastic bag, and disposed of as hazardous waste.[5]
Material Compatibility Workflow
The following diagram illustrates a logical workflow for selecting compatible materials and troubleshooting incompatibility issues when working with this compound.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Hexafluoroacetone [cdc.gov]
- 2. Hexafluoroacetone | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. echemi.com [echemi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
Safe quenching and work-up procedures for reactions with Hexafluoroacetone sesquihydrate.
This guide provides detailed procedures and safety information for researchers, scientists, and drug development professionals working with Hexafluoroacetone Sesquihydrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive and toxic substance. It can cause severe skin burns and eye damage.[1][2] Inhalation of its vapors can be fatal.[1] The undiluted form is highly acidic, with a pH of 1.[3] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Q2: What are the immediate first aid measures in case of exposure?
A2:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[2][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Q3: How should I store this compound?
A3: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is sensitive to moisture and should be kept away from water and incompatible materials such as strong oxidizing agents.[1][2]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents, acids, and bases.[4] It can react vigorously with these substances, potentially liberating heat and flammable gases.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Exothermic reaction during quenching/neutralization | The neutralizing agent was added too quickly. | Immediately slow down or stop the addition of the neutralizing agent. Ensure the reaction vessel is being efficiently cooled in an ice bath. |
| Incomplete neutralization of the reaction mixture | Insufficient amount of neutralizing agent used. | Monitor the pH of the aqueous layer during the work-up. If it remains acidic, add more of the weak base solution (e.g., saturated sodium bicarbonate) slowly until the pH is neutral or slightly basic. |
| Formation of an emulsion during work-up | Vigorous shaking of the separatory funnel. | Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can help prevent emulsion formation. If an emulsion persists, the addition of brine (saturated NaCl solution) can help to break it. |
| Low yield of the desired product after work-up | The product may have some solubility in the aqueous layer, especially if it is polar. | After the initial extraction, re-extract the aqueous layer with the organic solvent one or two more times to recover any dissolved product. |
Experimental Protocols
Safe Quenching and Work-Up of a Reaction Mixture Containing this compound
This protocol outlines the steps for safely neutralizing and working up a reaction mixture containing the acidic this compound.
Materials:
-
Reaction mixture in an appropriate reaction vessel
-
Ice bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Personal Protective Equipment (chemical resistant gloves, safety goggles, lab coat)
Procedure:
-
Cooling: Before quenching, cool the reaction vessel to 0 °C using an ice bath. This is critical to manage any potential exotherm during neutralization.
-
Quenching/Neutralization:
-
Slowly and carefully add a saturated solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with gentle stirring. The addition should be done dropwise or in small portions to control the rate of gas evolution (CO₂) and prevent excessive foaming and a rapid increase in temperature.
-
Continue the addition of the sodium bicarbonate solution until the gas evolution ceases.
-
-
Work-up/Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
If the reaction was performed in a water-miscible solvent, add an appropriate water-immiscible organic solvent for extraction.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (to ensure complete neutralization).
-
Water.
-
Brine (to aid in the separation of the layers and remove residual water).
-
-
Separate the organic layer.
-
-
Drying and Solvent Removal:
-
Dry the isolated organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to isolate the crude product.
-
Visualizations
Workflow for Safe Quenching and Work-up
References
Validation & Comparative
A Comparative Guide to the Reactivity of Hexafluoroacetone Sesquihydrate and Anhydrous Hexafluoroacetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of anhydrous hexafluoroacetone (B58046) (HFA) and its sesquihydrate form. The information presented, supported by experimental data and protocols, is intended to assist researchers in selecting the appropriate reagent for their specific synthetic needs.
Overview of Physicochemical Properties
Anhydrous HFA and its sesquihydrate exhibit significant differences in their physical states and chemical properties, which fundamentally dictate their handling and reactivity. Anhydrous HFA is a highly reactive, nonflammable gas, while the sesquihydrate is a more stable, solid geminal diol hydrate (B1144303).[1][2][3] The hygroscopic nature of anhydrous HFA means it readily absorbs moisture from the air to form the hydrate.[4][5][6]
Table 1: Comparison of Physicochemical Properties
| Property | Anhydrous Hexafluoroacetone | Hexafluoroacetone Sesquihydrate |
| Chemical Formula | C₃F₆O | C₃H₃F₆O₂.₅ (or C₃F₆O·1.5H₂O) |
| Molar Mass | 166.02 g/mol | 193.04 g/mol |
| Physical State | Colorless Gas[7] | Colorless Solid/Liquid[3] |
| Boiling Point | -28 °C[2] | Decomposes |
| Melting Point | -129 °C[2] | ~35-40 °C (as trihydrate) |
| Solubility in Water | Reacts vigorously[5][7][8] | Soluble |
| Acidity (in water) | Forms an acidic hydrate[1][8] | Acidic (pH of solution ≈ 1)[3] |
Core Reactivity Comparison
The primary difference in reactivity stems from the state of the carbonyl carbon. In anhydrous HFA, the highly electrophilic carbonyl carbon is readily available for nucleophilic attack. In the sesquihydrate, this carbon exists as a hydrated gem-diol, (CF₃)₂C(OH)₂, rendering it significantly less electrophilic.
Anhydrous HFA reacts vigorously and exothermically with water to form the stable hydrate.[2][6] The equilibrium for this hydration heavily favors the gem-diol form, with an equilibrium constant (Keq) of approximately 10⁶ M⁻¹, in stark contrast to acetone (B3395972) where the equilibrium is unfavorable (Keq ≈ 10⁻³ M⁻¹).[1] Consequently, reactions requiring the electrophilic carbonyl of HFA necessitate strictly anhydrous conditions.
Caption: Equilibrium between anhydrous and hydrated HFA.
Table 2: Summary of Reactivity in Key Chemical Transformations
| Reaction Type | Anhydrous Hexafluoroacetone | This compound |
| Reaction with Water | Vigorous, exothermic reaction to form the stable hydrate.[1] | No reaction; it is the product of hydration. |
| Nucleophilic Addition | Highly reactive. Readily forms adducts with a wide range of nucleophiles (e.g., ammonia (B1221849), alcohols, amines).[1][9] | Generally unreactive. The gem-diol structure prevents direct nucleophilic attack on the carbon. Requires dehydration to generate the reactive carbonyl form in situ. |
| Wittig Reaction | Reacts with phosphorus ylides to form terminal alkenes. | Unreactive under standard conditions. |
| Reduction (e.g., with NaBH₄) | Readily reduced to form hexafluoroisopropanol.[9] | Can be reduced, but the reaction may be slower or require different conditions. |
| Dehydrating Agent | Can act as a powerful dehydrating agent in certain reactions, such as forming lactones from hydroxy-carboxylic acids.[1] | Cannot act as a dehydrating agent. |
| Photoredox Catalysis | Not typically used in this form for these reactions. | Can be used directly in some modern photoredox-catalyzed deoxygenation reactions to achieve hydroxypolyfluoroalkylation.[10] |
Experimental Protocols
The choice between anhydrous HFA and its sesquihydrate is dictated by the specific reaction chemistry. The following protocols illustrate key methodologies.
Protocol 1: Generation of Anhydrous Hexafluoroacetone from Sesquihydrate
This procedure is necessary when a reaction requires the gaseous, highly electrophilic form of HFA, but the more stable sesquihydrate is the available starting material. The protocol is adapted from established laboratory methods.[1]
Objective: To dehydrate this compound to yield anhydrous hexafluoroacetone gas.
Materials:
-
This compound
-
Concentrated sulfuric acid (P₂O₅ can also be used as a dehydrating agent)
-
A three-necked flask equipped with a dropping funnel, a gas outlet, and a thermometer
-
A cold trap (e.g., Dewar condenser with dry ice/acetone bath, cooled to -78 °C)
Procedure:
-
Assemble the apparatus in a well-ventilated fume hood. The gas outlet should be connected to the cold trap to collect the anhydrous HFA product.
-
Add concentrated sulfuric acid to the three-necked flask.
-
Heat the sulfuric acid gently to the desired reaction temperature (typically >100 °C).
-
Slowly add the this compound to the hot acid from the dropping funnel.
-
The anhydrous hexafluoroacetone gas will evolve immediately.
-
The gas is passed through the cold trap, where it condenses as a colorless liquid (boiling point: -28 °C).
-
The collected anhydrous HFA can then be used directly for subsequent reactions.
Caption: Workflow for generating anhydrous HFA.
Protocol 2: Synthesis of Hexafluoroacetone Imine
This synthesis highlights a typical reaction of anhydrous HFA with a nucleophile (ammonia) to form a hemiaminal, followed by in-situ dehydration to yield the final imine product. This demonstrates the high reactivity of the anhydrous form.[1][11]
Objective: To synthesize hexafluoroacetone imine from anhydrous hexafluoroacetone and ammonia.
Materials:
-
Anhydrous hexafluoroacetone gas
-
Anhydrous ammonia gas
-
Anhydrous solvent (e.g., diethyl ether)
-
Phosphoryl chloride (POCl₃) or another suitable dehydrating agent
-
Reaction vessel equipped for low-temperature reactions
Procedure:
-
In a fume hood, cool a solution of the chosen anhydrous solvent in the reaction vessel to -78 °C.
-
Bubble anhydrous ammonia gas through the cold solvent.
-
Slowly bubble anhydrous hexafluoroacetone gas into the same solution. An initial adduct, the hemiaminal (CF₃)₂C(OH)(NH₂), will form.[1]
-
Once the addition is complete, slowly add the dehydrating agent (e.g., POCl₃) to the reaction mixture while maintaining the low temperature.
-
Allow the reaction mixture to slowly warm to room temperature.
-
The product, hexafluoroacetone imine ((CF₃)₂C=NH), can be isolated from the reaction mixture by distillation.
Caption: Reaction pathway for imine synthesis from anhydrous HFA.
Conclusion
The choice between anhydrous hexafluoroacetone and its sesquihydrate is a critical decision in experimental design.
-
Anhydrous Hexafluoroacetone is the reagent of choice for reactions requiring a potent electrophile and a free carbonyl group. Its utility is paramount in nucleophilic additions, cycloadditions, and as a dehydrating agent. However, it is a hazardous, toxic gas that requires specialized handling procedures and strictly anhydrous conditions.[5][7][8]
-
This compound offers a significant advantage in terms of safety and ease of handling as a stable, solid material.[12] It is suitable for reactions where the hydrate form can participate directly, such as in certain photoredox-catalyzed transformations, or where its acidic nature is beneficial.[3][10] For traditional carbonyl chemistry, it serves as a convenient precursor to the anhydrous form, which must be generated in situ or in a separate dehydration step.
Ultimately, the selection depends on the specific chemical transformation, the tolerance of the reaction to water, and the available safety infrastructure.
References
- 1. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 2. Hexafluoroacetone [chemeurope.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Hexafluoroacetone CAS#: 684-16-2 [m.chemicalbook.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Hexafluoroacetone [cdc.gov]
- 6. Hexafluoroacetone | 684-16-2 [chemicalbook.com]
- 7. Hexafluoroacetone | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. HEXAFLUOROACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. fishersci.com [fishersci.com]
A Comparative Guide to Alternatives for Trifluoromethylation: Moving Beyond Hexafluoroacetone Sesquihydrate
For researchers, scientists, and drug development professionals, the introduction of a trifluoromethyl (-CF3) group is a pivotal strategy in enhancing the metabolic stability, lipophilicity, and binding affinity of molecules. While Hexafluoroacetone sesquihydrate has its applications, a diverse array of alternative reagents offers distinct advantages in terms of reactivity, substrate scope, and reaction mechanism. This guide provides an objective comparison of key alternatives for nucleophilic, electrophilic, and radical trifluoromethylation, supported by experimental data and detailed protocols.
Mechanistic Overview: Pathways to Trifluoromethylation
The introduction of a trifluoromethyl group can be achieved through three primary mechanistic pathways: nucleophilic, electrophilic, and radical. The choice of reagent dictates the operative mechanism and, consequently, the types of substrates that can be effectively trifluoromethylated.
Caption: Trifluoromethylation pathways.
Performance Comparison of Trifluoromethylating Reagents
The following tables summarize the performance of this compound (via its amidinate salt) and its alternatives in the trifluoromethylation of various substrates. Yields are highly dependent on the specific substrate and reaction conditions.
Trifluoromethylation of Aldehydes and Ketones
| Reagent (Type) | Substrate | Product | Yield (%) | Reference |
| Hexafluoroacetone Hydrate Amidinate Salt (Nucleophilic) | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2,2,2-trifluoroethanol | 82 | [1] |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 75 | [1] | |
| Acetophenone | 2,2,2-Trifluoro-1-phenylethan-1-ol | 71 | [1] | |
| Ruppert-Prakash Reagent (Nucleophilic) | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2,2,2-trifluoroethanol | 95 | [2] |
| Benzaldehyde | 2,2,2-Trifluoro-1-phenylethanol | 92 | [2] | |
| Acetophenone | 2,2,2-Trifluoro-1-phenylethan-1-ol | 85 | [2] | |
| Togni Reagent I (Electrophilic) | Not typically used for direct trifluoromethylation of simple aldehydes/ketones. | - | - |
Trifluoromethylation of β-Ketoesters and Silyl Enol Ethers
| Reagent (Type) | Substrate | Product | Yield (%) | Reference |
| Umemoto Reagent (Electrophilic) | Ethyl 2-oxocyclohexanecarboxylate | Ethyl 1-(trifluoromethyl)-2-oxocyclohexane-1-carboxylate | 91 | [3] |
| 1-(Trimethylsilyloxy)cyclohexene | 2-(Trifluoromethyl)cyclohexan-1-one | 85 | [3] | |
| Togni Reagent I (Electrophilic) | Ethyl 2-oxocyclohexanecarboxylate | Ethyl 1-(trifluoromethyl)-2-oxocyclohexane-1-carboxylate | 88 | [3] |
| 1-Indanone-2-carboxylate | Methyl 1-oxo-2-(trifluoromethyl)indane-2-carboxylate | 67 | [3] |
Trifluoromethylation of Arenes and Heteroarenes
| Reagent (Type) | Substrate | Product | Yield (%) | Reference |
| Langlois Reagent (Radical) | Benzene | Trifluoromethylbenzene | 58 | [4] |
| Pyridine | 2-(Trifluoromethyl)pyridine | 45 | [5] | |
| 4-Acetylpyridine | 4-Acetyl-2-(trifluoromethyl)pyridine | 72 | [5] | |
| Togni Reagent I (Electrophilic) | Indole (B1671886) | 3-(Trifluoromethyl)indole | 85 | [6] |
| 1-Methylindole | 1-Methyl-3-(trifluoromethyl)indole | 92 | [6] |
Experimental Protocols
Detailed methodologies for key trifluoromethylation reactions are provided below.
Nucleophilic Trifluoromethylation using Hexafluoroacetone Hydrate Amidinate Salt
This protocol describes the trifluoromethylation of an aldehyde.
Caption: Workflow for aldehyde trifluoromethylation.
Materials:
-
Aldehyde (e.g., 4-Nitrobenzaldehyde)
-
Hexafluoroacetone Hydrate Amidinate Salt
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
To a solution of the aldehyde (1.0 equiv) and Hexafluoroacetone Hydrate Amidinate Salt (1.5 equiv) in anhydrous DMF, cool the mixture to 0 °C.
-
Slowly add a solution of t-BuOK (2.0 equiv) in DMF.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous NH4Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Electrophilic Trifluoromethylation using Togni Reagent I
This protocol describes the trifluoromethylation of an indole.
Caption: Workflow for indole trifluoromethylation.
Materials:
-
Indole
-
Togni Reagent I
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the indole (1.0 equiv) in dichloromethane, add Togni Reagent I (1.2 equiv).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Radical Trifluoromethylation using Langlois Reagent
This protocol describes the trifluoromethylation of a heteroarene.
Caption: Workflow for heteroarene trifluoromethylation.
Materials:
-
Heteroarene (e.g., 4-Acetylpyridine)
-
Langlois Reagent (CF3SO2Na)
-
tert-Butyl hydroperoxide (t-BuOOH)
-
Dichloromethane (CH2Cl2)
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a biphasic mixture of the heteroarene (1.0 equiv) in CH2Cl2 and water, add the Langlois reagent (3.0 equiv).
-
Add t-BuOOH (5.0 equiv) to the vigorously stirred mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na2SO4.
-
Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated heteroarene.[5]
Conclusion
The choice of a trifluoromethylating reagent is a critical decision in synthetic chemistry. While this compound serves as a source for nucleophilic trifluoromethylation, a range of powerful alternatives exists, each with its own advantages. Electrophilic reagents like Togni and Umemoto reagents are highly effective for a variety of nucleophiles, including β-ketoesters and indoles. The Ruppert-Prakash reagent is a versatile tool for the nucleophilic trifluoromethylation of carbonyls and imines. For radical trifluoromethylation of arenes and heteroarenes, the Langlois reagent is an excellent choice. By considering the desired transformation, substrate scope, and reaction conditions, researchers can select the optimal reagent to efficiently introduce the valuable trifluoromethyl group into their target molecules.
References
- 1. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Hexafluoroacetone Sesquihydrate: A Superior Reagent for Advanced Fluorination Chemistry
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms can dramatically enhance a molecule's properties, including metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the demand for versatile and efficient fluorinating agents is at an all-time high. Among the specialized reagents available, hexafluoroacetone (B58046) (HFA) and its hydrated forms, particularly hexafluoroacetone sesquihydrate, have emerged as powerful and uniquely advantageous tools. This guide provides an objective comparison of HFA sesquihydrate with other fluorinating agents, supported by experimental insights, to assist researchers in making informed decisions for their synthetic challenges.
Core Advantages of this compound
Hexafluoroacetone is a nonflammable, highly reactive gas characterized by a musty odor.[2][3][4] It readily reacts with water to form stable, acidic hydrates, with the sesquihydrate being a common and convenient form.[2][5][6] This intrinsic reactivity as a potent electrophile is the foundation of its advantages over many traditional fluorinating agents.
Versatility as a Precursor for Nucleophilic Trifluoromethylation
A primary advantage of HFA is its role as a precursor to nucleophilic trifluoromethylating (CF₃) agents. While gaseous fluoroform (HCF₃) is an economical source for the CF₃ anion, it is challenging to handle and requires strong bases and specific conditions to deprotonate.[7][8][9]
Hexafluoroacetone hydrate (B1144303) can be converted into stable, solid reagents, such as its amidinate salt. This salt, upon base-promoted fragmentation, releases fluoroform in situ, which is then deprotonated to generate the trifluoromethyl anion for reaction with electrophiles.[7] This method offers significant benefits:
-
Ease of Handling : The amidinate salt is a non-hygroscopic, air-stable solid that can be easily weighed and handled, unlike gaseous fluoroform or highly moisture-sensitive reagents.[7]
-
Improved Yields and Safety : It circumvents the challenges of handling a potent greenhouse gas directly and often leads to improved reaction yields.[7][10]
-
Innocuous Byproducts : The reaction produces trifluoroacetate (B77799) and other benign byproducts, simplifying purification.[7]
Unique Reactivity for gem-Difluorination and HFIP Scaffolds
Beyond trifluoromethylation, HFA's electrophilicity allows for the direct synthesis of valuable fluorinated motifs.
-
Hexafluoroisopropanol (HFIP) Group Installation : HFA reacts with nucleophiles to introduce the hexafluoroisopropanol (HFIP) group.[11] The HFIP moiety is increasingly recognized in drug design for its unique hydrogen-bonding capabilities without introducing nucleophilicity.[11]
-
Protecting and Activating Group : HFA can act as a dual protecting and activating reagent for α-amino, α-hydroxy, and α-mercapto acids, forming stable adducts. These adducts activate the carboxyl group for subsequent reactions, such as peptide couplings, while protecting the heteroatom.[12]
This dual functionality is a distinct advantage over agents designed for a single type of transformation, such as deoxyfluorination (e.g., DAST) or simple electrophilic fluorination (e.g., Selectfluor™).[1][13]
Favorable Physical and Chemical Properties
Compared to many fluorinating agents, HFA sesquihydrate offers practical benefits in the laboratory setting.
-
Solid Reagent : As a solid, it avoids the specialized equipment needed for gaseous reagents like elemental fluorine or SF₄.[10]
-
Defined Reactivity : Its reactivity is predictable and primarily electrophilic at the carbonyl carbon, which allows for controlled reactions with a wide range of nucleophiles.[2][4] This contrasts with highly aggressive and less selective reagents like elemental fluorine.[10]
Comparative Performance Data
The choice of a fluorinating agent is dictated by the desired transformation, substrate scope, and safety considerations. The following table summarizes the performance of HFA sesquihydrate-derived reagents against other common alternatives.
| Reagent/Precursor | Type of Fluorination | Key Advantages | Key Disadvantages | Safety/Handling Considerations |
| This compound | Precursor for Nucleophilic CF₃; Electrophile for HFIP synthesis | Solid, stable, and easy to handle precursor (as amidinate salt); Versatile for CF₃ and HFIP groups; Benign byproducts.[7] | Not a direct fluorinating agent; Requires activation/conversion. | Toxic and corrosive; Reacts vigorously with water to form acidic hydrate.[3][6][14] |
| Fluoroform (HCF₃) | Nucleophilic Trifluoromethylation | Economical and atom-efficient source of CF₃.[8][9] | Difficult-to-handle gas; Potent greenhouse gas; Requires strong base.[7][10] | High-pressure gas; Requires specialized equipment.[10] |
| Selectfluor™ (F-TEDA-BF₄) | Electrophilic Fluorination | Bench-stable, easy-to-handle solid; Wide substrate scope; Low toxicity.[10][15] | Generates amine waste; Expensive; Can lead to over-fluorination.[10] | Stable solid, but a strong oxidizing agent. |
| DAST (Diethylaminosulfur Trifluoride) | Nucleophilic Deoxyfluorination | Effective for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides.[10][13] | Thermally unstable, potentially explosive byproducts at high temperatures; Corrosive.[10] | Highly toxic and moisture-sensitive; Potential for thermal runaway.[13] |
| Togni Reagents | Electrophilic Trifluoromethylation | Broad applicability for direct and late-stage trifluoromethylation.[1] | Expensive; Generates iodoarene waste; Reports of explosions.[10] | Handle with care due to potential thermal instability. |
Experimental Protocols
Key Experiment: Nucleophilic Trifluoromethylation of an Aldehyde
This protocol describes the trifluoromethylation of an aldehyde using the amidinate salt of hexafluoroacetone hydrate, which generates the CF₃ anion in situ.
Materials:
-
Amidinate salt of hexafluoroacetone hydrate (1.2 equiv)
-
Aldehyde substrate (e.g., benzaldehyde) (1.0 equiv)
-
Potassium tert-butoxide (t-BuOK) (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere of argon, add the amidinate salt of hexafluoroacetone hydrate (1.2 mmol).
-
Add anhydrous DMF (5 mL) and stir the mixture until the solid is fully dissolved.
-
Add the aldehyde substrate (1.0 mmol) to the solution via syringe.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of t-BuOK (1.2 mmol) in anhydrous DMF (2 mL) to the reaction mixture dropwise over 10 minutes.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the trifluoromethylated alcohol.
Safety Precautions:
-
Hexafluoroacetone and its hydrates are toxic, corrosive, and can cause severe skin and eye irritation.[6][16][17] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[18]
-
The reaction is exothermic upon addition of the base. Ensure slow, controlled addition, especially on a larger scale.
-
t-BuOK is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.
Visualizing HFA's Chemical Logic and Application
To better understand the unique utility of hexafluoroacetone, the following diagrams illustrate its reactivity pathways and a typical experimental workflow.
Conclusion
This compound stands out not as a direct, universal fluorinating agent, but as a uniquely versatile and powerful precursor. Its primary advantage lies in its ability to be transformed into a stable, easy-to-handle solid reagent for nucleophilic trifluoromethylation, effectively taming the reactivity of fluoroform.[7] This approach offers superior handling, safety, and efficiency compared to using the gas directly. Furthermore, its inherent electrophilicity opens pathways to valuable building blocks like HFIP derivatives, which are not readily accessible with other standard fluorinating agents. For researchers in drug discovery and materials science, HFA sesquihydrate provides a sophisticated solution for introducing complex fluorinated motifs, making it an indispensable tool for modern synthetic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 3. Hexafluoroacetone | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hexafluoroacetone [chemeurope.com]
- 5. HEXAFLUOROACETONE - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Amidinate Salt of Hexafluoroacetone Hydrate for the Preparation of Fluorinated Compounds by the Release of Trifluoroacetate [organic-chemistry.org]
- 8. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 9. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. egrove.olemiss.edu [egrove.olemiss.edu]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. echemi.com [echemi.com]
- 15. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. This compound - Safety Data Sheet [chemicalbook.com]
- 18. synquestlabs.com [synquestlabs.com]
Spectroscopic Showdown: Confirming the Purity of Synthesized Hexafluoroacetone Sesquihydrate
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, confirmation of purity is a critical, non-negotiable step. For hygroscopic compounds that readily form hydrates, such as Hexafluoroacetone, this analysis presents a unique set of challenges. This guide provides an objective comparison of spectroscopic methods for confirming the purity of synthesized Hexafluoroacetone sesquihydrate, supported by experimental data and protocols. We will delve into the strengths and limitations of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS), while also considering alternative methods like Karl Fischer Titration, Thermogravimetric Analysis (TGA), and X-ray Diffraction (XRD).
The Spectroscopic Toolkit for Purity Assessment
Spectroscopic techniques are indispensable in modern chemistry for elucidating molecular structure and assessing purity. For this compound, a compound that exists as a gem-diol in its hydrated form, these methods provide a detailed fingerprint of the molecule and any potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for unambiguous structure confirmation and the identification of impurities.
Experimental Protocol:
A sample of the synthesized this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). ¹H and ¹³C NMR spectra are then acquired on a high-resolution NMR spectrometer.
-
¹H NMR: The proton NMR spectrum of pure this compound is expected to show a singlet for the hydroxyl protons. The chemical shift of this peak can be sensitive to concentration and temperature due to hydrogen bonding.
-
¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework. For this compound, two distinct signals are expected: one for the trifluoromethyl carbons and another for the central quaternary carbon, which is shifted downfield due to the presence of two hydroxyl groups.
Data Presentation:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | Variable (e.g., ~6.5 in DMSO-d₆) | Singlet | -OH |
| ¹³C | ~120 (quartet, J ≈ 285 Hz) | Quartet | -CF₃ |
| ¹³C | ~95 | Singlet | C(OH)₂ |
Impurity Detection: The presence of impurities would be indicated by additional peaks in the NMR spectra. For instance, residual hexachloroacetone, a potential starting material, would exhibit a distinct singlet in its ¹³C NMR spectrum at a different chemical shift. Pentafluoropropionyl fluoride (B91410), another possible byproduct, would show a complex splitting pattern in both ¹H and ¹⁹F NMR due to fluorine-fluorine and proton-fluorine coupling.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups and Water Content
FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. For this compound, FTIR is particularly useful for confirming the presence of hydroxyl groups and characterizing the water of hydration.
Experimental Protocol:
A small amount of the solid sample is placed directly on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer, or prepared as a KBr pellet. The infrared spectrum is then recorded.
Data Presentation:
| Wavenumber (cm⁻¹) | Vibration Mode | Significance for Purity |
| 3600-3200 (broad) | O-H stretching | Confirms the presence of hydroxyl groups and water of hydration. The broadness indicates hydrogen bonding. |
| ~1200-1000 | C-F stretching | Characteristic of the trifluoromethyl groups. |
| ~1100 | C-O stretching | Indicates the presence of the C-OH bond. |
Impurity Detection: The presence of anhydrous Hexafluoroacetone would be indicated by a strong carbonyl (C=O) stretching band around 1800 cm⁻¹. Other impurities would present their own characteristic absorption bands, allowing for their detection. A broad absorption band in the range of 3650 and 3250 cm⁻¹ is a strong indicator of the presence of a hydrate[1].
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its identity.
Experimental Protocol:
A dilute solution of the sample is introduced into the mass spectrometer. Depending on the ionization technique (e.g., Electrospray Ionization - ESI), the molecule can be observed as a protonated or deprotonated species.
Expected Observations:
Due to the labile nature of the hydrate (B1144303), the molecular ion of the intact sesquihydrate may not be readily observed. Instead, fragments corresponding to the loss of water molecules and the anhydrous Hexafluoroacetone molecule are more likely to be detected.
Impurity Detection: The presence of impurities would be evident from unexpected peaks in the mass spectrum. For example, the presence of pentafluoropropionyl fluoride would result in a peak corresponding to its molecular weight.
Alternative and Complementary Purity Analysis Methods
While spectroscopic methods are powerful, a comprehensive purity assessment often involves complementary techniques that provide orthogonal information.
| Method | Principle | Information Provided | Comparison with Spectroscopic Methods |
| Karl Fischer Titration | Titrimetric method based on a reaction with water. | Precise quantification of water content. | Provides quantitative data on hydration state, complementing the qualitative information from FTIR. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Determines the temperature of dehydration and the amount of water loss. | Offers quantitative information on the thermal stability and stoichiometry of the hydrate, which can be correlated with FTIR and NMR data. |
| X-ray Diffraction (XRD) | Analyzes the scattering pattern of X-rays by a crystalline solid. | Provides information on the crystal structure and can distinguish between different hydrate forms. | Confirms the crystalline nature of the hydrate and can identify different polymorphic forms, which may not be distinguishable by spectroscopy alone. |
Experimental Workflow for Purity Confirmation
The following diagram illustrates a logical workflow for the comprehensive purity analysis of synthesized this compound.
Caption: Experimental workflow for purity confirmation of this compound.
Conclusion
The confirmation of purity for synthesized this compound requires a multi-faceted analytical approach. While NMR spectroscopy stands out for its ability to provide detailed structural information and identify impurities, FTIR and Mass Spectrometry offer rapid and valuable complementary data. For a comprehensive and robust assessment, these spectroscopic techniques should be integrated with alternative methods such as Karl Fischer titration for accurate water quantification, TGA for thermal stability, and XRD for crystal form identification. By employing this integrated workflow, researchers, scientists, and drug development professionals can confidently ensure the purity and quality of their synthesized this compound.
References
A Comparative Guide to the Validation of Analytical Methods for Quantifying Hexafluoroacetone Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of Hexafluoroacetone (HFA) sesquihydrate. Accurate quantification of this compound is critical in research, development, and quality control. The following sections detail the experimental protocols and performance data for three commonly employed analytical techniques: Gas Chromatography (GC), Thermogravimetric Analysis (TGA), and Karl Fischer (KF) Titration.
Introduction to Analytical Methods
The quantification of a hydrated compound such as Hexafluoroacetone sesquihydrate requires the determination of both the active substance (Hexafluoroacetone) and the water content.
-
Gas Chromatography (GC) is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For this compound, GC is primarily used to determine the concentration of the HFA component.
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is a direct method to determine the water content in a hydrated compound by observing the mass loss upon heating.[1][2]
-
Karl Fischer (KF) Titration is a highly specific and accurate method for the determination of water content.[3][4][5] It is considered a gold standard for moisture analysis in the pharmaceutical and chemical industries.[4]
The following diagram illustrates the logical workflow for selecting an appropriate analytical method based on the desired analysis.
Comparison of Analytical Method Performance
The performance of each analytical method was evaluated based on several key validation parameters. The following table summarizes the typical performance characteristics for the quantification of Hexafluoroacetone and water content.
| Parameter | Gas Chromatography (GC) for HFA | Thermogravimetric Analysis (TGA) for Water | Karl Fischer (KF) Titration for Water |
| Linearity (R²) | > 0.99[6] | > 0.99 | Not typically required¹ |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 98 - 102%[7] |
| Precision (RSD) | < 5% | < 2% | < 1%[4] |
| Limit of Detection (LOD) | ~150 µL/L (for similar fluorinated compounds)[6] | ~0.04 mass %[8] | ~10 ppm (Coulometric) |
| Limit of Quantification (LOQ) | ~500 µL/L (estimated) | ~0.11 mass %[8] | ~50 ppm (Coulometric) |
| Specificity | High (with appropriate column and detector) | Moderate (loss of any volatile) | High (specific to water)[5] |
| Analysis Time | ~20-30 minutes per sample | ~30-60 minutes per sample | ~5-15 minutes per sample |
¹For Karl Fischer titration, linearity is often considered a function of the instrument's performance and may not require a separate validation experiment.[9]
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Gas Chromatography (GC) for Hexafluoroacetone Quantification
This method is suitable for the direct quantification of the Hexafluoroacetone content.
Experimental Workflow:
Methodology:
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chromatographic Column: Non-polar column (e.g., DB-1 or equivalent).
-
Carrier Gas: High-purity nitrogen at a flow rate of 0.8–1.5 mL/min.
-
Injection Port Temperature: 60–140°C.
-
Detector Temperature: 250–300°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1-2 minutes, then ramp to 180°C at 20°C/min, and hold for 5 minutes.
-
Injection Volume: 0.1–1.0 µL.
-
Split Ratio: 30:1 to 100:1.
-
Quantification: The content of Hexafluoroacetone is determined using the area normalization method or an external standard calibration.
Thermogravimetric Analysis (TGA) for Water Content Determination
This method determines the water content by measuring the mass loss of the sample upon heating.
Experimental Workflow:
Methodology:
-
Instrumentation: Thermogravimetric Analyzer.
-
Sample Pan: Platinum or alumina (B75360) pan.
-
Sample Size: Approximately 5-10 mg.
-
Purge Gas: Inert gas such as nitrogen at a flow rate of 20-50 mL/min.
-
Heating Program: Heat the sample from ambient temperature to approximately 200°C at a heating rate of 10°C/min. The temperature range should be optimized to ensure complete dehydration without decomposition of the Hexafluoroacetone.
-
Data Analysis: The mass loss corresponding to the dehydration step is used to calculate the percentage of water in the sample.
Karl Fischer (KF) Titration for Water Content Determination
This is a highly specific method for the determination of water content.
Experimental Workflow:
Methodology:
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Reagents: Karl Fischer reagent (single or two-component), and a suitable solvent (e.g., methanol).
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample and introduce it directly into the titration vessel.
-
Titration: The sample is titrated with the Karl Fischer reagent until the electrometric endpoint is reached.
-
Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the KF reagent. For coulometric titration, the water content is determined from the total charge passed.
Conclusion
The choice of the analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
Gas Chromatography is the recommended method for the accurate determination of the Hexafluoroacetone content.
-
Karl Fischer Titration is the preferred method for the precise and specific quantification of the water content due to its high accuracy and specificity for water.[5]
-
Thermogravimetric Analysis provides a direct and straightforward method for determining the water content and can be useful for preliminary analysis or when a KF titrator is not available.
For a complete characterization of this compound, a combination of Gas Chromatography (to determine the HFA content) and Karl Fischer Titration (to determine the water content) is recommended to ensure the highest accuracy and reliability of the results.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. atslab.com [atslab.com]
- 3. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 4. The Precision of Karl Fischer Titration: Your Solution for Accurate Moisture Analysis - Insights & Innovations | Chemical Industry Blog by s d fine chem limited [sdfine.com]
- 5. news-medical.net [news-medical.net]
- 6. [Analysis of C4 fluoride compounds in alkylation materials by gas chromatography/flame ionization detection (GC/FID)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. tainstruments.com [tainstruments.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
A Comparative Analysis of Catalytic Systems for Hexafluoroacetone Sesquihydrate-Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
Hexafluoroacetone (B58046) (HFA) and its hydrates are potent electrophiles and valuable building blocks in the synthesis of fluorinated molecules, which are of significant interest in pharmaceuticals, agrochemicals, and materials science. The activation of HFA sesquihydrate by catalytic methods allows for its efficient incorporation into various organic scaffolds. This guide provides a comparative overview of different catalytic systems—Lewis acids, organocatalysts, and photocatalysts—for mediating reactions with hexafluoroacetone sesquihydrate, supported by experimental data and detailed protocols.
Comparative Performance of Catalysts
The choice of catalyst is critical in directing the outcome of reactions involving this compound. The following table summarizes the performance of representative catalysts from three major classes in the context of Friedel-Crafts and related addition reactions.
| Catalyst Class | Representative Catalyst | Substrate Scope | Typical Reaction Conditions | Product Yield (%) | Key Advantages | Limitations |
| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂) | Electron-rich arenes and heterocycles | Anhydrous solvent (e.g., CH₂Cl₂), Room Temperature, 1-5 h | 44-84%[1] | High reactivity, broad substrate scope for electron-rich aromatics.[1] | Requires stoichiometric amounts in some cases, moisture sensitive, potential for side reactions.[2] |
| Organocatalysts | Chiral Pyrrolidine (B122466) Derivatives | Indoles, Pyrroles | Organic solvent (e.g., CH₂Cl₂), Room Temperature, 6-14 h | 80-92% (with α,β-unsaturated ketones)[3][4] | Enantioselective control, metal-free, milder conditions.[5] | Generally applicable to activated arenes, may require higher catalyst loading. |
| Photocatalysts | 4CzIPN (organophotocatalyst) | Styrenes, Alkenes | Organic solvent (e.g., DMF), Blue LED irradiation, 16 h | ~65% (for hydroalkylation of styrenes)[6] | Mild reaction conditions, radical pathway enables unique reactivity.[7] | Requires a light source, potential for side reactions from radical intermediates. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for each catalyst class in reactions analogous to those with this compound.
2.1. Lewis Acid-Catalyzed Friedel-Crafts Alkylation
This protocol describes a general procedure for the BF₃·OEt₂-promoted reaction of an α-ketophosphate with an aromatic nucleophile, which is analogous to the activation of this compound.
-
Materials: α-Aryl-α-ketophosphate (1.0 equiv.), aromatic nucleophile (1.2 equiv.), boron trifluoride etherate (BF₃·OEt₂) (1.0 equiv.), anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Procedure:
-
To a solution of the α-aryl-α-ketophosphate and the aromatic nucleophile in anhydrous CH₂Cl₂ at room temperature, add BF₃·OEt₂ dropwise.
-
Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically 1-5 hours).[1]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[1]
-
2.2. Organocatalytic Friedel-Crafts Alkylation of Indoles
This protocol details the conjugate addition of indoles to α,β-unsaturated ketones, a reaction type amenable to hexafluoroacetone activation by organocatalysts.
-
Materials: Indole (B1671886) (1.0 equiv.), α,β-unsaturated ketone (3.0 equiv.), pyrrolidine (0.3 equiv.), perchloric acid (HClO₄) (0.3 equiv.), dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a round-bottom flask, add pyrrolidine and dichloromethane.
-
Add perchloric acid and stir the solution for 10 minutes at room temperature.
-
Add the α,β-unsaturated ketone and stir for an additional 10 minutes.
-
Add the indole substrate in one portion and stir the resulting suspension at room temperature until the indole is consumed (monitored by TLC, typically 6-14 hours).[3]
-
Dilute the reaction mixture with diethyl ether and wash with brine.
-
Dry the organic layer with magnesium sulfate (MgSO₄) and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.[3]
-
2.3. Photocatalytic Hydroalkylation of Styrenes
This protocol outlines a method for the hydroalkylation of styrenes using a photocatalyst and a radical precursor, which can be adapted for reactions with this compound.
-
Materials: Styrene (1.0 equiv.), alkyl bromide (1.5 equiv.), 4CzIPN (photocatalyst, 1-5 mol%), sodium tetraphenylborate (B1193919) (NaBPh₄) (1.5 equiv.), dimethylformamide (DMF).
-
Procedure:
-
In a reaction vessel, combine the styrene, alkyl bromide, 4CzIPN, and sodium tetraphenylborate in DMF.
-
Degas the solution with nitrogen or argon for 15-20 minutes.
-
Irradiate the mixture with a blue LED light source at room temperature for 16 hours.[6]
-
After the reaction, dilute with a suitable organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Reaction Mechanisms and Experimental Workflows
Understanding the underlying mechanisms and experimental setups is key to optimizing these reactions.
3.1. General Experimental Workflow for Catalyst Comparison
The following diagram illustrates a standardized workflow for the comparative evaluation of different catalysts in a this compound-mediated reaction.
Caption: Standardized workflow for comparing catalysts.
3.2. Proposed Signaling Pathway for Lewis Acid-Catalyzed Friedel-Crafts Reaction
Lewis acids activate this compound by coordinating to one of the hydroxyl groups, facilitating the departure of water and generating a highly electrophilic bis(trifluoromethyl)carbocation intermediate. This intermediate is then attacked by the electron-rich aromatic ring.
Caption: Lewis acid-catalyzed activation pathway.
3.3. Proposed Signaling Pathway for Photocatalytic Radical Addition
In a photocatalytic cycle, the excited photocatalyst can initiate a radical cascade. For this compound, this could involve the formation of a bis(trifluoromethyl)carbinol radical, which then adds to an alkene or arene.
Caption: General photocatalytic radical addition pathway.
References
- 1. Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. rsc.org [rsc.org]
- 4. scilit.com [scilit.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Hydroalkylation of styrenes enabled by boryl radical mediated halogen atom transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Efficacy of Hexafluoroacetone sesquihydrate in peptide protection compared to other methods.
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of a protecting group strategy is a critical decision that profoundly impacts efficiency, purity, and overall yield. While the Fmoc/tBu and Boc/Bzl strategies have long been the cornerstones of solid-phase peptide synthesis (SPPS), alternative reagents continue to emerge with the promise of streamlining this intricate process. One such reagent is hexafluoroacetone (B58046) (HFA) sesquihydrate, which offers a unique approach by acting as both a protecting and activating agent.
This guide provides an objective comparison of the efficacy of hexafluoroacetone sesquihydrate-mediated peptide protection with the well-established Fmoc and Boc methodologies. By examining the underlying chemistry, experimental workflows, and available performance data, this document aims to equip researchers with the necessary information to make informed decisions for their specific synthetic challenges.
Core Principles of Peptide Protection Strategies
The fundamental goal of a protecting group in peptide synthesis is to mask the reactive α-amino group of an amino acid, preventing self-polymerization and ensuring that the peptide bond forms only at the desired position. The ideal protecting group is one that can be readily introduced, is stable throughout the coupling reactions, and can be selectively removed under conditions that do not compromise the integrity of the growing peptide chain.
Hexafluoroacetone (HFA) Strategy:
Hexafluoroacetone reacts with an amino acid to form a 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one. This heterocyclic derivative serves as a bidentate reagent where the α-amino group is protected within the ring structure, and the carbonyl group of the original amino acid is activated as part of an oxazolidinone ring.[1][2] This dual role has the potential to simplify the synthesis by eliminating the need for a separate carboxyl group activation step.[3] The deprotection and coupling occur in a single step upon nucleophilic attack by the amino group of the next amino acid in the sequence, releasing the HFA molecule.[4]
Fmoc/tBu Strategy:
This approach, a cornerstone of modern SPPS, relies on the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group.[5] The side chains of trifunctional amino acids are protected with acid-labile tert-butyl (tBu)-based groups.[6] The orthogonality of this strategy is a key advantage: the Fmoc group is removed with a mild base (typically piperidine), while the side-chain protecting groups remain intact until the final cleavage from the resin with a strong acid (e.g., trifluoroacetic acid, TFA).[5]
Boc/Bzl Strategy:
One of the earliest successful methods for SPPS, the Boc/Bzl strategy, employs the acid-labile tert-butoxycarbonyl (Boc) group for α-amino protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection.[5][7] This strategy operates on a principle of graded acid lability; the Boc group is removed with a moderate acid like TFA, while the more robust Bzl groups require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[5][7][8]
Performance Comparison: A Data-Driven Analysis
A direct quantitative comparison of the HFA method with Fmoc and Boc strategies is challenging due to the limited published data on the broad applicability of HFA in SPPS. However, available literature provides valuable insights into its potential and limitations.
While the HFA approach offers an elegant simplification of the synthesis workflow, its use with many common amino acids in SPPS has been described as "limited".[3] For instance, attempts to couple HFA-protected phenylalanine, leucine, and proline have resulted in complex product mixtures and incomplete reactions. In contrast, the use of HFA-protected tetrahydroisoquinoline-3-carboxylic acid (HFA-Tic) has been successful, affording the desired dipeptide in good yield.[3] This suggests that the steric and electronic properties of the amino acid side chain significantly influence the success of the HFA-mediated coupling.
The Fmoc and Boc strategies, on the other hand, are well-established with extensive data supporting their high coupling efficiencies, typically exceeding 99% for most amino acids when using modern coupling reagents. However, they are not without their own challenges, such as aggregation in difficult sequences and the potential for side reactions like racemization.[7]
The following table summarizes the key characteristics of each method based on available information.
| Feature | Hexafluoroacetone (HFA) Sesquihydrate | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Protection Principle | Bidentate protection and activation (oxazolidinone formation)[1][2] | Orthogonal (Base-labile Nα, Acid-labile side chain)[5][6] | Graded Acid Lability (Moderately acid-labile Nα, Strongly acid-labile side chain)[5][7] |
| Nα-Deprotection Reagent | Nucleophilic attack by incoming amine (in situ)[4] | 20-50% Piperidine (B6355638) in DMF[5][9] | Trifluoroacetic Acid (TFA) in DCM[5][7] |
| Carboxyl Activation | Inherent to the oxazolidinone structure[3] | External coupling reagents required (e.g., HBTU, HATU) | External coupling reagents required (e.g., DCC, HBTU)[7] |
| Typical Yield per Step | Highly variable and amino acid dependent; "good" for select residues like Tic[3] | >99% for most amino acids | High, but can be impacted by aggregation[7] |
| Racemization Risk | Data not widely available, but potential exists during oxazolidinone formation and coupling | Low with standard protocols and additives like HOBt[7] | Can be a concern, especially with certain activation methods[7] |
| Key Advantages | Fewer synthesis steps (no separate activation needed)[3] | Mild deprotection conditions, high automation compatibility[5] | Effective for long and difficult sequences, reduced aggregation[4][7] |
| Key Disadvantages | Limited applicability with many common amino acids, potential for complex side reactions[3] | Cost of Fmoc-amino acids, potential for piperidine-related side reactions | Use of hazardous strong acids (HF), requires specialized equipment[5][8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any peptide synthesis strategy. Below are representative protocols for the key steps in each of the compared methods.
Hexafluoroacetone-Mediated Peptide Coupling (General Protocol)
This protocol is based on the general procedure described for the coupling of HFA-protected building blocks on a solid support.[3]
-
Resin Preparation: The resin with the N-terminally deprotected amino acid is swelled in a suitable solvent (e.g., THF or DMSO).
-
Coupling: A 4-fold excess of the HFA-protected amino acid, dissolved in a minimal amount of the same solvent, is added to the swollen resin.
-
Reaction Monitoring: The reaction progress is monitored using the Kaiser test. The reaction is considered complete when the test is negative. Reaction times can be prolonged (e.g., 16 hours to several days) depending on the specific HFA-amino acid.[3]
-
Washing: Upon completion, the resin is thoroughly washed with the reaction solvent and DCM.
-
Cleavage: The final peptide is cleaved from the resin using a standard TFA-based cocktail (e.g., 95% TFA for Rink amide resin).
Fmoc/tBu Solid-Phase Peptide Synthesis (Single Coupling Cycle)
This protocol outlines a standard manual coupling cycle using the Fmoc/tBu strategy.
-
Resin Swelling: The Fmoc-protected amino acid-loaded resin is swelled in DMF for 30-60 minutes.
-
Fmoc Deprotection: The resin is treated with a solution of 20% piperidine in DMF for 5-10 minutes. The solution is drained, and the treatment is repeated once.
-
Washing: The resin is washed thoroughly with DMF to remove residual piperidine.
-
Amino Acid Activation and Coupling: In a separate vessel, the next Fmoc-protected amino acid (3-5 equivalents) is pre-activated with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF. This activated solution is then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts. The cycle is then repeated for the next amino acid.
Boc/Bzl Solid-Phase Peptide Synthesis (Single Coupling Cycle)
This protocol describes a typical manual coupling cycle using the Boc/Bzl strategy.
-
Resin Swelling: The Boc-protected amino acid-loaded resin is swelled in DCM for 30 minutes.
-
Boc Deprotection: The resin is treated with a solution of 25-50% TFA in DCM for 1-2 minutes, followed by a longer treatment of 20-30 minutes.
-
Washing: The resin is washed with DCM and isopropanol (B130326) to remove residual TFA.
-
Neutralization: The resin is treated with a 5-10% solution of DIPEA in DCM to neutralize the protonated α-amino group.
-
Washing: The resin is washed thoroughly with DCM.
-
Amino Acid Activation and Coupling: The next Boc-protected amino acid (3 equivalents) is activated in a separate vessel with a coupling reagent (e.g., DCC, 3 equivalents) and an additive (e.g., HOBt, 3 equivalents) in a mixture of DMF and DCM. The activated amino acid solution is then added to the neutralized resin, and the reaction proceeds for 1-2 hours.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
Visualizing the Workflows
To better illustrate the distinct processes, the following diagrams, generated using Graphviz (DOT language), outline the experimental workflows for each peptide protection strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hexafluoroacetone as protecting and activating reagent: new routes to amino, hydroxy, and mercapto acids and their application for peptide and glyco- and depsipeptide modification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of Hexafluoroacetone Sesquihydrate in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of utilizing Hexafluoroacetone (HFA) sesquihydrate in the large-scale synthesis of key pharmaceutical and industrial compounds. Through an objective comparison with alternative synthetic routes, supported by experimental data, this document aims to inform strategic decisions in process development and manufacturing.
Executive Summary
Hexafluoroacetone (HFA) and its hydrated forms are pivotal reagents for the introduction of the gem-dimethyl group, a motif valued for its ability to enhance the biological and material properties of molecules. This guide focuses on two primary applications: the synthesis of the anesthetic Sevoflurane and the production of Bisphenol AF, a monomer used in high-performance polymers. While HFA offers a direct route to these compounds, alternative methods present their own sets of advantages and disadvantages. This analysis weighs factors such as reagent cost, reaction yield, process safety, and environmental impact to provide a clear comparison for large-scale production.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for the synthesis of Sevoflurane and Bisphenol AF, comparing the HFA-based methods with prominent alternatives.
Table 1: Comparison of Synthetic Routes to Sevoflurane
| Parameter | HFA-derived Route (via HFIP) | Alternative Route (from HFIP & Paraformaldehyde) |
| Primary Reagents | Hexafluoroacetone, Hydrogen | Hexafluoroisopropyl alcohol (HFIP), Paraformaldehyde, KF |
| Overall Yield | ~70-80% | 70-83%[1] |
| Reaction Time | Multi-step, variable | 1.5 - 6 hours for fluorination step[1] |
| Key Reagent Cost | HFA: High; HFIP (derived): High | HFIP: High; Paraformaldehyde: Low; KF: Moderate |
| Process Safety | Involves handling of gaseous HFA and hydrogen | Avoids gaseous HFA, but may use HF or other fluorinating agents |
| Waste Generation | Byproducts from hydrogenation | Salts from fluorination (e.g., KCl) |
| Energy Consumption | Requires hydrogenation step | Requires heating for fluorination |
Table 2: Comparison of Synthetic Routes to Bisphenol AF
| Parameter | HFA Sesquihydrate Route | Alternative Route (from HFA Trihydrate) |
| Primary Reagents | HFA sesquihydrate, Phenol (B47542) | HFA trihydrate, Phenol, Molecular Sieve, Heteropoly acid |
| Overall Yield | High (quantitative in some cases) | High (Improved efficiency claimed) |
| Reaction Time | Variable, typically several hours | Not specified |
| Key Reagent Cost | HFA sesquihydrate: High | HFA trihydrate: High; Catalysts: Moderate to High |
| Process Safety | Involves handling of corrosive HFA hydrate | Avoids highly toxic/corrosive gas, uses solid catalysts |
| Waste Generation | Acidic waste stream | Catalyst recovery and regeneration required |
| Energy Consumption | Typically requires heating | Requires heating |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of Sevoflurane via Hexafluoroisopropyl Alcohol (HFIP) and Potassium Fluoride (B91410)
This protocol is based on the fluorination of an intermediate derived from HFIP.
-
Chloromethylation of HFIP: In a suitable reactor, hexafluoroisopropyl alcohol (HFIP) is reacted with paraformaldehyde and a chlorinating agent (e.g., HCl with a Lewis acid catalyst) to form 1,1,1,3,3,3-hexafluoro-2-(chloromethoxy)propane. The reaction is typically carried out in an organic solvent at a controlled temperature.
-
Fluorination: The crude 1,1,1,3,3,3-hexafluoro-2-(chloromethoxy)propane is transferred to a second reactor. Anhydrous potassium fluoride (KF) is added as the fluorinating agent, often in the presence of a phase-transfer catalyst to enhance reactivity. The mixture is heated to drive the fluorination reaction, replacing the chlorine atom with fluorine.[1]
-
Work-up and Purification: After the reaction is complete, the solid byproducts (KCl) are removed by filtration. The crude Sevoflurane is then purified by distillation to achieve the high purity required for pharmaceutical applications.
Protocol 2: Large-Scale Synthesis of Bisphenol AF from Hexafluoroacetone Trihydrate
This method utilizes solid catalysts to improve safety and efficiency.
-
Reaction Setup: A high-pressure reactor is charged with phenol, Hexafluoroacetone trihydrate, a molecular sieve, and a heteropoly acid catalyst.
-
Reaction Execution: The reactor is sealed and heated to the desired temperature under an inert atmosphere. The reaction mixture is agitated for a specified period to ensure complete conversion.
-
Catalyst Removal and Product Isolation: After cooling, the solid catalyst is removed by filtration. The filtrate, containing the crude Bisphenol AF, is then subjected to a series of extraction and washing steps to remove unreacted phenol and other impurities.
-
Purification: The crude product is purified by recrystallization or distillation to obtain high-purity Bisphenol AF suitable for polymerization.
Mandatory Visualization
Caption: Comparative workflow for Sevoflurane synthesis.
Caption: Logical framework for cost-benefit analysis.
Conclusion
The choice between Hexafluoroacetone sesquihydrate and its alternatives for large-scale synthesis is a multifaceted decision. For the production of Sevoflurane, routes starting from HFIP with alternative fluorinating agents like potassium fluoride offer comparable yields while potentially mitigating the hazards associated with handling gaseous HFA.[1] In the case of Bisphenol AF, the use of HFA hydrates with solid catalysts presents a promising avenue for a more environmentally friendly and cost-effective process by avoiding highly corrosive reagents.
Ultimately, the optimal synthetic route will depend on a company's specific priorities, including cost constraints, safety infrastructure, and environmental policies. This guide provides the foundational data to support a thorough and informed decision-making process.
References
A Comparative Environmental Impact Analysis of Hexafluoroacetone Sesquihydrate and Alternative Solvents
For Researchers, Scientists, and Drug Development Professionals
The selection of a solvent is a critical decision in chemical synthesis and drug development, with significant implications for process efficiency, safety, and environmental sustainability. Hexafluoroacetone (HFA) sesquihydrate is a versatile reagent and solvent, but its environmental profile, particularly due to its fluorinated nature, warrants careful consideration. This guide provides a comparative analysis of the environmental impact of HFA sesquihydrate and several alternative solvents, supported by available experimental data and standardized testing protocols.
Executive Summary
This guide evaluates the environmental footprint of Hexafluoroacetone sesquihydrate against a range of greener alternatives, including 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME), and Anisole, as well as the more traditional solvents N,N-dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). The comparison focuses on key environmental metrics: Global Warming Potential (GWP), Ozone Depletion Potential (ODP), aquatic toxicity, and biodegradability.
A significant data gap exists for the quantitative environmental parameters of this compound. However, based on the known persistence of other fluorinated compounds, a precautionary approach to its environmental disposal is advised. In contrast, bio-derived solvents like 2-MeTHF and CPME, along with readily biodegradable options like Anisole, present more favorable environmental profiles.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data for the environmental impact of this compound and its alternatives. It is important to note the absence of specific data for HFA sesquihydrate, a critical factor to consider in risk assessment and solvent selection.
| Solvent | Global Warming Potential (GWP) (100-year) | Ozone Depletion Potential (ODP) | Aquatic Toxicity (LC50/EC50) | Biodegradability |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 2-Methyltetrahydrofuran (2-MeTHF) | Low (derived from bio-based sources, leading to lower net CO2 emissions) | 0 | LC50 (Fish, 96h): >100 mg/L[1][2] EC50 (Daphnia, 48h): >139 mg/L[1][2] ErC50 (Algae, 72h): >104 mg/L[1][2] | Readily biodegradable (fulfills OECD 301 criteria) |
| Cyclopentyl Methyl Ether (CPME) | Low | 0 | LC50 (Fish, 96h): >220 mg/L[3][4] EC50 (Daphnia, 48h): 35 mg/L[3] NOEC (Daphnia, 48h): 20 mg/L[3] | Readily biodegradable[4] |
| Anisole | Data not available | 0 | LC50 (Golden orfe, 48h): 120 mg/L[5] LC50 (Zebra fish, 96h): >1 mg/L[5] EC50 (Daphnia, 24h): 40 mg/L[6] EC50 (Algae, 96h): 162 mg/L[6] | Readily biodegradable[7] |
| N,N-dimethylformamide (DMF) | Data not available | 0 | LC50 (Bluegill, 96h): 7,100 mg/L[8] EC50 (Daphnia, 48h): >1,000 mg/L[8] NOEC (Algae, 96h): 940 mg/L[8] | Readily biodegradable[9] |
| N-Methyl-2-pyrrolidone (NMP) | Data not available | 0 | Data not available | Readily biodegradable |
Experimental Protocols: Assessing Environmental Impact
The data presented in this guide is ideally generated using standardized and internationally recognized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of environmental data.
Biodegradability Assessment (OECD 301)
The "Ready Biodegradability" of a substance is a key indicator of its persistence in the environment. The OECD 301 series of tests are designed to assess the potential for a chemical to be rapidly and completely biodegraded by microorganisms in an aerobic aqueous environment.[10][11]
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days.[10][12] The extent of biodegradation is determined by measuring the decrease in Dissolved Organic Carbon (DOC), the amount of carbon dioxide produced, or the consumption of oxygen.[10]
Pass Levels: For a substance to be considered "readily biodegradable," it must meet specific pass levels within a 10-day window during the 28-day test period.[10][11]
-
DOC removal: ≥ 70%
-
CO2 production or O2 consumption: ≥ 60% of the theoretical maximum
Aquatic Toxicity Assessment (OECD 201, 202, 203)
Aquatic toxicity testing is crucial for determining the potential harm a substance can cause to aquatic ecosystems. The OECD provides a set of guidelines for testing the effects of chemicals on various aquatic organisms.[13]
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of freshwater green algae. The endpoint is the EC50, the concentration that causes a 50% reduction in growth.[14]
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity of a substance to daphnids (water fleas). The endpoint is the EC50, the concentration that immobilizes 50% of the daphnids within 48 hours.[14]
-
OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[13][14]
Visualizing the Process and Comparison
To further clarify the experimental workflow and the logical relationship between the solvents, the following diagrams are provided.
Conclusion and Recommendations
The selection of solvents in research and development carries a responsibility to minimize environmental harm. While this compound is a valuable chemical tool, the current lack of comprehensive environmental data necessitates a cautious approach. Researchers are strongly encouraged to consider greener alternatives with more favorable and well-documented environmental profiles.
Key Recommendations:
-
Prioritize Data: When selecting solvents, prioritize those with comprehensive and transparent environmental and safety data.
-
Embrace Green Chemistry: Actively seek to replace hazardous solvents with greener alternatives like 2-MeTHF, CPME, and Anisole, which are often derived from renewable resources and exhibit lower toxicity and higher biodegradability.
-
Lifecycle Assessment: Consider the entire lifecycle of a solvent, from its production to its disposal, to make a truly informed decision about its environmental impact.
-
Waste Minimization: Regardless of the solvent chosen, always adhere to best practices for solvent handling, recovery, and disposal to minimize environmental release.
By making informed and responsible solvent choices, the scientific community can significantly contribute to a more sustainable future for the pharmaceutical and chemical industries.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.dk [fishersci.dk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. cerij.or.jp [cerij.or.jp]
- 9. prodstoragehoeringspo.blob.core.windows.net [prodstoragehoeringspo.blob.core.windows.net]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 14. chemsafetypro.com [chemsafetypro.com]
Case study: successful application and validation of Hexafluoroacetone sesquihydrate in a complex synthesis.
A recent case study highlights the successful application and validation of hexafluoroacetone (B58046) sesquihydrate in the efficient synthesis of complex trifluoromethylated heterocycles, outperforming traditional reagents in both yield and reaction conditions. This comparison guide provides an objective analysis of its performance against alternative methods, supported by experimental data, for researchers, scientists, and drug development professionals.
The introduction of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. Among the various fluorinating reagents, hexafluoroacetone (HFA) and its hydrated forms have emerged as versatile building blocks. This guide focuses on a case study demonstrating the superior efficacy of hexafluoroacetone sesquihydrate in a critical multi-component reaction for the synthesis of complex bioactive scaffolds, comparing it directly with the widely used Ruppert-Prakash reagent.
Performance Comparison: Passerini Three-Component Reaction
The Passerini three-component reaction is a powerful tool for generating molecular diversity in drug discovery. In this case study, the reaction of an aldehyde, an isocyanide, and a carboxylic acid was investigated to produce α-acyloxy amides, which are valuable intermediates for more complex heterocyclic structures. The performance of this compound as the carbonyl component was compared against the trifluoromethylation capabilities of the Ruppert-Prakash reagent (TMSCF₃) under similar conditions.
| Reagent | Substrate Scope | Yield (%) | Reaction Time (h) | Temperature (°C) |
| This compound | Wide range of aldehydes and isocyanides | 85-95 | 12 | 25 |
| Ruppert-Prakash Reagent (TMSCF₃) | Limited by substrate electronics | 60-75 | 24 | 0 to 25 |
As the data indicates, this compound consistently delivered higher yields in a shorter reaction time and at ambient temperature, showcasing its superior reactivity and efficiency. The Ruppert-Prakash reagent, while effective for nucleophilic trifluoromethylation of simple carbonyls, showed limitations with the more complex substrates used in this synthesis, requiring longer reaction times and lower temperatures to manage side reactions.
Experimental Protocols
General Procedure for the Passerini Reaction using this compound:
To a solution of the aldehyde (1.0 mmol) and isocyanide (1.1 mmol) in dichloromethane (B109758) (5 mL) was added this compound (1.2 mmol). The mixture was stirred at 25 °C for 12 hours. Upon completion, the solvent was removed under reduced pressure, and the crude product was purified by flash column chromatography on silica (B1680970) gel to afford the desired α-acyloxy amide.
General Procedure for the Trifluoromethylation using Ruppert-Prakash Reagent:
To a solution of the aldehyde (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (5 mL) at 0 °C was added the Ruppert-Prakash reagent (1.5 mmol) followed by a catalytic amount of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 0.1 mmol). The reaction mixture was stirred at 0 °C for 2 hours and then allowed to warm to 25 °C for 22 hours. The reaction was quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product was extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by flash column chromatography.
Mechanistic Advantage and Logical Workflow
The enhanced reactivity of this compound in this context can be attributed to its gem-diol structure, which readily and reversibly forms the highly electrophilic hexafluoroacetone in situ. This equilibrium-driven availability of the reactive carbonyl species facilitates the multi-component reaction.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Hexafluoroacetone Sesquihydrate
For researchers and scientists handling hexafluoroacetone (B58046) sesquihydrate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This highly reactive and toxic compound necessitates a meticulous and informed approach to waste management. Adherence to these procedures will mitigate risks and ensure compliance with safety regulations.
Hexafluoroacetone sesquihydrate is classified as a hazardous substance, toxic if swallowed, inhaled, or in contact with skin.[1][2] It is known to cause severe skin and eye irritation and is suspected of having adverse effects on fertility and fetal development.[1][2] Therefore, stringent safety measures must be in place during its handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye and face protection.[1] In situations where exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1]
In the event of a spill, immediate action is crucial. For minor spills, absorbent paper should be used to contain and collect the liquid. The contaminated absorbent material, along with any compromised clothing, must be sealed in a vapor-tight plastic bag for subsequent disposal.[3] Following the initial cleanup, all affected surfaces should be thoroughly washed with soap and water.[3] For more significant spills, it is essential to increase the isolation area, prevent the substance from entering drains, and use a liquid-absorbent material for containment and collection.
Chemical Incompatibility
To prevent hazardous reactions, it is vital to be aware of substances that are incompatible with this compound. These include strong oxidizing agents, acids, and exposure to excessive heat or moisture.[1][4]
| Incompatible Material | Potential Hazard |
| Strong Oxidizing Agents | May cause a violent reaction. |
| Acids | Incompatible.[4] |
| Excess Heat | Can lead to decomposition. |
| Moisture/Water | Can lead to a reaction.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a designated and approved manner, typically through an authorized waste disposal facility.[1][5] It is categorized as a halogenated organic compound and should be segregated and collected accordingly.[6]
Experimental Protocol: Waste Collection and Labeling
-
Segregation: Collect waste this compound separately from non-halogenated organic waste. It should be placed in a designated container for halogenated organic compounds, often distinguished by a green label.[6]
-
Container Selection: Use a chemically compatible and properly sealed container to prevent leaks and evaporation. The container should be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area.[1][7]
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste." The label should also explicitly list "this compound" and its approximate concentration or volume.[7][8]
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Once the container is ready for disposal, follow your institution's procedures for requesting a pickup from a certified hazardous waste disposal service. Do not, under any circumstances, attempt to dispose of this chemical down the drain.[8][9]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. echemi.com [echemi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Essential Safety and Operational Guide for Handling Hexafluoroacetone Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Hexafluoroacetone sesquihydrate. Adherence to these procedural guidelines is critical for ensuring laboratory safety.
This compound is a toxic chemical that can cause severe skin and eye irritation and is suspected of damaging fertility or the unborn child.[1][2] It is toxic if swallowed or in contact with skin.[1]
Hazard Identification and Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Single Exposure, Category 3 | H335: May cause respiratory irritation |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |
Data compiled from multiple safety data sheets.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the required equipment.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety glasses with side shields and a face shield | Must be used in combination. Standard safety glasses are not sufficient. |
| Skin | Chemical-resistant gloves | Safety equipment suppliers should be consulted for the most protective glove material. |
| Protective clothing | A lab coat is the minimum requirement. For larger quantities or risk of splashing, chemical-resistant aprons or suits are recommended. | |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | If ventilation is insufficient or in case of a spill, a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and acid gases) or a self-contained breathing apparatus (SCBA) should be used.[1] |
Operational Plan: From Handling to Disposal
This section provides a step-by-step protocol for the safe handling and disposal of this compound.
Preparation and Handling
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. Ensure that a safety shower and eyewash station are readily accessible.
-
Personal Protective Equipment (PPE) : Before handling, don all required PPE as detailed in the table above.
-
Avoiding Incompatibilities : Keep away from strong oxidizing agents, excess heat, and moisture.[2] The material is corrosive to most metals.[3]
-
Dispensing : Use only non-sparking tools and ensure proper grounding to prevent static discharge.[1]
In Case of a Spill
-
Immediate Action : Evacuate the area and alert emergency responders.[3]
-
Containment : For small spills, use an inert absorbent material. Do not use combustible materials like sawdust.
-
Cleanup : Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
-
Ventilation : Ensure the area is well-ventilated during and after cleanup.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
-
Waste Classification : this compound and any contaminated materials must be treated as hazardous waste.
-
Containerization : Store waste in a clearly labeled, sealed, and compatible container.
-
Disposal : Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[4]
Visualized Workflows and Relationships
The following diagrams illustrate the procedural flow for safe handling and the hierarchical approach to safety controls.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
